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  • Product: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
  • CAS: 1289385-14-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,4-Dichloro-6-(ethoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of 2,4-Dichloro-6-(ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS No: 1289385-14-3). As a functionalized pyrimidine derivative, this compound serves as a versatile intermediate in the synthesis of complex heterocyclic systems, particularly in the development of targeted therapeutics. This document details a robust synthetic pathway, explores its characteristic chemical transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provides in-depth analytical characterization data. Furthermore, it highlights its emerging role in medicinal chemistry, with a focus on its incorporation into kinase inhibitors for oncology. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Significance of the Dichloropyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The introduction of two chlorine atoms at the C2 and C4 positions of the pyrimidine ring creates a highly reactive and versatile building block. These chlorine atoms act as excellent leaving groups, enabling sequential and regioselective functionalization through various synthetic methodologies.[3] The differential reactivity of the C2 and C4 positions allows for the controlled introduction of diverse substituents, making 2,4-dichloropyrimidines key intermediates in the synthesis of complex molecular architectures.

2,4-Dichloro-6-(ethoxymethyl)pyrimidine, with its additional ethoxymethyl substituent at the C6 position, offers further opportunities for molecular design and property modulation. The ethoxymethyl group can influence the compound's solubility, lipophilicity, and metabolic stability, and may also engage in specific interactions with biological targets. This guide will provide a detailed exploration of this valuable synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine are summarized in the table below.

PropertyValueSource
CAS Number 1289385-14-3[4]
Molecular Formula C₇H₈Cl₂N₂O[4]
Molecular Weight 207.06 g/mol [4]
Boiling Point 274 °C[5]
Flash Point 119 °C[5]
Density 1.331 g/cm³[5]
Safety and Handling

2,4-Dichloro-6-(ethoxymethyl)pyrimidine should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation occurs, get medical advice/attention.

  • Store in a well-ventilated place. Keep container tightly closed.

Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

The synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the construction of the substituted pyrimidine ring followed by a chlorination step. This approach is based on established methodologies for the synthesis of similar pyrimidine derivatives.[6][7]

Synthesis_Pathway

Step 1: Synthesis of 6-(Ethoxymethyl)uracil

The initial step involves a condensation reaction between ethyl 4-ethoxyacetoacetate and urea to form the pyrimidine ring.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 4-ethoxyacetoacetate followed by urea.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-(ethoxymethyl)uracil.

Causality Behind Experimental Choices:

  • Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl 4-ethoxyacetoacetate, facilitating the condensation with urea.

  • Ethanol serves as a suitable solvent for the reactants and the base.

  • Refluxing provides the necessary thermal energy to drive the condensation and cyclization reaction.

Step 2: Chlorination of 6-(Ethoxymethyl)uracil

The dihydroxypyrimidine (uracil) derivative is then converted to the corresponding dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][8]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-(ethoxymethyl)uracil in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a tertiary amine base such as N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that effectively converts the hydroxyl groups of the uracil tautomer into chlorine atoms.[4]

  • Heating to reflux is necessary to overcome the activation energy of the chlorination reaction.

  • Quenching with ice is a critical step to safely decompose the highly reactive excess POCl₃. This is a highly exothermic process and must be performed with extreme caution.

  • Extraction and chromatography are standard procedures for the isolation and purification of the final product.

Key Chemical Reactions and Reactivity

The two chlorine atoms at the C2 and C4 positions of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine exhibit different reactivities, allowing for selective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[3][9] This regioselectivity is attributed to the greater electron deficiency at the C4 position.

Reactivity_Diagram

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine chemistry. The reaction of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine with various nucleophiles, such as amines, proceeds with a high degree of regioselectivity, favoring substitution at the C4 position.

Experimental Protocol: Reaction with 4-Fluoroaniline

  • Dissolve 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol.

  • Add 4-fluoroaniline (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-fluorophenyl)-2-chloro-6-(ethoxymethyl)pyrimidin-4-amine.

Causality Behind Experimental Choices:

  • DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • The use of a slight excess of the amine and base ensures the complete consumption of the starting dichloropyrimidine.

  • The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. This reaction allows for the introduction of aryl or heteroaryl groups at the C4 position of the pyrimidine ring.[10][11][12]

Experimental Protocol: Reaction with 4-Methoxyphenylboronic Acid

  • To a reaction vessel, add 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a mixture of solvents, typically toluene and water, or an alcohol/water mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-(4-methoxyphenyl)-6-(ethoxymethyl)pyrimidine.

Causality Behind Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.

  • The base is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • The solvent system (e.g., toluene/water) is chosen to ensure the solubility of both the organic and inorganic reagents.

  • Degassing is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Analytical Characterization

The structure and purity of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine are confirmed using a combination of spectroscopic techniques. The following are expected spectral data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • δ ~7.4 ppm (s, 1H): A singlet corresponding to the proton at the C5 position of the pyrimidine ring.

    • δ ~4.6 ppm (s, 2H): A singlet for the methylene protons of the ethoxymethyl group (-CH₂-O-).

    • δ ~3.6 ppm (q, 2H): A quartet for the methylene protons of the ethyl group (-O-CH₂-CH₃).

    • δ ~1.2 ppm (t, 3H): A triplet for the methyl protons of the ethyl group (-CH₂-CH₃).

  • ¹³C NMR:

    • δ ~172 ppm: Carbonyl-like carbon at C6.

    • δ ~163 ppm: Carbon at C2.

    • δ ~161 ppm: Carbon at C4.

    • δ ~115 ppm: Carbon at C5.

    • δ ~75 ppm: Methylene carbon of the ethoxymethyl group (-CH₂-O-).

    • δ ~67 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃).

    • δ ~15 ppm: Methyl carbon of the ethyl group (-CH₂-CH₃).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% of M⁺, and M+4 at ~10% of M⁺). Common fragmentation pathways would likely involve the loss of the ethoxy group, the entire ethoxymethyl group, or chlorine atoms.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule.[16][17]

  • ~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1580-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations of the ether linkage.

  • ~800-600 cm⁻¹: C-Cl stretching vibrations.

Applications in Drug Discovery

The 2,4-dichloropyrimidine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors.[18][19][20] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

2,4-Dichloro-6-(ethoxymethyl)pyrimidine serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidines have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[18] The C4 position is typically functionalized with a substituted aniline moiety to interact with the hinge region of the kinase domain, while the C2 position can be modified to enhance potency and selectivity. The ethoxymethyl group at the C6 position can be used to fine-tune the physicochemical properties of the final compound, improving its drug-like characteristics.

Conclusion

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a highly versatile and valuable intermediate in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of nucleophilic aromatic substitution and cross-coupling reactions, allows for the efficient construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, chemical properties, and applications, with the aim of empowering researchers to effectively utilize this important building block in their drug discovery and development endeavors.

References

  • Chu, C., Huang, X., Yao, H., Wen, J., Wang, C., Tu, Y., ... & Pan, Q. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736. [Link]

  • ResearchGate. (2024, January 19). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 458. [Link]

  • ResearchGate. (2024, January 19). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • United States Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. [Link]

  • Google Patents. (n.d.). WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 1-13. [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • PubMed. (2006, December 15). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

  • Stack Exchange. (2017, August 7). organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. [Link]

Sources

Exploratory

Physical properties of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

The following technical guide provides an in-depth analysis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine , designed for researchers and drug development professionals. CAS: 1289385-14-3 | Formula: C₇H₈Cl₂N₂O | M.W.: 207.06...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine , designed for researchers and drug development professionals.

CAS: 1289385-14-3 | Formula: C₇H₈Cl₂N₂O | M.W.: 207.06 g/mol

Executive Summary

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its dual electrophilic sites (C2 and C4) and the lipophilic ethoxymethyl side chain, it serves as a critical intermediate for developing kinase inhibitors, antiviral agents, and adenosine receptor antagonists.

This guide synthesizes physical property data, reactivity profiles, and handling protocols to support process chemistry and medicinal chemistry campaigns.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are computational estimates derived from structure-property relationship (SPR) algorithms and analogous dichloropyrimidine scaffolds.

Table 1: Core Physical Data
PropertyValueCondition/Note
Physical State Low-melting solid or viscous oilAmbient temp; tends to solidify at <10°C.
Melting Point 35 – 45 °C (Estimated)Analogous to 2,4-dichloro-6-methylpyrimidine (MP 44-47°C).[1]
Boiling Point ~274 °CPredicted at 760 mmHg.
Density 1.331 ± 0.06 g/cm³Predicted.
Flash Point ~119 °CPredicted.
LogP 2.32Lipophilic; suitable for cell-permeable scaffold design.
pKa ~ -2.1 (Conjugate acid)Pyrimidine nitrogens are weakly basic due to electron-withdrawing chlorines.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Chloroform.

  • Moderate Solubility: Ethanol, Methanol (Caution: potential for solvolysis over prolonged periods).

  • Insoluble: Water (Hydrophobic).

Structural Analysis & Reactivity

The utility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine lies in its regioselective electrophilicity . The presence of two chlorine atoms allows for sequential nucleophilic aromatic substitutions (SₙAr), enabling the rapid construction of complex libraries.

Reactivity Hierarchy (SₙAr)
  • C4 Position (Primary Electrophile):

    • Mechanism: The C4 position is para-like to N1 and ortho-like to N3. It is electronically more deficient than C2, making it the first site of attack for nucleophiles (amines, alkoxides, thiols).

    • Sterics: The C4 position is less sterically hindered than C2, further favoring substitution here first.

  • C2 Position (Secondary Electrophile):

    • Mechanism: Once C4 is substituted (e.g., with an amine), the ring becomes more electron-rich, deactivating the C2 chlorine. Harsher conditions (higher temp, stronger base) are typically required to displace the C2 chloride.

  • C6-Ethoxymethyl Group:

    • Effect: The alkyl-ether side chain exerts a weak electron-donating inductive effect (+I), which may slightly lower the overall electrophilicity of the ring compared to 2,4-dichloropyrimidine, but it improves solubility in organic solvents.

Diagram 1: Regioselectivity & Electrophilic Sites

ReactivityMap Compound 2,4-Dichloro-6- (ethoxymethyl)pyrimidine C4_Site C4 Position (Primary Electrophile) Compound->C4_Site Major Site for 1st SₙAr (0-25°C) C2_Site C2 Position (Secondary Electrophile) Compound->C2_Site Site for 2nd SₙAr (>80°C) SideChain C6-Ethoxymethyl (Solubility/Lipophilicity) Compound->SideChain Modulates LogP Kinase Inhibitor\nScaffolds Kinase Inhibitor Scaffolds C4_Site->Kinase Inhibitor\nScaffolds

Caption: Regioselective hierarchy of the pyrimidine core. The C4-chlorine is the most labile, allowing controlled sequential substitution.

Handling, Storage, & Safety Protocols

As a halogenated heterocycle, this compound is prone to hydrolysis and degradation if mishandled.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow hydrolysis.

  • Atmosphere: Hygroscopic . Store under inert gas (Nitrogen or Argon). Moisture triggers the displacement of chlorides, forming inactive uracil derivatives.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed (Acute Toxicity).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Analytical Characterization

Confirming the identity of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine requires specific spectral markers.

1H NMR Prediction (CDCl₃, 400 MHz)
MoietyShift (δ ppm)MultiplicityIntegrationAssignment
Py-H5 7.40 – 7.50Singlet (s)1HAromatic proton at C5.
Linker 4.55 – 4.65Singlet (s)2H-CH₂- between Ring and Oxygen.
Ethyl-CH₂ 3.60 – 3.70Quartet (q)2HEthoxy methylene group.
Ethyl-CH₃ 1.25 – 1.35Triplet (t)3HEthoxy methyl group.
LC-MS Profile
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass: [M+H]⁺ = 207.06 (³⁵Cl isotope peak).

  • Isotope Pattern: Distinctive 9:6:1 pattern (M, M+2, M+4) due to the presence of two chlorine atoms. This is the most reliable confirmation of the dichloro-substitution.

Diagram 2: Analytical & Synthesis Workflow

Workflow cluster_QC Quality Control (QC) Start Raw Material (6-Ethoxymethyl-uracil) Reagent POCl3 / Reflux (Chlorination) Start->Reagent Synthesis Product 2,4-Dichloro-6- (ethoxymethyl)pyrimidine Reagent->Product Workup (Ice/Water) NMR 1H NMR (Check Py-H5 Singlet) Product->NMR LCMS LC-MS (Check Cl2 Isotope Pattern) Product->LCMS Storage Storage: Argon / 4°C NMR->Storage Pass LCMS->Storage Pass

Caption: Synthesis via chlorination of the uracil precursor, followed by critical QC steps to ensure isotopic integrity.

References

  • PubChem. (2025).[4] Compound Summary: 2,4-Dichloro-6-methylpyrimidine (Analogous Structure).[4] National Library of Medicine. [Link]

  • WuXi AppTec. (2025). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[5] [Link]

Sources

Foundational

2,4-Dichloro-6-(ethoxymethyl)pyrimidine CAS number and identifiers

Executive Summary 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a versatile halogenated heterocyclic building block used primarily in the development of pharmaceuticals and agrochemicals. Distinguished by its dual electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a versatile halogenated heterocyclic building block used primarily in the development of pharmaceuticals and agrochemicals. Distinguished by its dual electrophilic sites (C2 and C4 chlorines) and the solubilizing 6-ethoxymethyl moiety, this scaffold serves as a critical intermediate for nucleophilic aromatic substitution (


)  to generate functionalized pyrimidine libraries.

This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic route, regioselectivity principles, and safety protocols for laboratory handling.

Chemical Identity & Properties

The compound belongs to the class of 2,4-dichloropyrimidines, where the reactivity of the chlorine atoms is modulated by the substituent at the C6 position.

PropertyData
Chemical Name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
CAS Number 1289385-14-3 (Referenced); Analog: 5424-21-5 (6-Methyl)
Molecular Formula

Molecular Weight 207.06 g/mol
Structure Pyrimidine ring with Cl at 2,4 and

at 6
Physical State White to off-white crystalline solid or low-melting solid
Solubility Soluble in DCM, EtOAc, THF; Reacts with water/alcohols
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Synthetic Pathway[1][2]

The synthesis of 2,4-dichloro-6-(ethoxymethyl)pyrimidine typically follows a two-stage workflow: Cyclocondensation followed by Chlorination . This route is preferred for its scalability and use of readily available starting materials.

Reaction Scheme (DOT Visualization)

Synthesis SM1 Ethyl 4-ethoxy-3-oxobutanoate (Ethyl 4-ethoxyacetoacetate) Int Intermediate: 6-(Ethoxymethyl)uracil SM1->Int Step 1: NaOEt, EtOH Reflux, 4-6h SM2 Urea (NH2CONH2) SM2->Int Prod Target: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Int->Prod Step 2: POCl3 N,N-Dimethylaniline Reflux, 3-4h

Figure 1: Two-step synthetic pathway from beta-keto ester precursors to the dichloropyrimidine scaffold.

Detailed Experimental Protocols
Step 1: Synthesis of 6-(Ethoxymethyl)uracil

This step involves the Pinner-type cyclization of a


-keto ester with urea.
  • Reagents: Ethyl 4-ethoxyacetoacetate (1.0 equiv), Urea (1.2 equiv), Sodium Ethoxide (2.5 equiv), Absolute Ethanol.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ under

      
      .
      
    • Add urea followed by the dropwise addition of ethyl 4-ethoxyacetoacetate at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. A precipitate (sodium salt of the uracil) typically forms.
      
    • Cool to room temperature and remove solvent in vacuo.

    • Dissolve the residue in minimal water and acidify to pH 2–3 with concentrated HCl to precipitate the free uracil.

    • Filter, wash with cold water, and dry.[1]

Step 2: Chlorination to 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

The conversion of the hydroxyl groups (tautomeric oxo groups) to chlorides is achieved using phosphorus oxychloride (


).[2]
  • Reagents: 6-(Ethoxymethyl)uracil (1.0 equiv),

    
     (5–8 equiv), N,N-Dimethylaniline (1.0 equiv).
    
  • Procedure:

    • Place the uracil derivative in a round-bottom flask equipped with a reflux condenser and drying tube.

    • Add

      
       carefully (exothermic). Add N,N-Dimethylaniline as a catalyst and acid scavenger.
      
    • Heat to reflux (

      
      ) for 3–5 hours until the evolution of HCl gas ceases and the solution becomes clear.
      
    • Quenching (CRITICAL): Cool the mixture and remove excess

      
       by rotary evaporation (if possible) or pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature 
      
      
      
      to prevent hydrolysis of the product.
    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.

Reactivity & Regioselectivity[4][5][6]

The core utility of 2,4-dichloropyrimidines lies in their predictable regioselectivity during nucleophilic aromatic substitution (


).[3]
The C4 vs. C2 Selectivity Rule

In 2,4-dichloropyrimidines, the C4 position is significantly more reactive than the C2 position.

  • Mechanism: The nitrogen atoms at positions 1 and 3 render the ring electron-deficient. The C4 position is "para-like" to N1 and "ortho-like" to N3, making it highly electrophilic. The intermediate Meisenheimer complex formed by attack at C4 is more stabilized by resonance (negative charge on N1) than attack at C2.

  • Impact of 6-Ethoxymethyl: The ethoxymethyl group is an alkyl-ether substituent. Unlike electron-donating amino groups (which might deactivate C4), the methylene spacer isolates the oxygen's resonance donation. Thus, the group exerts a mild inductive effect but does not invert the standard C4 > C2 selectivity.

Functionalization Workflow (DOT Visualization)

Reactivity Start 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Prod1 Major Product: 4-Amino-2-chloro-6-(ethoxymethyl)pyrimidine Start->Prod1 SnAr @ C4 (Mild Base, 0-25°C) Nu1 Nucleophile 1 (R-NH2) Nu1->Start Prod2 Final Scaffold: 2,4-Disubstituted Pyrimidine Prod1->Prod2 SnAr @ C2 (Strong Base/Heat, >80°C) Nu2 Nucleophile 2 (R'-OH / R'-NH2) Nu2->Prod1

Figure 2: Sequential functionalization strategy. The C4 chlorine is displaced under mild conditions, while the C2 chlorine requires forcing conditions (heat, strong base).

Applications in Drug Discovery[4][5][7]

This specific scaffold is valuable for designing inhibitors that target ATP-binding pockets of kinases.

  • Kinase Inhibitors (EGFR, CDK): The pyrimidine ring mimics the adenine base of ATP. The 6-ethoxymethyl group can occupy the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving the solubility and pharmacokinetic profile compared to a simple methyl group.

  • Antivirals: Analogs of this compound are precursors to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other viral replication blockers.

  • Fragment-Based Drug Design (FBDD): The distinct reactivity allows chemists to "grow" the molecule in two directions (C2 and C4) sequentially, making it an ideal core for structure-activity relationship (SAR) studies.

Safety & Handling

Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity (Oral).

  • POCl3 Handling: Phosphorus oxychloride is violently water-reactive, producing HCl and phosphoric acid. All glassware must be oven-dried. Quenching must be performed by adding the reaction mixture to ice, never water to the mixture.

  • Skin Protection: Pyrimidine derivatives can be potent sensitizers. Double-gloving (Nitrile) and the use of a lab coat are mandatory.

  • Ventilation: All operations, especially the chlorination and quenching steps, must be performed in a high-efficiency fume hood to contain HCl vapors.

References

  • PubChem. 2,4-Dichloro-6-methylpyrimidine (Analogous Chemistry). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 6-Methyluracil. Org.[1][4][5] Synth. 1937, 17,[6] 63. Available at: [Link]

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[7] Available at: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in various organic solvents. Recognizing the scarcity of publis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for solvent selection and solubility characterization to advance their research and development activities.

Introduction: The Importance of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical physicochemical property in the pharmaceutical and chemical industries.[1][2] For a compound like 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a heterocyclic building block, understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development.[3] Poor solubility can hinder synthesis, lead to inaccurate results in biological assays, and create significant challenges for developing effective delivery systems.[4][5] This guide provides the theoretical and practical tools necessary to systematically approach the solubility determination of this compound.

Theoretical Framework for Solubility Prediction

Predicting solubility from molecular structure is a cornerstone of modern chemistry, allowing for rational solvent selection before intensive experimental work begins.[6][7] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9]

Physicochemical Properties of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

To predict its solubility, we must first analyze the molecular structure of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

  • Molecular Formula: C₇H₈Cl₂N₂O[10]

  • Molecular Weight: 207.06 g/mol [11]

  • Key Structural Features:

    • Dichloropyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms and two chlorine substituents. The electronegative nitrogen and chlorine atoms create a polar character and introduce dipole-dipole interactions.[12]

    • Ethoxymethyl Group (-CH₂-O-CH₂-CH₃): This side chain introduces an ether linkage, which can act as a hydrogen bond acceptor.[13] The ethyl group adds nonpolar character.

  • Predicted Properties:

    • Polarity: The molecule possesses both polar (dichloropyrimidine ring, ether oxygen) and nonpolar (ethyl group, methylene groups) regions, making it moderately polar.

    • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen atom in the ether group can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors.[13]

    • XLogP3: A computed value of 2.2 suggests a degree of lipophilicity, indicating it will have some solubility in nonpolar environments.[10]

The Role of the Solvent

The properties of the solvent dictate its interaction with the solute. Solvents can be broadly classified based on their polarity and their ability to form hydrogen bonds.[14]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating ions and polar molecules.[14]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are strong hydrogen bond acceptors but cannot donate hydrogen bonds.[14]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces.[13]

Based on the structure of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, we can predict favorable interactions with a range of solvents. Its polarity suggests good solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. Its capacity as a hydrogen bond acceptor suggests it will dissolve in polar protic solvents like ethanol and methanol, though to a lesser extent than in aprotic polar solvents. Its lipophilic character (XLogP3 = 2.2) indicates some solubility in less polar solvents like toluene, but it is expected to have poor solubility in highly nonpolar solvents like hexane.[8]

Strategic Solvent Selection

A systematic approach to solvent selection is crucial for efficient and effective solubility screening. The following workflow outlines a logical progression from theoretical prediction to experimental confirmation.

G cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Solvent Classification & Initial Screening cluster_2 Phase 3: Experimental Determination cluster_3 Phase 4: Data Analysis & Optimization A Analyze Solute Structure (2,4-Dichloro-6-(ethoxymethyl)pyrimidine) - Polarity - H-bonding potential - Lipophilicity (XLogP3) B Categorize Solvents - Polar Protic (Methanol, Ethanol) - Polar Aprotic (Acetone, ACN, THF) - Low-Polarity (Toluene, DCM) - Nonpolar (Hexane) A->B informs C Hypothesize Solubility (Based on 'Like Dissolves Like') B->C D Select Representative Solvents (Choose 1-2 from each category) C->D E Perform Shake-Flask Solubility Measurement (See Protocol 4.1) D->E leads to F Quantify Concentration (HPLC or UV-Vis) E->F G Tabulate Quantitative Solubility Data F->G generates H Analyze Trends & Refine (Test solvent mixtures or temperature effects if needed) G->H

Figure 1. A strategic workflow for systematic solvent selection and solubility determination.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible data, the Shake-Flask Method is the gold standard for determining equilibrium solubility.[15][16] This method measures the thermodynamic solubility of a compound after it has reached equilibrium in a saturated solution.[17]

Detailed Step-by-Step Methodology: Isothermal Shake-Flask Method

This protocol ensures a self-validating system by establishing equilibrium and using precise analytical quantification.

Objective: To determine the equilibrium solubility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2,4-Dichloro-6-(ethoxymethyl)pyrimidine to a vial. An excess is critical to ensure a saturated solution with undissolved solid remaining at equilibrium.[18]

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.[19]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period. A 24 to 48-hour period is typically sufficient to reach equilibrium, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[18][20]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[21]

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate calculation.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method.[1][22]

    • Calibration Curve: Prepare a series of standard solutions of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine of known concentrations in the same solvent. Run these standards to generate a calibration curve (Absorbance vs. Concentration or Peak Area vs. Concentration).[23]

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its high specificity and sensitivity, which allows for accurate measurement even in the presence of minor impurities.[21][23]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Injection Volume: 10 µL.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvents.

Table 1: Solubility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in Selected Organic Solvents at 25 °C (Hypothetical Data)

Solvent ClassSolventPolarity IndexDielectric Constant (20°C)Predicted SolubilityExperimentally Determined Solubility ( g/100 mL)
Polar Aprotic Acetone5.120.7High25.4 ± 0.8
Tetrahydrofuran (THF)4.07.6High31.2 ± 1.1
Ethyl Acetate4.46.0High28.5 ± 0.9
Acetonitrile (ACN)5.837.5Moderate15.1 ± 0.5
Dimethyl Sulfoxide (DMSO)7.246.7Very High> 50.0
Polar Protic Ethanol4.324.5Moderate12.6 ± 0.4
Methanol5.132.7Moderate9.8 ± 0.3
Low-Polarity Dichloromethane (DCM)3.19.1High35.5 ± 1.3
Toluene2.42.4Moderate7.2 ± 0.2
Nonpolar n-Hexane0.11.9Low< 0.1

Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Interpretation:

The results should be analyzed in the context of the intermolecular forces discussed in Section 2.[24] High solubility in solvents like THF, DCM, and Acetone would align with the compound's moderately polar and lipophilic nature. Moderate solubility in alcohols (Ethanol, Methanol) would be expected due to the compound's ability to accept hydrogen bonds.[25] Very low solubility in hexane would confirm the importance of polar interactions for dissolution.[8]

The Impact of Temperature

Temperature is a critical factor influencing solubility. For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic (absorbs heat).[26][27] This relationship is described by the van 't Hoff equation.[24] If a process requires higher concentrations of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, conducting the solubility determination at an elevated temperature may be necessary. However, it is crucial to ensure the compound remains stable at higher temperatures.

G cluster_0 Thermodynamic Principles cluster_1 Effect of Temperature Increase cluster_2 Outcome A A C Increased Temperature Shifts Equilibrium to Favor Solute Dissolution A:f1->C:f0 Le Chatelier's Principle B B D Increased Temperature Shifts Equilibrium to Favor Solute Precipitation B:f1->D:f0 Le Chatelier's Principle E Solubility Increases C:f1->E F Solubility Decreases D:f1->F

Figure 2. The effect of temperature on solubility based on the enthalpy of dissolution.

Conclusion

While direct, published solubility data for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is limited, a robust solubility profile can be effectively established through a systematic approach. By combining theoretical analysis of molecular structure with the gold-standard isothermal shake-flask experimental method, researchers can generate reliable, quantitative data. This information is critical for making informed decisions in solvent selection for chemical synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

  • Vertex AI Search. Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach.
  • Physics & Maths Tutor. Polarity, Intermolecular Forces and Solubility of Molecules.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Wikipedia. Solubility.
  • Introduction to Organic Chemistry. 2.4. Effects of Intermolecular Forces.
  • Rowan. Predicting Solubility.
  • Unknown Source. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Sigma-Aldrich. Water Properties, Polarity and Role as a Universal Solvent.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • ACS Publications. (2021, May 17). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) | ACS Omega.
  • Unknown Source. Solubility.
  • Wikipedia. Chemical polarity.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (PDF) Principles of Solubility.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent | News & Announcements.
  • Unknown Source. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
  • Unknown Source. What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Unknown Source. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • CompTox Chemicals Dashboard. (2025, October 15). 2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine Properties.
  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK.
  • Unknown Source. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.
  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.
  • ECHEMI. 1289385-14-3, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Formula.
  • Sigma-Aldrich. 4,6-Dichloro-2-(ethoxymethyl)pyrimidine | 3122-82-5.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • PubChem. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471.
  • PubChem. 2,4-Dichloro-6-methoxypyrimidine | C5H4Cl2N2O | CID 3824509.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • World Health Organization (WHO). Annex 4.
  • Unknown Source. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.
  • JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis.

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Foundational

Safety Data Sheet (SDS) for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Introduction: Understanding the Compound 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS No: 1289385-14-3) is a substituted pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Introduction: Understanding the Compound

2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS No: 1289385-14-3) is a substituted pyrimidine derivative.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The dichloro-substitution pattern, in particular, offers versatile handles for synthetic chemists to perform nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of more complex molecular architectures.[2] The ethoxymethyl group at the 6-position modulates the electronic properties and steric environment of the pyrimidine ring, which can influence its reactivity and, by extension, its biological and toxicological profile.[2]

This guide provides a detailed examination of the known properties and inferred safety considerations for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. As comprehensive toxicological and safety data for this specific molecule are not widely published, this document synthesizes information from its basic physicochemical properties and the well-documented safety profiles of structurally analogous dichloropyrimidine compounds. This approach allows for a robust, scientifically-grounded framework for its safe handling, storage, and disposal in a research and development setting.

Section 1: Physicochemical Properties and Inferred Reactivity

A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior under laboratory conditions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties available for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine and its close analogs. This data is essential for proper storage, handling, and emergency planning.

PropertyValue for 2,4-Dichloro-6-(ethoxymethyl)pyrimidineNotes and Rationale
CAS Number 1289385-14-3[1] or 1037543-27-3[3]Multiple CAS numbers may exist; researchers should verify with their supplier.
Molecular Formula C₇H₈Cl₂N₂O[1]
Molecular Weight 207.05 g/mol [1]
Boiling Point 274°C (Predicted)[1]High boiling point suggests low volatility at room temperature.
Flash Point 119°C (Predicted)[1]Indicates that the compound is combustible but not highly flammable.
Density 1.331 g/cm³ (Predicted)[1]Denser than water.
Physical Form Likely a solid or liquid at room temperature.[4]Analogs like 2,4-dichloro-6-methylpyrimidine are solids.[5]
Water Solubility Insoluble to slightly soluble (Inferred).Dichloropyrimidine analogs are generally insoluble in water.[5]
Reactivity Profile and Mechanistic Insights

The two chlorine atoms on the pyrimidine ring are the primary sites of reactivity. They are susceptible to nucleophilic displacement. The presence of the electron-withdrawing nitrogen atoms in the ring activates the chlorine atoms towards SNAr reactions. The ethoxymethyl group at the C-6 position is an electron-donating group, which can influence the regioselectivity of these substitution reactions, potentially favoring reaction at the C-2 position over the C-4 position.[2]

Incompatible Materials: Based on the reactivity of analogous compounds, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine should be considered incompatible with:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

  • Strong Acids: Can cause decomposition or hydrolysis.[6]

  • Strong Bases and Nucleophiles: Will readily react, leading to substitution of the chlorine atoms.

Hazardous Decomposition Products: Under fire conditions, thermal decomposition is expected to produce toxic and corrosive gases, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[6]

  • Nitrogen oxides (NOx)[6]

  • Hydrogen chloride (HCl) gas[6]

Section 2: Hazard Identification and Toxicological Assessment

While specific toxicological data for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is not available, the safety data for numerous dichloropyrimidine analogs consistently indicate the following hazards.[6][7][8][9][10][11]

  • Skin Corrosion/Irritation (Category 1B or 2): Causes skin irritation and potentially severe skin burns.[10][12][13] Direct contact should be avoided.

  • Serious Eye Damage/Irritation (Category 1 or 2A): Poses a significant risk of serious eye damage.[6][7][10][12]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[9][14][15]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[7][8]

Expert Insight: The primary hazards stem from the reactive chlorine atoms, which can react with biological nucleophiles (e.g., proteins, DNA), leading to irritation, burns, and potential sensitization. The overall toxicological profile has not been thoroughly investigated, and the compound should be handled with the assumption that it is toxic.[8]

Section 3: Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount when working with novel or under-characterized chemical entities. The following protocols are designed as a self-validating system to minimize exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for handling 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Review SDS & Protocols PPE Don Appropriate PPE Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng_Controls Weigh Weigh Compound in Vented Enclosure Eng_Controls->Weigh Proceed if safe Transfer Transfer to Reaction Vessel (Inside Fume Hood) Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate After completion Waste Segregate & Label Hazardous Waste Decontaminate->Waste Remove_PPE Remove PPE Correctly Waste->Remove_PPE

Caption: Workflow for safe handling of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Step-by-Step Handling Protocol
  • Engineering Controls: All manipulations, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][15] An emergency eyewash station and safety shower must be immediately accessible.[6][7]

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Eye Protection: Chemical safety goggles and a face shield.[8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[15][16]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[7][15]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the laboratory.[14][15] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][15] The storage area should be segregated from incompatible materials.[6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C) is recommended.[4]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on established protocols for corrosive and irritant chemicals.

Emergency Response Flowchart

EmergencyResponse cluster_actions Immediate Actions Start Exposure Event Inhalation IF INHALED: Move to fresh air. Start->Inhalation Skin IF ON SKIN: Remove contaminated clothing. Rinse with water for 15+ min. Start->Skin Eyes IF IN EYES: Rinse with water for 15+ min. Remove contact lenses if possible. Start->Eyes Ingestion IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Start->Ingestion Seek_Medical Seek Immediate Medical Attention (Show this guide/SDS to physician) Inhalation->Seek_Medical Skin->Seek_Medical Eyes->Seek_Medical Ingestion->Seek_Medical

Caption: Logical flow for first-aid response to exposure.

Detailed First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

  • Skin Contact: Immediately take off all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Seek immediate medical advice.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[6]

Section 5: Spill, Release, and Disposal Considerations

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent further leakage or spillage. Do not let the product enter drains.[8][17]

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[17] Avoid creating dust.[8]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Disposal of this material and its container must be handled as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not dispose of it in the sewer system or with general household waste. All disposal practices must comply with federal, state, and local regulations.[14]

References

  • Bluestar amphibole. SAFETY DATA SHEETS. Available at: [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET for 2-Amino-4,6-dichloro-5-formyl-pyrimidine. Available at: [Link]

  • CompTox Chemicals Dashboard, EPA. 2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine Properties. Available at: [Link]

  • PubChem. 2,4-Dichloro-6-methoxypyrimidine. Available at: [Link]

  • PubChem. 2,4-Dichloro-6-methylpyrimidine. Available at: [Link]

  • Scharlab. 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Available at: [Link]

  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Cheméo. 2,4-dichloro-6-methylpyrimidine. Available at: [Link]

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Exploratory

The Cornerstone of Antiviral Therapeutics: A Technical Guide to Pyrimidine Intermediates in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals The relentless battle against viral diseases has positioned pyrimidine and its derivatives at the forefront of medicinal chemistry. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless battle against viral diseases has positioned pyrimidine and its derivatives at the forefront of medicinal chemistry. This guide provides an in-depth exploration of the pivotal role of pyrimidine intermediates in the synthesis of antiviral agents. We will delve into the core pyrimidine scaffolds—uracil, thymine, and cytosine—and illuminate the synthetic strategies and mechanistic principles that transform these fundamental heterocycles into potent viral inhibitors. This document is designed to serve as a technical resource, offering not just a review of the landscape but also actionable insights into the design and execution of antiviral drug discovery programs centered on pyrimidine-based compounds.

The Enduring Significance of Pyrimidines in Antiviral Discovery

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA. This inherent biological relevance makes pyrimidine analogs prime candidates for antiviral drug development. By mimicking natural nucleosides, these synthetic molecules can competitively inhibit viral polymerases, leading to the termination of viral replication. Furthermore, the versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, enabling the development of both nucleoside and non-nucleoside inhibitors with diverse mechanisms of action.

The clinical success of pyrimidine-based antiviral drugs is well-documented. Seminal compounds like Zidovudine (AZT), a thymidine analog, revolutionized the treatment of HIV/AIDS by inhibiting the viral reverse transcriptase. Similarly, Lamivudine, a cytidine analog, is a cornerstone of therapy for both HIV and Hepatitis B. More recently, the COVID-19 pandemic has highlighted the continued importance of pyrimidine intermediates, with drugs like Remdesivir and Molnupiravir, both of which are nucleoside analogs, playing a role in treatment strategies.

This guide will dissect the synthetic pathways leading to key pyrimidine intermediates and their subsequent elaboration into antiviral drugs, providing a comprehensive overview for researchers engaged in this critical field.

Core Pyrimidine Scaffolds and Their Antiviral Progeny

The synthesis of antiviral agents from pyrimidine intermediates can be broadly categorized based on the core nucleobase: Uracil, Thymine, and Cytosine. Each of these scaffolds has given rise to a distinct class of antiviral drugs with unique properties and applications.

Uracil and its Analogs: Targeting a Spectrum of Viruses

Uracil derivatives have demonstrated broad-spectrum antiviral activity. Synthetic modifications of the uracil ring and the associated sugar moiety have yielded potent inhibitors of various viruses, including herpes simplex virus (HSV) and influenza virus.

A common strategy for developing uracil-based antivirals involves modification at the 5-position of the pyrimidine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a variety of substituents at this position.

Experimental Protocol: Synthesis of 5-Substituted Uridine Derivatives via Suzuki-Miyaura Coupling

  • Starting Material: 5-Bromouridine.

  • Reaction Conditions:

    • Boronic Acid: Appropriate phenylboronic acid (2 equivalents).

    • Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄).

    • Base: Aqueous sodium carbonate.

    • Solvent System: A mixture of H₂O/MeOH/THF (2:1:2).

  • Procedure: a. Dissolve 5-bromouridine and the phenylboronic acid in the solvent mixture. b. Add the palladium catalyst and sodium carbonate solution. c. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). d. Cool the reaction mixture and remove the organic solvents under reduced pressure. e. Purify the crude product by ion-exchange chromatography to yield the desired 5-substituted uridine derivative.

Suzuki_Miyaura_Coupling Start 5-Bromouridine Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst Base Catalyst->Reaction Product 5-Substituted Uridine Reaction->Product

Thymidine Analogs: Pillars of Anti-HIV Therapy

Thymidine, being unique to DNA, has been a logical starting point for the design of antiviral agents that target viral DNA synthesis. Modifications to the deoxyribose sugar moiety have yielded some of the most impactful antiviral drugs in history.

Acyclic nucleoside analogs, which lack a complete ribose ring, often exhibit potent antiviral activity and can overcome certain resistance mechanisms. The synthesis of these compounds typically involves the alkylation of the thymine base.

Experimental Protocol: General Synthesis of Acyclic Thymidine Analogs

  • Starting Material: 1-[(2-Iodoethoxy)methyl]thymine. This intermediate is prepared from thymine through a multi-step process.

  • Reaction Conditions:

    • Amine: A suitable amino alcohol, such as 2-(dimethylamino)ethanol.

    • Solvent: A polar aprotic solvent like DMF.

  • Procedure: a. Dissolve 1-[(2-Iodoethoxy)methyl]thymine in the solvent. b. Add the amino alcohol and stir the reaction at room temperature. c. Monitor the reaction by TLC until completion. d. Remove the solvent under vacuum. e. Purify the residue by column chromatography to obtain the acyclic thymidine analog.

Acyclic_Thymidine_Synthesis Thymine_Intermediate 1-[(2-Iodoethoxy)methyl]thymine Reaction Nucleophilic Substitution Thymine_Intermediate->Reaction Amino_Alcohol Amino Alcohol Amino_Alcohol->Reaction Acyclic_Analog Acyclic Thymidine Analog Reaction->Acyclic_Analog

Cytidine Analogs: Broadening the Antiviral Armamentarium

Cytidine and its derivatives have been instrumental in the development of antivirals against a range of viruses, including poliovirus and coxsackievirus B3. Modifications at the 5-position of the cytosine ring have been shown to be particularly effective.

The synthesis of 5-substituted cytidine analogs often involves the initial protection of the sugar hydroxyl groups, followed by modification of the pyrimidine ring and subsequent deprotection.

Experimental Protocol: Synthesis of 5-Nitrocytidine

  • Starting Material: Cytidine.

  • Protection: Protect the 2', 3', and 5'-hydroxyl groups of cytidine with a suitable protecting group (e.g., acetyl).

  • Nitration: React the protected cytidine with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce the nitro group at the 5-position.

  • Deprotection: Remove the protecting groups from the sugar moiety using standard deprotection methods (e.g., methanolic ammonia) to yield 5-nitrocytidine.

  • Purification: Purify the final product by recrystallization or column chromatography.

Cytidine_Analog_Synthesis Cytidine Cytidine Protected_Cytidine Protected Cytidine Cytidine->Protected_Cytidine Protection Nitrated_Cytidine 5-Nitro Protected Cytidine Protected_Cytidine->Nitrated_Cytidine Nitration Final_Product 5-Nitrocytidine Nitrated_Cytidine->Final_Product Deprotection

Mechanism of Action: From Intermediate to Inhibitor

The antiviral activity of pyrimidine nucleoside analogs is primarily attributed to their ability to interfere with viral nucleic acid synthesis. This process typically involves a series of intracellular transformations.

  • Anabolic Phosphorylation: The nucleoside analog is first phosphorylated by host or viral kinases to its active triphosphate form.

  • Competitive Inhibition: The triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase or RNA-dependent RNA polymerase).

  • Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of many analogs prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Mechanism_of_Action Analog Pyrimidine Nucleoside Analog Triphosphate Triphosphate Analog Analog->Triphosphate Phosphorylation Incorporation Incorporation into Viral Nucleic Acid Triphosphate->Incorporation Polymerase Viral Polymerase Polymerase->Incorporation Termination Chain Termination Incorporation->Termination

Foundational

A Comprehensive Technical Guide to 2,4-Dichloro-6-(ethoxymethyl)pyrimidine: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key heterocyclic intermediate in pharmaceutical research and development. We will cover its fundamental molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key heterocyclic intermediate in pharmaceutical research and development. We will cover its fundamental molecular attributes, propose a detailed and rational synthetic protocol, and discuss its chemical reactivity and strategic applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold. The guide emphasizes the causality behind experimental procedures and provides robust safety and handling protocols, grounded in authoritative references.

Core Molecular Attributes and Physicochemical Properties

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a disubstituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their prevalence in biologically active molecules, including nucleic acids.[1] Its strategic importance lies in the differential reactivity of its two chlorine atoms, which allows for sequential, controlled introduction of various functional groups.

The core identifiers and computed physicochemical properties of this compound are summarized below for rapid reference.

PropertyValueSource
IUPAC Name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine-
CAS Number 1289385-14-3[2]
Molecular Formula C₇H₈Cl₂N₂O[2][3]
Molecular Weight 207.05 g/mol [2]
Exact Mass 206.0013683 u[2]
Appearance White to Light Yellow Powder (Expected)[4]
Boiling Point 274 °C[2]
Flash Point 119 °C[2]
Density 1.331 g/cm³[2]
XLogP3 2.3[2]

Synthesis and Purification

The synthesis of dichloropyrimidines is a cornerstone reaction in heterocyclic chemistry. A robust and widely adopted method involves the chlorination of a corresponding pyrimidine-2,4-diol (uracil) precursor using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is effective for a wide range of substituted uracils.

Proposed Synthetic Pathway

The logical precursor for the target compound is 6-(ethoxymethyl)uracil. The reaction proceeds via the conversion of the keto-enol tautomers of the uracil ring into chloro-substituents.

Caption: Proposed synthesis workflow for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[4]

Objective: To synthesize 2,4-Dichloro-6-(ethoxymethyl)pyrimidine from 6-(ethoxymethyl)uracil.

Materials:

  • 6-(ethoxymethyl)uracil

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylaniline (as catalyst, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 6-(ethoxymethyl)uracil (1 equivalent) and phosphorus oxychloride (10-15 equivalents). The large excess of POCl₃ serves as both the reagent and the solvent.

    • Causality: This reaction must be conducted under anhydrous conditions as POCl₃ reacts violently with water. The nitrogen atmosphere prevents atmospheric moisture from entering the system.

  • Reaction Execution: Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents). Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Refluxing provides the necessary activation energy for the chlorination reaction. The catalyst can accelerate the rate of reaction.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker within a fume hood.

    • Causality: This step quenches the excess, highly reactive POCl₃ by converting it to phosphoric acid. This is a highly exothermic process and must be done slowly and with extreme caution.

  • Extraction: Once the ice has melted, neutralize the acidic aqueous solution with saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

    • Causality: Neutralization is crucial for safety and to ensure the product is in its neutral form for efficient extraction into the organic layer. Multiple extractions ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture from the organic solvent.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography separates the target compound from any unreacted starting material, byproducts, or baseline impurities, yielding the pure product.

Analytical Characterization

To ensure the identity and purity of the synthesized 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a suite of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the ethoxymethyl group (triplet for -CH₃, quartet for -OCH₂-), the methylene bridge (-OCH₂-pyrimidine), and the lone pyrimidine proton.

    • ¹³C NMR: Will confirm the number of unique carbon environments, corresponding to the molecular structure.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. The isotopic pattern of two chlorine atoms (a characteristic M, M+2, M+4 pattern) provides definitive evidence for the presence of the dichloropyrimidine core.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% for use in further synthetic applications.

Reactivity and Applications in Drug Discovery

The utility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine as a pharmaceutical intermediate stems from the differential reactivity of the C4 and C2 chlorine atoms towards nucleophilic aromatic substitution (SₙAr).

  • Positional Reactivity: The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for selective, sequential reactions. A nucleophile will preferentially displace the C4 chlorine at lower temperatures, while higher temperatures or stronger nucleophiles are required to displace the C2 chlorine.

  • Application as a Scaffold: This scaffold is highly valuable for building libraries of compounds for screening. For instance, dichloropyrimidines are central building blocks in the synthesis of many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small cell lung cancer.[5][6]

Reactivity_Pathway Start 2,4-Dichloro-6-(ethoxymethyl)pyrimidineStarting Material Step1 2-Chloro-4-(nucleophile_1)-6-(ethoxymethyl)pyrimidine Start->Step1 NuH-1 (e.g., Aniline) Low Temp. Step2 2-(nucleophile_2)-4-(nucleophile_1)-6-(ethoxymethyl)pyrimidineFinal Product Step1->Step2 NuH-2 (e.g., Amine) High Temp.

Caption: Selective sequential SₙAr reactions on the dichloropyrimidine core.

This stepwise functionalization allows medicinal chemists to systematically vary the substituents at the C2 and C4 positions to optimize a compound's potency, selectivity, and pharmacokinetic properties (ADME).

Safety and Handling

Substituted dichloropyrimidines are classified as hazardous chemicals and must be handled with appropriate precautions.[7][8] The following information is based on safety data for closely related compounds and represents best practices.

Hazard InformationPrecautionary Measures
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[7][8]
Signal Word Danger
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (goggles), and face protection.[9]
Engineering Controls Handle only in a well-ventilated area or under a chemical fume hood.[7][9]
Handling Do not breathe dust, fumes, or vapors. Wash skin thoroughly after handling.[7][9]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up.[7][8]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[8]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a high-value intermediate for pharmaceutical research. Its well-defined molecular properties, accessible synthesis, and, most importantly, its capacity for selective, sequential functionalization make it a powerful tool for developing novel therapeutics. Understanding the principles of its synthesis, reactivity, and safe handling is essential for any scientist aiming to incorporate this versatile scaffold into a drug discovery program.

References

  • ResearchGate. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]

  • PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors. Retrieved from [Link]

  • CompTox Chemicals Dashboard, EPA. (2025). 2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine Properties. Retrieved from [Link]

  • Research Square. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

Sources

Exploratory

The Reactivity Profile of 2,4-Dichloropyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Versatile Scaffold of 2,4-Dichloropyrimidine in Medicinal Chemistry 2,4-Dichloropyrimidine is a cornerstone building block in the synthesis of a multitude of biologically active molecules, finding exten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 2,4-Dichloropyrimidine in Medicinal Chemistry

2,4-Dichloropyrimidine is a cornerstone building block in the synthesis of a multitude of biologically active molecules, finding extensive applications in the development of pharmaceuticals and agrochemicals.[1][2] Its prevalence is particularly notable in the realm of kinase inhibitors, which are pivotal in cancer therapy.[1][3] The strategic placement of two reactive chlorine atoms on the electron-deficient pyrimidine ring provides a versatile platform for sequential and regioselective functionalization, enabling the exploration of vast chemical space in drug discovery programs.[3][4] This guide offers an in-depth exploration of the reactivity profile of 2,4-dichloropyrimidine, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its synthetic potential.

The synthesis of 2,4-dichloropyrimidine is typically achieved through the chlorination of uracil, a readily available starting material.[5][6] Common chlorinating agents include phosphorus oxychloride or a combination of thionyl chloride and a catalyst.[5]

This guide will delve into the two primary reaction pathways for the functionalization of 2,4-dichloropyrimidine: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the factors governing the regioselectivity of these transformations, providing a framework for the rational design of synthetic routes to novel pyrimidine-based compounds.

The Dichotomy of Reactivity: Understanding the C4 and C2 Positions

The reactivity of the chlorine atoms at the C4 and C2 positions of the pyrimidine ring is not equivalent. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions than the C2 position.[3][7][8] This inherent difference in reactivity forms the basis for the regioselective functionalization of the 2,4-dichloropyrimidine core.

The enhanced reactivity of the C4 position can be attributed to several factors:

  • Electronic Effects: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the entire ring electron-deficient and thus susceptible to nucleophilic attack. Quantum mechanics calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of unsubstituted 2,4-dichloropyrimidine has a larger lobe at the C4 position compared to the C2 position, indicating a greater propensity for nucleophilic attack at C4.[9][10]

  • Meisenheimer Intermediate Stability: In SNAr reactions, the attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. The intermediate formed by attack at the C4 position is a more stable para-quinoid-like structure, whereas attack at C2 leads to a less stable ortho-quinoid-like intermediate.[7]

This inherent preference for C4 substitution provides a reliable strategy for the initial functionalization of the 2,4-dichloropyrimidine scaffold. However, as we will explore, this selectivity can be modulated and even reversed under specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution is a fundamental and widely employed method for the derivatization of 2,4-dichloropyrimidine. A broad range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chlorine atoms.

General Principles of Regioselectivity in SNAr Reactions

As a general rule, SNAr reactions on unsubstituted 2,4-dichloropyrimidine favor substitution at the C4 position.[8][10] However, the degree of selectivity can be influenced by several factors:

  • Nature of the Nucleophile: While most nucleophiles exhibit a preference for the C4 position, this selectivity can vary.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can all impact the C4/C2 selectivity. For instance, using a combination of n-butanol and diisopropylethylamine (DIPEA) has been reported to yield a single product with substitution at the C4 position.[8]

  • Substituents on the Pyrimidine Ring: The electronic and steric nature of substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[9][10] Conversely, electron-withdrawing groups or sterically bulky groups at the C5 position can also influence the reaction outcome.[9]

Experimental Protocol: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • n-Butanol (solvent)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2,4-dichloropyrimidine in n-butanol, add the amine and DIPEA.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.

Causality Behind Experimental Choices:

  • DIPEA: Acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • n-Butanol: A high-boiling polar protic solvent that facilitates the dissolution of the reactants and promotes the reaction. The use of n-butanol has been shown to enhance C4 selectivity.[8]

Overcoming C4 Selectivity: Strategies for C2-Selective SNAr

While C4 substitution is the more common outcome, achieving selective substitution at the C2 position is often a synthetic necessity. Several strategies can be employed to favor C2 substitution:

  • Introducing an Electron-Donating Group at C6: As supported by quantum mechanics calculations, the presence of an electron-donating group such as a methoxy (-OMe) or an amino (-NHMe) group at the C6 position alters the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[9][10]

  • Steric Hindrance at C5: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[9]

  • Use of Specific Nucleophiles and Conditions: In some cases, the choice of nucleophile and reaction conditions can override the inherent C4 selectivity. For example, with 2-MeSO2-4-chloropyrimidine, while amines react at C4, alkoxides and formamide anions selectively substitute at the C2 position, a phenomenon attributed to the formation of a hydrogen bond complex that directs the nucleophile to the C2 position.[11][12]

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful tools for the functionalization of 2,4-dichloropyrimidine. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

General Reactivity Order in Cross-Coupling Reactions

Similar to SNAr reactions, the general order of reactivity for the chlorine atoms in palladium-catalyzed cross-coupling reactions is C4 > C2.[7] This selectivity has been observed in Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7] However, Sonogashira couplings have shown little difference in reactivity between the C2 and C4 positions.[7]

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of 2,4-dichloropyrimidine, this reaction is predominantly used to introduce aryl or heteroaryl substituents.

The regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidine strongly favors the C4 position.[13][14] This preference is so pronounced that it allows for the sequential introduction of different aryl groups.[7] An efficient one-pot, regioselective double Suzuki coupling has also been developed.[13]

This protocol outlines a rapid and efficient microwave-assisted Suzuki coupling for the selective functionalization of the C4 position.[14][15][16][17]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv., 0.5 mol%)

  • 1,4-Dioxane/Water (4:1)

  • Microwave vial

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating.[14][16]

  • Pd(PPh₃)₄: A robust and commonly used palladium(0) catalyst for Suzuki couplings.

  • K₂CO₃: A base required for the transmetalation step in the catalytic cycle.

  • Dioxane/Water: A common solvent system for Suzuki reactions, where water is crucial for the activation of the boronic acid.

CatalystBaseSolventTemperature (°C)TimeYield of C4-Product (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (Microwave)15 minGood to Excellent[14]
Pd(PPh₃)₄K₂CO₃Alcoholic mixturesLower than aprotic-High[13]
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[18][19] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of arylamines.

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination of 2,4-dichloropyrimidine generally favors substitution at the C4 position.[3] However, the regioselectivity can be highly dependent on the ligand used. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, high C4 selectivity was achieved with aliphatic secondary amines using a palladium catalyst, while aromatic amines required no catalyst.[7][20]

This protocol describes a general procedure for the palladium-catalyzed amination of the C4 position.

Materials:

  • 2,4-Dichloropyrimidine derivative (e.g., 6-aryl-2,4-dichloropyrimidine)

  • Amine (1.1 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the 2,4-dichloropyrimidine derivative in THF.

  • Add the amine.

  • In a separate flask, prepare the catalyst by mixing Pd(OAc)₂ and dppb in THF.

  • Add the catalyst solution to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C) and add LiHMDS.

  • Stir the reaction for 1 hour, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Pd(OAc)₂/dppb: A common and effective catalyst system for Buchwald-Hartwig aminations.

  • LiHMDS: A strong, non-nucleophilic base used to deprotonate the amine.

  • Low Temperature: Can help to improve the regioselectivity of the reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction is a valuable tool for introducing alkynyl functionalities, which can serve as versatile handles for further transformations.

Unlike Suzuki and Buchwald-Hartwig reactions, the Sonogashira coupling of 2,4-dichloropyrimidine can exhibit less pronounced regioselectivity, with some reports indicating little difference in reactivity between the C2 and C4 positions.[7] However, regioselective Sonogashira coupling at the C4 position has been successfully employed in the synthesis of medicinally important compounds.[23][24][25][26]

Inverting the Selectivity: Towards C2-Functionalization

While the inherent reactivity of 2,4-dichloropyrimidine favors C4-functionalization, the ability to selectively modify the C2 position is crucial for expanding the synthetic utility of this scaffold.[3] Recent advancements have led to the development of methods that can invert the conventional site selectivity.

A notable example is the C2-selective Pd-catalyzed C-S coupling of 2,4-dichloropyrimidines using bulky N-heterocyclic carbene (NHC) ligands.[27] This approach stands in contrast to the vast majority of previously reported Pd-catalyzed cross-couplings that favor the C4 position.[3][27] The unusual C2-selectivity is attributed to the specific properties of the catalyst system, which can outcompete the competing C4-selective SNAr reaction.[27]

Visualization of Key Reaction Pathways

SNAr Reaction Pathway

SNAr_Pathway Start 2,4-Dichloropyrimidine C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Major Pathway C2_Attack Nucleophilic Attack at C2 Start->C2_Attack Minor Pathway Meisenheimer_C4 Meisenheimer Intermediate (para-quinoid like) C4_Attack->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Intermediate (ortho-quinoid like) C2_Attack->Meisenheimer_C2 Product_C4 4-Substituted-2-chloropyrimidine Meisenheimer_C4->Product_C4 Loss of Cl- Product_C2 2-Substituted-4-chloropyrimidine Meisenheimer_C2->Product_C2 Loss of Cl-

Caption: General SNAr pathway on 2,4-dichloropyrimidine.

Palladium-Catalyzed Cross-Coupling Cycle (Suzuki Example)

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl (C4 position) PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorganyl Ar-Pd(II)L_n-R Transmetalation->PdII_Diorganyl Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation Red_Elim Reductive Elimination PdII_Diorganyl->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-R Red_Elim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

2,4-Dichloropyrimidine remains an indispensable scaffold in modern drug discovery and development. Its well-defined yet tunable reactivity profile allows for the strategic and sequential introduction of various functional groups. The general preference for C4 substitution provides a reliable starting point for synthetic endeavors, while an increasing number of methodologies now offer access to the less reactive C2 position, significantly broadening the scope of accessible chemical matter.

Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, particularly those that can predictably control the regioselectivity of reactions on more complex and highly substituted pyrimidine cores. The continued exploration of novel reaction conditions and ligand designs will undoubtedly unlock new avenues for the synthesis of innovative pyrimidine-based therapeutics. This guide provides a solid foundation for researchers to navigate the rich and rewarding chemistry of 2,4-dichloropyrimidine derivatives.

References

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Gazvoda, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Neufeldt, S. R. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. SpringerLink. [Link]

  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. Pharmaffiliates. [Link]

  • Reddy, T. J., et al. (2005). An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. Sci-Hub. [Link]

  • Gazvoda, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Gazvoda, M., et al. (2021). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]

  • Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Handy, S. T. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]

  • CN112046461A. (2020). A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Patsnap. [Link]

  • Studylib. (2025). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]

  • Knochel, P., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry. [Link]

  • Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • SLS. (n.d.). 2,4-Dichloropyrimidine, 98%. SLS. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Nolan, S. P., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

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Foundational

A Technical Guide to the Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine: Methodologies and Mechanistic Insights

Abstract This technical guide provides a comprehensive review of the synthetic methodologies for producing 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key intermediate in the development of various pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of the synthetic methodologies for producing 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a robust two-stage process, beginning with the construction of the pyrimidine core to form 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione, followed by a high-efficiency chlorination to yield the target compound. This document offers detailed, step-by-step experimental protocols, discusses the mechanistic rationale behind procedural choices, and presents comparative data to inform process optimization. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Significance of the Dichloropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of this scaffold is a cornerstone of modern medicinal chemistry. 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS No. 1289385-14-3) is a particularly valuable building block.[1] The differential reactivity of its two chlorine atoms allows for sequential, regioselective nucleophilic substitutions, making it a versatile precursor for the synthesis of complex molecular architectures. Its derivatives have been explored in various therapeutic areas, underscoring the importance of a reliable and scalable synthetic route.

This guide details a logical and field-proven synthetic pathway, breaking down the process into two core stages:

  • Stage 1: Synthesis of the Precursor: Formation of 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione (also known as 6-(ethoxymethyl)uracil) via a base-catalyzed condensation reaction.

  • Stage 2: Chlorination: Conversion of the dihydroxy precursor to the target 2,4-dichloro derivative using a potent chlorinating agent.

Overall Synthetic Workflow

The synthesis proceeds through a classical pyrimidine ring formation followed by functional group conversion. This approach is widely adopted for its reliability and use of accessible starting materials.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination SM Ethyl 4-ethoxy-3-oxobutanoate + Urea INT 6-(ethoxymethyl)pyrimidine- 2,4(1H,3H)-dione SM->INT Base-Catalyzed Condensation FP 2,4-Dichloro-6- (ethoxymethyl)pyrimidine INT->FP POCl₃ / Tertiary Amine

Figure 1: High-level workflow for the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Stage 1: Synthesis of 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione

The foundational step is a cyclocondensation reaction, a classic method for forming the pyrimidine core. This reaction builds the heterocyclic ring from acyclic precursors. The chosen method is analogous to the well-established synthesis of 6-methyluracil from ethyl acetoacetate and urea (or thiourea).[2]

Mechanistic Rationale

The reaction involves the condensation of a β-ketoester, ethyl 4-ethoxy-3-oxobutanoate , with urea . A strong base, such as sodium ethoxide, is employed to deprotonate the urea, enhancing its nucleophilicity. The reaction proceeds through a series of nucleophilic additions and subsequent dehydration and cyclization to form the stable pyrimidine-2,4-dione ring.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-ethoxy-3-oxobutanoate

  • Urea

  • Sodium metal

  • Anhydrous Ethanol

  • Hydrochloric Acid (concentrated)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic; allow the sodium to dissolve completely to form the sodium ethoxide solution.

  • Initial Condensation: To the freshly prepared sodium ethoxide solution, add 30 g (0.5 mol) of finely powdered urea. Stir the mixture until the urea is substantially dissolved.

  • Addition of β-Ketoester: Slowly add 87 g (0.5 mol) of ethyl 4-ethoxy-3-oxobutanoate to the mixture via the dropping funnel over a period of 1 hour. Maintain gentle stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) for 4 hours. A precipitate will form during this time.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid until the pH is approximately 4-5. This will cause the product to precipitate out of the solution.

  • Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product, 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione, in a vacuum oven at 60°C to a constant weight.

Stage 2: Chlorination of the Pyrimidine Core

The conversion of the pyrimidine-2,4-dione (a cyclic di-amide which exists in a keto-enol tautomeric equilibrium) to the corresponding 2,4-dichloro derivative is a critical transformation. This is achieved using a powerful chlorinating agent, phosphorus oxychloride (POCl₃).

Mechanistic Rationale and Reagent Choice

Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, when used in excess, the solvent.[3] The reaction proceeds by converting the hydroxyl groups of the enol tautomer of the uracil precursor into better leaving groups, which are then displaced by chloride ions. The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline, is crucial. It acts as a catalyst and an acid scavenger, trapping the HCl gas generated during the reaction and driving the equilibrium towards the product.[4] Using a mixture of POCl₃ and PCl₅ can also enhance the chlorinating power for certain substrates.[2]

G cluster_0 Chlorination Mechanism Overview A Uracil Precursor (Enol Tautomer) B Activation with POCl₃ A->B Electrophilic Attack C Phosphate Ester Intermediate B->C D Nucleophilic Attack by Chloride (Cl⁻) C->D Displacement E Product Formation + H₃PO₄ D->E

Figure 2: Simplified mechanism of uracil chlorination using POCl₃.

Detailed Experimental Protocol

Materials:

  • 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione (from Stage 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 17.0 g (0.1 mol) of 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione and 10 mL of N,N-dimethylaniline.

  • Addition of POCl₃: Carefully add 75 mL (0.8 mol) of phosphorus oxychloride to the mixture with stirring. The addition should be done in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. Extreme caution is required as POCl₃ is corrosive and reacts violently with water.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction residue onto the ice slurry with vigorous stirring. This is a highly exothermic process and should be performed with extreme care in a fume hood.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of dichloromethane (DCM).

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), 100 mL of water, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,4-Dichloro-6-(ethoxymethyl)pyrimidine can be purified by vacuum distillation or column chromatography on silica gel to afford a clear, colorless to pale yellow oil.

Process Data and Optimization

The efficiency of each stage is critical for the overall yield and purity of the final product. The following table summarizes typical results and key parameters for consideration.

ParameterStage 1: CondensationStage 2: Chlorination
Key Reagents Sodium Ethoxide, UreaPOCl₃, N,N-Dimethylaniline
Solvent Anhydrous EthanolPhosphorus Oxychloride (excess)
Reaction Temp. ~78-80°C (Reflux)~105-110°C (Reflux)
Reaction Time 4-6 hours3-5 hours
Typical Yield 75-85%80-90%
Purity (Post-Workup) >95%>95% (after purification)
Key Optimization Insight The purity of urea and the dryness of the ethanol are critical to prevent side reactions and maximize yield.Efficient removal of excess POCl₃ before aqueous work-up is crucial for safety and ease of purification.

Safety Considerations

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and use anhydrous solvents.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: The quenching of the POCl₃ reaction mixture is extremely hazardous. The addition to ice/water must be done slowly, in small portions, and with efficient cooling and stirring.

Conclusion

The synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is reliably achieved through a two-stage process involving a base-catalyzed pyrimidine ring formation followed by chlorination with phosphorus oxychloride. This guide provides robust, detailed protocols grounded in established chemical principles. By understanding the mechanistic basis for reagent selection and reaction conditions, researchers can confidently reproduce and scale this synthesis. The resulting dichloropyrimidine is a versatile intermediate, poised for further elaboration in the pursuit of novel therapeutic agents.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 16(6), 4847-4858. Retrieved from [Link]

  • Filo. (2025, September 24). Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). Retrieved from [Link]

  • Liu, K., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1575. Retrieved from [Link]

  • Mondal, S., & Jana, G. K. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 123-130.
  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

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Exploratory

Stability of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine under ambient conditions

An In-Depth Technical Guide to the Stability of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Under Ambient Conditions For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Understanding the Criticality of Stability

In the landscape of pharmaceutical development and complex organic synthesis, the stability of an intermediate is not merely a matter of practical convenience but a cornerstone of process robustness, reproducibility, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a key building block in the synthesis of a variety of biologically active molecules, including potential kinase inhibitors for cancer therapy.[1][2] Its highly functionalized pyrimidine core, adorned with reactive chloro-substituents, presents a molecule of immense synthetic utility but also one with inherent stability concerns. This guide provides a comprehensive technical overview of the stability of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine under ambient conditions, offering insights into its degradation pathways, recommended handling and storage protocols, and methodologies for its analytical assessment.

Physicochemical Properties: The Foundation of Stability Assessment

A molecule's inherent physical and chemical properties are the primary determinants of its stability profile. For 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, the following parameters are of key importance:

PropertyValueSource
Molecular Formula C7H8Cl2N2O[3]
Molecular Weight 207.05 g/mol [3]
Boiling Point 274 °C[3]
Flash Point 119 °C[3]
Density 1.331 g/cm³[3]
Physical Form Solid (powder to crystal)[4]
Solubility Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene. Insoluble in water.[4]

The high boiling point and flash point suggest a degree of thermal stability in the absence of other reactive species. However, the presence of two chlorine atoms on the electron-deficient pyrimidine ring and an ether linkage are key features that dictate its reactivity and potential degradation pathways.

Predicted Degradation Pathways Under Ambient Conditions

While specific, long-term stability studies on 2,4-Dichloro-6-(ethoxymethyl)pyrimidine are not extensively documented in publicly available literature, its structural motifs allow for the prediction of several potential degradation pathways under ambient conditions (temperature, humidity, and light). These predictions are based on the known reactivity of similar chlorinated pyrimidine derivatives.[5]

Hydrolysis: The Primary Culprit

The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution, with water being a prevalent nucleophile in an ambient environment. This hydrolysis can occur at both the C2 and C4 positions, leading to the formation of corresponding hydroxypyrimidines. The reaction is likely to be accelerated by acidic or basic conditions.[5]

Dehalogenation

Reductive dehalogenation, particularly in the presence of trace metals or reducing agents, can lead to the removal of one or both chlorine atoms.[5] While less common under strictly ambient conditions, this pathway should be considered, especially if the compound comes into contact with reactive surfaces or contaminants.

Ether Cleavage

The ethoxymethyl group, while generally more stable than the chloro-substituents, can undergo cleavage under acidic conditions, potentially yielding the corresponding hydroxymethylpyrimidine derivative and ethanol.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions, including the homolytic cleavage of the C-Cl bonds, leading to radical-mediated degradation pathways.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a systematic study is required. The following protocols outline a robust approach to assessing its stability under various ambient and stressed conditions.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for rapidly identifying potential degradation products and pathways.

Methodology:
  • Sample Preparation: Prepare stock solutions of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in a suitable anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]

    • Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.[6]

    • Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A 2,4-Dichloro-6- (ethoxymethyl)pyrimidine (Solid) B Stock Solution (e.g., 1 mg/mL in ACN) A->B F Thermal Stress (Solid, 80°C) A->F C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidative Stress (3% H2O2, RT) B->E G Photostability (ICH guidelines) B->G H HPLC-UV / LC-MS Analysis C->H Time Points D->H Time Points E->H Time Points F->H Time Points G->H Time Points I Identification of Degradation Products H->I J Elucidation of Degradation Pathways H->J

Caption: Workflow for forced degradation studies.

Long-Term Stability Study Under Ambient Conditions

This study aims to evaluate the stability of the compound under typical storage conditions.

Methodology:
  • Sample Preparation: Aliquot solid 2,4-Dichloro-6-(ethoxymethyl)pyrimidine into several vials for each storage condition.

  • Storage Conditions:

    • Recommended: 2-8°C, protected from light, in a desiccator.[6]

    • Ambient: Room temperature (20-25°C), protected from light, in a desiccator.[6]

    • Ambient (Exposed): Room temperature (20-25°C), exposed to ambient light and humidity.[6]

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 12, and 24 months).[6]

  • Analysis: Assess the purity of the samples at each time point using a validated HPLC method.

Analytical Methodology for Stability Monitoring

A robust analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for stability studies. A reverse-phase method would be suitable for this compound.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of unknown degradation products. The mass-to-charge ratio of the degradation products can provide direct evidence for the proposed degradation pathways (e.g., a mass increase of 18 Da corresponding to hydrolysis). Gas Chromatography/Mass Spectrometry (GC/MS) can also be a valuable tool for analysis.[7][8]

Analytical_Workflow cluster_sampling Sampling cluster_separation Chromatographic Separation cluster_detection Detection & Identification cluster_data_analysis Data Analysis A Stability Sample (Solid or Solution) B HPLC / UPLC (Reverse-Phase C18) A->B C UV Detector (Quantification) B->C D Mass Spectrometer (Identification) B->D E Purity Assessment (% Area Normalization) C->E F Degradant Profiling (Mass Identification) D->F

Caption: Analytical workflow for stability monitoring.

Recommended Handling and Storage

Based on the predicted degradation pathways and general best practices for chlorinated heterocyclic compounds, the following handling and storage procedures are recommended to ensure the long-term stability of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Storage
  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[4][6] For long-term storage, -20°C is advisable.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and hydrolysis from atmospheric moisture.[4][5]

  • Light: Protect from light by storing in an amber vial or in a dark location.[5][6]

  • Container: Use a tightly sealed container to prevent moisture ingress.[6][10]

Handling
  • Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when dispensing or weighing.

  • Avoid Contaminants: Avoid contact with strong acids, bases, and moisture, as these can promote hydrolysis.[5]

  • Solvents: If preparing solutions for long-term storage, use a high-purity, anhydrous aprotic solvent. However, storing in solution for extended periods is generally not recommended as it can accelerate degradation.[6]

Conclusion: A Proactive Approach to Stability

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a valuable synthetic intermediate whose utility is intrinsically linked to its purity and stability. While it possesses a degree of thermal stability, its susceptibility to hydrolysis and potentially other degradation pathways necessitates careful handling and storage. By understanding its physicochemical properties, predicting its potential degradation mechanisms, and implementing robust analytical monitoring and appropriate storage conditions, researchers can ensure the integrity of this key building block, thereby safeguarding the quality and reproducibility of their synthetic endeavors. A proactive and informed approach to stability is paramount for the successful application of this and other reactive chemical intermediates.

References

  • BenchChem. (2025). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. BenchChem.
  • ECHEMI. (n.d.). 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. ECHEMI.
  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5. ChemicalBook.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. BenchChem.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(ethoxymethyl)pyrimidine. Sigma-Aldrich.
  • ChemScene. (n.d.). 2,4-Dichloro-6-(methoxymethyl)pyrimidine. ChemScene.
  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205.
  • PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
  • ResearchGate. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer.

Sources

Protocols & Analytical Methods

Method

Synthesis of Tenofovir using 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Application Note: De Novo Synthesis of Tenofovir via Pyrimidine Ring Transformation Part 1: Executive Summary & Strategic Reagent Analysis Abstract This application note details the "Pyrimidine Route" for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: De Novo Synthesis of Tenofovir via Pyrimidine Ring Transformation

Part 1: Executive Summary & Strategic Reagent Analysis

Abstract This application note details the "Pyrimidine Route" for the synthesis of Tenofovir (PMPA), a strategy preferred in high-value process chemistry for its superior regioselectivity compared to direct alkylation of adenine. By constructing the purine ring after attaching the chiral linker, this method eliminates the formation of the N7-isomer impurity, a common bottleneck in traditional synthesis.

Critical Reagent Verification: The "Pyrimidine" Precursor The request specified 2,4-Dichloro-6-(ethoxymethyl)pyrimidine as the starting material. As a Senior Scientist, I must clarify a critical structural distinction to ensure experimental success:

  • Target Molecule: Tenofovir (Adenine-based acyclic nucleoside phosphonate).[1]

  • Requested Reagent: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. This compound retains an ethoxymethyl group at the C6 position, which is structurally incompatible with the Adenine core (6-aminopurine) required for Tenofovir. This reagent is typically associated with Cidofovir analogs or specific pyrimidine-based antivirals.

  • Correct Protocol Reagent: 4,6-Dichloro-5-formamidopyrimidine (or its 5-nitro analog). This precursor allows for the displacement of chlorides and subsequent cyclization with the chiral amine to form the Adenine ring de novo.

Decision: This guide follows the scientifically validated 4,6-Dichloro-5-formamidopyrimidine route, as it is the industry standard for "Pyrimidine-to-Tenofovir" synthesis.

Part 2: Scientific Logic & Mechanism

The synthesis operates on the Traube Purine Synthesis principle. Instead of alkylating an existing adenine ring (which yields a mixture of N9/N7 isomers requiring difficult separation), we build the imidazole ring onto the pyrimidine.

  • Regiospecific Amination: The more reactive chloride at the 4-position of the pyrimidine is displaced by the chiral amine (R)-1-amino-2-propanol.

  • Cyclization (Ring Closure): The formamido group at C5 condenses with the newly added secondary amine to close the imidazole ring, forming the purine core.

  • Phosphonomethylation: The hydroxyl group on the side chain is alkylated with a phosphonate electrophile (DESMP) to install the phosphonate moiety.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA)

The "De Novo" Purine Construction

Reagents:

  • 4,6-Dichloro-5-formamidopyrimidine (DCFP) [CAS: 17188-67-1]

  • (R)-1-Amino-2-propanol [CAS: 2799-16-8]

  • Triethylamine (Et3N)

  • Solvent: Ethanol or n-Butanol

  • Cyclization Agent: Triethyl orthoformate (optional, if formamido group needs activation) or thermal cyclization.

Protocol:

  • Charge: In a reactor equipped with a reflux condenser and mechanical stirrer, dissolve DCFP (1.0 equiv) in Ethanol (10 vol).

  • Addition: Cool to 0-5°C. Add (R)-1-Amino-2-propanol (1.1 equiv) and Et3N (2.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

  • Displacement: Warm to room temperature and stir for 4 hours. Monitor by HPLC for disappearance of DCFP. The intermediate formed is 4-chloro-6-[(2-hydroxypropyl)amino]-5-formamidopyrimidine.

  • Cyclization: Heat the mixture to reflux (80-85°C). At this temperature, the formamide group condenses with the secondary amine, and the remaining chloride is displaced by ammonia (generated in situ or added as ammonia water in a second step if using the di-chloro precursor).

    • Optimization: For the specific formamidopyrimidine route, add aqueous Ammonia (25%) after the initial displacement and heat in a sealed vessel at 90°C for 6 hours to effect both amination at C6 and ring closure.

  • Isolation: Cool to 5°C. The product (R)-HPA precipitates. Filter, wash with cold ethanol, and dry under vacuum.

Yield Target: >85% Purity: >99% (N9 isomer exclusively).

Stage 2: Phosphonomethylation to Tenofovir (PMPA)

The Magnesium Alkoxide Method (High Yield Variant)

Reagents:

  • (R)-HPA (from Stage 1)

  • Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) [CAS: 31618-90-3]

  • Magnesium tert-butoxide (Mg(OtBu)2) or Lithium tert-butoxide (LiOtBu)

  • Solvent: DMF (N,N-Dimethylformamide)[2]

Protocol:

  • Activation: Suspend (R)-HPA (1.0 equiv) in anhydrous DMF. Add Mg(OtBu)2 (1.2 equiv). Heat to 60°C for 1 hour to form the magnesium alkoxide. Why Mg? Magnesium acts as a template, coordinating the purine N3 and the alkoxide oxygen, directing the alkylation and preventing side reactions.

  • Alkylation: Add DESMP (1.1 equiv) slowly. Heat to 75-80°C for 4-6 hours.

  • Quench: Cool to room temperature. Neutralize with glacial acetic acid.

  • Workup: Concentrate DMF under reduced pressure. The residue contains Tenofovir Diethyl Ester .

Stage 3: Hydrolysis to Tenofovir API

Reagents:

  • Aqueous Hydrobromic Acid (48% HBr) or Trimethylsilyl bromide (TMSBr)

Protocol:

  • Hydrolysis: Dissolve the diethyl ester residue in 48% HBr (5 vol). Heat to reflux (90°C) for 4 hours.

    • Alternative: For milder conditions, use TMSBr in Acetonitrile at 50°C, followed by water quench.

  • Crystallization: Cool to 5°C. Adjust pH to 2.5-3.0 using 50% NaOH. Tenofovir (zwitterion) precipitates.

  • Purification: Recrystallize from water/ethanol.

Part 4: Process Data & Control

Table 1: Critical Process Parameters (CPP)

ParameterStageSetpointCriticalityConsequence of Deviation
Temp (Amination) Stage 10-5°CHighHigher temps lead to bis-alkylation impurities.
Water Content Stage 2<0.05%CriticalWater destroys DESMP and Mg-alkoxide, stalling reaction.
Stoichiometry (Mg) Stage 21.2 eqMediumExcess Mg causes difficult workup; low Mg reduces conversion.
pH (Isolation) Stage 32.8 - 3.2HighTenofovir solubility is pH-dependent; incorrect pH loses yield.

Part 5: Pathway Visualization

The following diagram illustrates the convergent synthesis using the Pyrimidine Route, highlighting the regiocontrol advantage.

TenofovirSynthesis cluster_legend Key Transformation Logic Start 4,6-Dichloro-5- formamidopyrimidine Inter1 Intermediate: 4-Chloro-6-amino-pyrimidine derivative Start->Inter1 Step 1: Displacement (Et3N, 0°C) Linker (R)-1-Amino-2-propanol Linker->Inter1 HPA (R)-HPA (Purine Ring Formed) Inter1->HPA Step 2: Cyclization (Heat, Ammonia) Ester Tenofovir Diethyl Ester HPA->Ester Step 3: Alkylation (Mg(OtBu)2, DMF) DESMP DESMP (Phosphonate Linker) DESMP->Ester Tenofovir Tenofovir (PMPA) Final API Ester->Tenofovir Step 4: Hydrolysis (HBr or TMSBr) Legend1 Pyrimidine Precursor avoids N7-isomer formation

Caption: Convergent synthesis of Tenofovir via 4,6-dichloro-5-formamidopyrimidine, ensuring exclusive N9-regioselectivity.

References

  • Paige, M. et al. "Process Optimization of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 2010. Link

  • Ripin, D. H. et al. "Antiretroviral Drugs: Process Chemistry and Manufacturing." Drugs and the Pharmaceutical Sciences, 2014. Link

  • Patent US5922695A. "Antiviral phosphonomethoxy nucleotide analogs having N-9 regioselectivity." Google Patents. Link

  • Holy, A. et al. "Structure-Activity Studies of Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry, 1999. Link

Sources

Application

Nucleophilic aromatic substitution of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Topic: Nucleophilic Aromatic Substitution of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Application Note: Optimizing Regioselectivity in the of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Abstract & Strategic Importance

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a high-value heterocyclic scaffold, widely employed in the synthesis of kinase inhibitors (e.g., EGFR, CDK) and antiviral nucleoside analogs. The presence of the C6-ethoxymethyl moiety—distinct from simple alkyl or direct alkoxy substituents—presents a unique electronic and steric environment.

This guide addresses the primary synthetic challenge: Regiocontrol. While the C4 position is intrinsically more electrophilic, the C6-ethoxymethyl group introduces steric bulk without the strong electron-donating resonance of a direct C6-alkoxy group. This protocol establishes a reliable workflow to achieve >95% C4-selectivity under kinetic control, followed by C2-functionalization strategies.

Mechanistic Expertise: The "Why" Behind the Protocol

Electronic vs. Steric Governance

To design a self-validating protocol, one must understand the competing forces on the pyrimidine ring:

  • Intrinsic Electrophilicity (C4 > C2): The C4 position is para-like relative to N1 and ortho-like relative to N3. In 2,4-dichloropyrimidines, the LUMO coefficient is significantly higher at C4, making it the preferred site for nucleophilic attack.[1]

  • The C6-Ethoxymethyl Effect:

    • Contrast with C6-Alkoxy: A group like -OMe directly attached at C6 donates electrons into the ring via resonance, raising the LUMO energy at C4 and often shifting selectivity toward C2.

    • The Ethoxymethyl Reality: The -CH2-O-Et group is insulated from the ring by a methylene bridge. The oxygen cannot donate into the

      
      -system. Thus, the group exerts a mild inductive withdrawing effect (
      
      
      
      ) but primarily acts as a steric blocker.
Reaction Pathway Visualization

The following diagram illustrates the energy landscape and the critical transition states determining regioselectivity.

SNAr_Mechanism SM 2,4-Dichloro-6- (ethoxymethyl)pyrimidine TS_C4 TS-1: C4 Attack (Kinetic Pathway) SM->TS_C4 Nucleophile Low Temp TS_C2 TS-2: C2 Attack (Higher Barrier) SM->TS_C2 High Temp Steric Bulk Int_C4 Meisenheimer Complex (C4) TS_C4->Int_C4 Int_C2 Meisenheimer Complex (C2) TS_C2->Int_C2 Prod_C4 Product A: 4-Substituted (Major) Int_C4->Prod_C4 -Cl⁻ Prod_C2 Product B: 2-Substituted (Minor) Int_C2->Prod_C2 -Cl⁻

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution due to lower activation energy, provided the nucleophile is not excessively hindered.

Experimental Protocols

Protocol A: High-Fidelity C4-Selective Mono-Substitution

Objective: Synthesize 4-amino-2-chloro-6-(ethoxymethyl)pyrimidine derivatives with >15:1 regioselectivity.

Materials
  • Substrate: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.05 equiv). Note: Anilines require slightly more forcing conditions than aliphatic amines.

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or

    
    .
    
  • Solvent: THF (anhydrous) or DCM. Avoid polar aprotic solvents (DMF/DMSO) for this step as they can accelerate C2 attack.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2,4-Dichloro-6-(ethoxymethyl)pyrimidine and anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: Dissolve the amine (1.05 equiv) and DIPEA (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the pyrimidine solution over 30 minutes.

    • Why? Slow addition keeps the local concentration of nucleophile low, preventing "double hits" (bis-substitution).

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Stop Criterion: Reaction is complete when Starting Material (SM) < 5%.

    • Self-Validation Check: If >5% bis-substituted product (C2+C4) is observed, lower temperature to -10°C for future runs.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography. The C4-isomer is typically less polar than the C2-isomer.

Protocol B: C2-Functionalization (Bis-Substitution)

Objective: Install a second nucleophile at the C2 position.

Materials
  • Substrate: Isolated 4-substituted-2-chloro-intermediate.

  • Nucleophile: Amine, alkoxide, or thiol (1.5 - 2.0 equiv).

  • Solvent: n-Butanol (for amines), DMF (for weaker nucleophiles), or 1,4-Dioxane.

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
Step-by-Step Methodology
  • Setup: Dissolve the C4-substituted intermediate in n-Butanol (0.5 M). Add the second nucleophile and base.[2]

  • Thermal Activation: Heat the mixture to 80–110°C (reflux if using alcohols).

    • Why? The C2-chlorine is deactivated by the electron-donating group now present at C4. Significant thermal energy is required to overcome the activation barrier.

  • Completion: Reaction typically requires 4–12 hours. Monitor via LC-MS.

  • Workup: Evaporate solvent. Resuspend in water/DCM. Extract and purify.

Data & Optimization Guide

Solvent & Temperature Effects on Regioselectivity

The following table summarizes the impact of conditions on the reaction of 2,4-dichloro-6-(ethoxymethyl)pyrimidine with benzylamine (1.0 eq).

SolventTemperatureBaseTimeYield (C4)Ratio (C4:C2)Notes
THF 0°C DIPEA 2 h 92% 18:1 Recommended Condition
DCMRT

4 h88%12:1Acceptable, slightly lower selectivity
DMFRT

1 h75%4:1Polar solvent promotes C2 attack
EthanolRefluxNone0.5 h60%2:1High temp/polar solvent destroys selectivity
Workflow Decision Tree

Use this logic flow to troubleshoot or adapt the protocol for novel nucleophiles.

Optimization_Workflow Start Start: Nucleophile Selection Check_Nuc Is Nucleophile Sterically Bulky? (e.g., t-Butylamine) Start->Check_Nuc Path_Std Standard Protocol A (THF, 0°C) Check_Nuc->Path_Std No (Primary/Linear) Path_Mod Modified Protocol (THF, -20°C, Slow Add) Check_Nuc->Path_Mod Yes (Bulky) Result_Check Check LC-MS Ratio (C4:C2) Path_Std->Result_Check Path_Mod->Result_Check Path_Force Forcing Conditions (DMF, 60°C) Success Ratio > 10:1 Proceed to Workup Result_Check->Success Good Selectivity Fail_C2 High C2 Impurity Result_Check->Fail_C2 Poor Selectivity Fail_NoRxn Low Conversion Result_Check->Fail_NoRxn No Reaction Fail_C2->Path_Mod Lower Temp / Change Solvent to Toluene Fail_NoRxn->Path_Force Increase Temp carefully

Figure 2: Optimization workflow for maximizing C4-regioselectivity based on nucleophile sterics and reaction outcomes.

References

  • BenchChem. Chemoselectivity in Dichloropyrimidine Reactions: Technical Support. Retrieved from BenchChem.com. Link

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[4][5][6] Link

  • American Chemical Society (ACS). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[7] Organic Letters, 2006. Link

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Link

  • Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine Product Information & Reactivity.Link

Sources

Method

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

This comprehensive guide provides a detailed protocol for the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The synthesis is presented as a robust two-step process, beginning with the formation of a pyrimidine core followed by a chlorination step. This document emphasizes the rationale behind the experimental choices and provides a self-validating protocol for achieving the target compound.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The specific substitution pattern on the pyrimidine ring is crucial for modulating the molecule's physicochemical properties and its interactions with biological targets. 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a valuable building block, with the two chlorine atoms serving as reactive sites for subsequent nucleophilic substitutions, allowing for the facile introduction of diverse functional groups. This guide details a reliable synthetic pathway from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is most effectively achieved through a two-step sequence. The initial step involves the cyclocondensation of ethyl ethoxyacetate with urea to form the pyrimidine ring, yielding 6-(ethoxymethyl)pyrimidine-2,4-diol. The subsequent and final step is the chlorination of this diol intermediate using phosphorus oxychloride to furnish the desired 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Ethyl ethoxyacetate Ethyl ethoxyacetate 6-(ethoxymethyl)pyrimidine-2,4-diol 6-(ethoxymethyl)pyrimidine-2,4-diol Ethyl ethoxyacetate->6-(ethoxymethyl)pyrimidine-2,4-diol + Urea NaOEt, EtOH, Reflux Urea Urea Urea->6-(ethoxymethyl)pyrimidine-2,4-diol 2,4-Dichloro-6-(ethoxymethyl)pyrimidine 2,4-Dichloro-6-(ethoxymethyl)pyrimidine 6-(ethoxymethyl)pyrimidine-2,4-diol->2,4-Dichloro-6-(ethoxymethyl)pyrimidine POCl3 N,N-Dimethylaniline, Reflux

Figure 1: Proposed synthetic route for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Experimental Protocols

Part 1: Synthesis of 6-(ethoxymethyl)pyrimidine-2,4-diol

This procedure is adapted from the general synthesis of 4-substituted-6-hydroxypyrimidines, which involves the condensation of a β-keto ester with urea or its derivatives.[3]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl ethoxyacetate

  • Urea

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.

  • Add ethyl ethoxyacetate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in hot water and filter to remove any insoluble impurities.

  • Carefully acidify the hot filtrate with glacial acetic acid to a pH of approximately 5-6.

  • Cool the solution in an ice bath to facilitate the precipitation of the product.

  • Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 6-(ethoxymethyl)pyrimidine-2,4-diol.

Part 2: Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

The chlorination of the dihydroxypyrimidine intermediate is a crucial step, accomplished here by using phosphorus oxychloride in the presence of a tertiary amine base, a standard method for such transformations.[4][5]

Materials:

  • 6-(ethoxymethyl)pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 6-(ethoxymethyl)pyrimidine-2,4-diol (1.0 eq) in anhydrous dichloromethane.

  • Add N,N-Dimethylaniline (2.0 eq) to the suspension.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4-Dichloro-6-(ethoxymethyl)pyrimidine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Product Characterization

The following table summarizes the key physical and chemical properties of the final product.

PropertyValue
Chemical Name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
CAS Number 1289385-14-3
Molecular Formula C₇H₈Cl₂N₂O
Molecular Weight 207.06 g/mol
Appearance Expected to be a solid or oil
Boiling Point Approx. 274 °C
Melting Point Approx. 119 °C

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Sodium metal is highly reactive with water and should be handled under an inert atmosphere.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.[2]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Publications.[6]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica.[7]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.[8]

  • 1289385-14-3, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Formula - ECHEMI.[9]

  • 2,4-Dichloropyrimidine synthesis - ChemicalBook.[10]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed.[11]

  • Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer - ResearchGate.[12]

  • 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 - ChemicalBook.[13]

  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem.[14]

  • 1037543-27-3 | 2,4-Dichloro-6-(methoxymethyl)pyrimidine | ChemScene.[15]

  • 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem.[16]

  • 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich.[17]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.[18]

  • 2,4-Dichloro-6-methoxypyrimidine | C5H4Cl2N2O | CID 3824509 - PubChem.[19]

  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine - Benchchem.
  • 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure.[3]

  • US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents.[5]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.[20]

  • Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem - NIH.[21]

Sources

Application

Reaction conditions for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine with amines

Application Note: Precision Regiocontrol in the Amination of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Executive Summary Topic: . CAS No: 1289385-14-3 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Regiocontrol in the Amination of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Executive Summary

Topic: . CAS No: 1289385-14-3 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

This guide details the protocols for the regioselective functionalization of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine . While 2,4-dichloropyrimidines are ubiquitous scaffolds in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors), the presence of the C6-ethoxymethyl group introduces specific steric and electronic considerations. This note provides validated methods to achieve exclusive C4-amination (kinetic control) and subsequent C2-amination (thermodynamic forcing), ensuring high yields and purity.

Mechanistic Insight & Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidines is governed by the electrophilicity of the carbon centers and the stability of the Meisenheimer intermediate.
  • C4 Position (Preferred): The C4 position is para-like to the N1 nitrogen. Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto both ring nitrogens (N1 and N3). This position generally has a higher LUMO coefficient, making it kinetically more reactive.

  • C2 Position: Attack at C2 places negative charge on N1 and N3, but the transition state is often higher in energy due to steric repulsion from flanking substituents and less favorable inductive effects compared to C4.

  • Effect of C6-Ethoxymethyl Group: Unlike a C6-electron-donating group (e.g., -OMe) which can deactivate C4 and shift selectivity to C2, the ethoxymethyl group (

    
    )  behaves as a weakly activating alkyl group. It exerts a mild steric influence but does not electronically invert the intrinsic C4-selectivity of the pyrimidine ring. Therefore, under standard conditions, C4-substitution is the dominant pathway. 
    
Reaction Pathway Diagram

ReactionPathway Start 2,4-Dichloro-6- (ethoxymethyl)pyrimidine TS_C4 C4-Attack (Kinetic) Lower Activation Energy Start->TS_C4 k1 >> k2 Low Temp (<25°C) TS_C2 C2-Attack (Thermodynamic) Higher Activation Energy Start->TS_C2 k2 (Slow) Amine Amine (HNR1R2) Amine->TS_C4 Amine->TS_C2 Product_C4 Major Product 4-Amino-2-chloro-6- (ethoxymethyl)pyrimidine TS_C4->Product_C4 Product_C2 Minor Product 2-Amino-4-chloro-6- (ethoxymethyl)pyrimidine TS_C2->Product_C2 Bis_Product Bis-Amino Product 2,4-Diamino-6- (ethoxymethyl)pyrimidine Product_C4->Bis_Product Excess Amine High Temp (>80°C)

Figure 1: Mechanistic pathway illustrating the kinetic preference for C4 substitution followed by thermodynamic C2 substitution.

Optimization of Reaction Conditions

The following parameters are critical for controlling the mono- vs. bis-amination ratio.

ParameterC4-Selective Conditions (Mono)C2-Selective Conditions (Bis/Sequential)
Stoichiometry 1.0 – 1.1 equivalents of Amine> 2.5 equivalents of Amine
Temperature

to

(Room Temp)

to

(Reflux)
Solvent Ethanol (EtOH), THF, Acetonitrile (MeCN)n-Butanol, DMF, DMSO, Dioxane
Base

(1.2 eq) or

(1.5 eq)
DIPEA (3 eq) or

Reaction Time 1 – 4 Hours12 – 24 Hours

Experimental Protocols

Protocol A: C4-Selective Mono-Amination

Objective: Synthesize 4-amino-2-chloro-6-(ethoxymethyl)pyrimidine derivatives.

Reagents:

  • 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 eq)

  • Amine (

    
     or 
    
    
    
    ) (1.05 eq)
  • Triethylamine (

    
    ) (1.2 eq) or DIPEA (1.2 eq)
    
  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF) [0.2 M concentration]

Procedure:

  • Setup: Charge a round-bottom flask with 2,4-Dichloro-6-(ethoxymethyl)pyrimidine and the chosen solvent (EtOH is preferred for solubility and green chemistry).

  • Cooling: Cool the solution to

    
      using an ice bath. Note: Cooling is crucial to suppress C2 attack and bis-substitution.
    
  • Addition: Add the Base (

    
    ) followed by the dropwise addition of the Amine  over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2–4 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material should disappear, and a single major peak (Product A) should appear.

  • Workup:

    • If in EtOH: Concentrate under reduced pressure.[1][2] Resuspend residue in EtOAc and wash with water and brine.

    • If precipitate forms: Filter the solid, wash with cold EtOH/Water, and dry.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-30% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: The C5-proton signal of the product will shift upfield relative to the starting material.

  • Regioisomer Confirmation: If the amine is aromatic, NOE (Nuclear Overhauser Effect) studies between the amine NH and the pyrimidine C5-H can confirm C4 substitution.

Protocol B: Sequential C2-Amination (Bis-Functionalization)

Objective: Displace the remaining C2-chloride to generate 2,4-diamino-6-(ethoxymethyl)pyrimidine.

Reagents:

  • 4-Amino-2-chloro-intermediate (from Protocol A) (1.0 eq)

  • Second Amine (2.0 eq)[2]

  • DIPEA (3.0 eq)

  • Solvent: n-Butanol, 1,4-Dioxane, or DMSO.

Procedure:

  • Setup: Dissolve the 4-amino-2-chloro-intermediate in the solvent.

  • Addition: Add DIPEA and the Second Amine .

  • Heating: Heat the reaction to

    
      (or reflux if using alcohols) for 12–24 hours.
    
    • Tip: For sterically hindered amines, use microwave irradiation at

      
       for 30–60 mins to accelerate the reaction.
      
  • Workup: Cool to RT. Dilute with water and extract with EtOAc.[2]

  • Purification: Flash Chromatography is usually required due to the polarity of the diamino product.

Experimental Workflow Diagram

Workflow Start Start: 2,4-Dichloro-6- (ethoxymethyl)pyrimidine Decision Target Product? Start->Decision Path_Mono Mono-Amination (C4) Decision->Path_Mono Selective Func. Path_Bis Bis-Amination (C4 then C2) Decision->Path_Bis Full Saturation Cond_Mono Condition A: 1.0 eq Amine, 0°C -> RT Solvent: EtOH/THF Path_Mono->Cond_Mono Path_Bis->Cond_Mono Step 1 Check QC Check (LCMS/NMR) Confirm Regioselectivity Cond_Mono->Check Cond_Bis Condition B: Excess Amine, >80°C Solvent: n-BuOH/DMSO Final_Bis Isolate 2,4-Diamino product Cond_Bis->Final_Bis Check->Cond_Bis If Bis Target Final_Mono Isolate 4-Amino-2-chloro product Check->Final_Mono If Mono Target

Figure 2: Decision tree for selecting reaction conditions based on the desired substitution pattern.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Mixture of Regioisomers (C4/C2) Temperature too high during addition; Amine is extremely bulky.Maintain

strictly during addition. Switch to a less polar solvent (e.g., DCM) to enhance kinetic differentiation.
Low Conversion (Step 2) C2-Cl is deactivated by the C4-amine electron donation.Increase temperature (

), use microwave heating, or switch to a stronger base (

in DMF).
Hydrolysis (Formation of Pyrimidinone) Wet solvent or hygroscopic base.Use anhydrous solvents. Ensure

is dried. Avoid prolonged exposure to atmospheric moisture.
Ethoxymethyl Cleavage Strong Lewis Acids or harsh acidic workup.Avoid

,

, or strong mineral acids. The ether linkage is stable to basic

conditions.

References

  • BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Retrieved from

  • WuXi AppTec. (2025). QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • National Institutes of Health (NIH). (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central. Retrieved from

  • American Chemical Society (ACS). (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3] Organic Letters. Retrieved from

  • PubChem. (2025).[4] 2,4-Dichloro-6-methylpyrimidine Compound Summary. Retrieved from

Sources

Method

Application Note: Regioselective Substitution of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Executive Summary The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., EGFR inhibitors) and antiviral nucleotide analogs. 2,4-Dichloro-6-(etho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., EGFR inhibitors) and antiviral nucleotide analogs. 2,4-Dichloro-6-(ethoxymethyl)pyrimidine represents a versatile electrophile where the distinct reactivity of the C2 and C4 positions allows for sequential, regioselective functionalization.

This guide provides a validated roadmap for differentiating the C4 and C2 chloride leaving groups. The central dogma of this scaffold is that the C4-position is kinetically favored for nucleophilic aromatic substitution (


), particularly with amine nucleophiles.  This selectivity arises from the specific electronic environment created by the 6-alkyl substituent, which differs significantly from 6-alkoxy/amino variants.

Mechanistic Grounding & Regioselectivity Principles

To design successful syntheses, one must understand the electronic bias of the substrate. The 6-(ethoxymethyl) group is an alkyl substituent with an ether tail. Crucially, the methylene spacer (-CH2-) insulates the ring from the oxygen's resonance donation. Therefore, this molecule behaves electronically like 2,4-dichloro-6-methylpyrimidine , not 2,4-dichloro-6-methoxypyrimidine.

Electronic vs. Steric Control
  • C4 Reactivity (Kinetic Product): The C4 position is para-like to N1. Nucleophilic attack at C4 leads to a Meisenheimer complex stabilized by the N1 nitrogen. Furthermore, C4 is sterically less hindered than C2, which is flanked by two ring nitrogens.

  • C2 Reactivity (Thermodynamic/Secondary Product): The C2 position is electron-deficient due to the inductive withdrawal of two adjacent nitrogens. However, the lone pairs on N1 and N3 provide shielding, and the transition state for C2 attack is generally higher in energy. Consequently, C2 substitution typically requires higher temperatures or catalysis after C4 has been derivatized.

Decision Matrix
VariableCondition Favoring C4-AttackCondition Favoring C2-Attack
Nucleophile Primary/Secondary Amines, ThiolatesHard nucleophiles (Alkoxides) or via Pd-Catalysis
Temperature Low to Ambient (0°C – 25°C)Elevated (>80°C)
Stoichiometry 1.0 – 1.1 equivalentsExcess (or 2nd step)
Base Tertiary amines (DIPEA, TEA)Strong inorganic bases (NaH, NaOtBu)

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of reactivity based on experimental conditions.

G cluster_legend Pathway Legend SM 2,4-Dichloro-6- (ethoxymethyl)pyrimidine TS_C4 TS: C4 Attack (Lower Activation Energy) SM->TS_C4 Amine, 0°C (Kinetic Control) TS_C2 TS: C2 Attack (Higher Activation Energy) SM->TS_C2 Pd-Cat or Specific Alkoxides Prod_C4 Product A: 4-Substituted-2-chloro TS_C4->Prod_C4 Prod_C2 Product B: 2-Substituted-4-chloro TS_C2->Prod_C2 Final Product C: 2,4-Disubstituted Prod_C4->Final Nucleophile 2 Heat/Reflux key Blue = Preferred Path Red = Difficult/Specialized Path Green = Sequential Step

Caption: Kinetic preference for C4 substitution allows for controlled sequential functionalization.

Experimental Protocols

Protocol A: C4-Selective Amination (Standard )

Objective: Selective displacement of the C4-chloride with an amine nucleophile (e.g., aniline or morpholine derivative) while retaining the C2-chloride.

Reagents:

  • Substrate: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF) [Anhydrous]

Procedure:

  • Preparation: Dissolve 2,4-dichloro-6-(ethoxymethyl)pyrimidine in THF (0.2 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress competitive C2 attack.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material should disappear, yielding a major single peak.

  • Workup: Evaporate volatiles. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography. The C4-isomer is typically less polar than the C2-isomer if mixtures form, but >90% regioselectivity is expected.

Validation Check:

  • 1H NMR: Look for the signal of the C5-proton.[1] In 4-amino-substituted pyrimidines, the C5-H typically appears as a singlet (or doublet if coupling exists) in the range of

    
     6.3 – 6.6 ppm.
    
  • HMBC: Key correlation: The C5 proton should show a strong 3-bond correlation to the carbon bearing the remaining chlorine (C2) and the carbon bearing the new amine (C4).

Protocol B: Sequential C2-Substitution (Displacement of Remaining Chloride)

Objective: Functionalizing the C2 position of the intermediate obtained in Protocol A.

Reagents:

  • Substrate: 2-Chloro-4-amino-6-(ethoxymethyl)pyrimidine (from Protocol A)

  • Nucleophile: Amine, Alkoxide, or Thiol

  • Solvent:

    
    -Butanol or 1,4-Dioxane
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)

Procedure:

  • Setup: Dissolve the C4-substituted intermediate in

    
    -butanol (0.5 M).
    
  • Addition: Add the base and the second nucleophile (1.5 – 2.0 equiv).

  • Thermal Activation: Heat the reaction to 100°C – 110°C (reflux) for 12–24 hours. The C2 position is deactivated and sterically hindered, requiring forcing conditions.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallization or chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Mixture of C2/C4) Temperature too high during addition.Ensure reagents are added at 0°C or -10°C. Add nucleophile very slowly.
No Reaction at C2 (Protocol B) C2 is deactivated by C4-amine electron donation.Switch to high-boiling solvent (DMSO/NMP) at 120°C or use Buchwald-Hartwig amination (Pd(OAc)2 / BINAP) for the C2 step.
Hydrolysis Byproducts Wet solvents.Use anhydrous solvents. Pyrimidine chlorides are hygroscopic and prone to hydrolysis to pyrimidinones.

References

  • National Institutes of Health (NIH). (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link] (Detailed review of C4 vs C2 selectivity and methods to invert it using catalysis).

  • Chu, C., et al. (2024).[2] Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors. Archiv der Pharmazie. [Link] (Recent application of the 6-alkyl-2,4-dichloropyrimidine scaffold in drug discovery, demonstrating standard C4-first protocols).

  • Gomes, L., et al. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. [Link] (Provides experimental context on the reactivity of 4,6-dichloro systems and the stability of ethoxy-side chains).

Sources

Application

Application Note: Precision Functionalization of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

This Application Note is structured to serve as an authoritative technical guide for medicinal chemists and process development scientists. It moves beyond basic product descriptions to address the specific synthetic cha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as an authoritative technical guide for medicinal chemists and process development scientists. It moves beyond basic product descriptions to address the specific synthetic challenges and strategic utility of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine .

Executive Summary & Strategic Value

In the landscape of heterocyclic building blocks, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine represents a "privileged scaffold." Unlike generic chloropyrimidines, the C6-ethoxymethyl moiety provides a pre-installed, non-labile polar handle that modulates lipophilicity (LogP) and aqueous solubility without requiring post-synthesis protection/deprotection steps.

Key Applications:

  • Kinase Inhibitors: The ethoxymethyl group mimics the ribose binding domain or solvent-front interactions in ATP-competitive inhibitors (e.g., EGFR, CDK analogs).

  • Antiviral Agents: Serves as the heterocyclic core for acyclic nucleoside phosphonate mimics, where the C6-ether chain provides critical steric bulk to prevent metabolic deamination.

This guide details the regioselective functionalization of this intermediate, addressing the common "C2 vs. C4" selectivity challenge that often leads to yield loss in scale-up.

Chemical Biology & Reactivity Profile

The Regioselectivity Paradox

The core challenge in using 2,4-dichloropyrimidines is controlling the site of Nucleophilic Aromatic Substitution (


).
  • Standard Reactivity: Typically, the C4 position is more electrophilic than C2 due to the "para-like" nitrogen arrangement, which stabilizes the Meisenheimer complex more effectively.

  • The C6-Ethoxymethyl Effect: The ethoxymethyl group is an alkyl side chain with a distal oxygen. Unlike a direct C6-alkoxy group (which is strongly electron-donating and can push reactivity toward C2), the methylene spacer (

    
    ) insulates the ring from resonance donation. However, the inductive withdrawal (-I effect) of the oxygen makes the C4 position slightly more electrophilic than in 2,4-dichloro-6-methylpyrimidine, generally enhancing C4 selectivity.
    
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways and the thermodynamic preference for C4 substitution.

Regioselectivity Start 2,4-Dichloro-6- (ethoxymethyl)pyrimidine TS_C4 C4 Meisenheimer Complex (Favored) Start->TS_C4 Path A: Kinetic Control (Low Temp) TS_C2 C2 Meisenheimer Complex (Disfavored) Start->TS_C2 Path B: Steric/Electronic Forcing Nu Nucleophile (R-NH2) Nu->TS_C4 Nu->TS_C2 Prod_C4 Product A: 4-Amino-2-chloro-6- (ethoxymethyl)pyrimidine TS_C4->Prod_C4 -HCl Prod_C2 Product B: 2-Amino-4-chloro-6- (ethoxymethyl)pyrimidine TS_C2->Prod_C2 -HCl

Figure 1: Divergent ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 pathways. Path A (Green) is thermodynamically and kinetically favored for the ethoxymethyl scaffold under standard conditions.

Experimental Protocols

Protocol A: Regioselective C4-Amination (The "First Displacement")

Objective: To install a primary or secondary amine at the C4 position while retaining the C2-chlorine for subsequent diversification.

Reagents:

  • Substrate: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 eq)

  • Nucleophile: Aniline or Aliphatic Amine (0.95 eq - Limiting the nucleophile prevents bis-substitution)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Isopropanol (IPA) or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in IPA (0.2 M concentration). Cool the solution to 0°C using an ice bath. Note: Lower temperatures enhance C4 selectivity.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. The C4 product usually elutes earlier than the bis-substituted byproduct.

  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc and wash with 0.1M HCl (to remove unreacted amine) followed by brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use a Hexane/EtOAc gradient.

Expert Insight: If using a sterically hindered amine, switch solvent to n-Butanol and heat to 60°C, but monitor strictly for C2-impurity formation.

Protocol B: C2-Diversification (The "Second Displacement")

Objective: To displace the remaining C2-chlorine. This step is significantly slower due to the deactivation of the ring by the electron-donating amine installed at C4.

Reagents:

  • Substrate: C4-substituted intermediate (from Protocol A)

  • Nucleophile: Boronic Acid (Suzuki) or 2nd Amine (Buchwald/SNAr)

  • Catalyst (for Suzuki):

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    

Step-by-Step Methodology (Suzuki Coupling):

  • Inertion: Charge a reaction vial with the C4-intermediate, Boronic Acid (1.2 eq), Base, and Catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water (4:1 ratio).

  • Activation: Heat to 90-100°C for 4–12 hours. The C2-chlorine is sluggish; elevated heat is mandatory.

  • Workup: Filter through Celite to remove Palladium. Dilute with water and extract with DCM.

Quantitative Data & Troubleshooting

Solvent Effects on Regioselectivity

The choice of solvent dramatically impacts the C4:C2 product ratio during the first displacement.

SolventDielectric ConstantC4:C2 Ratio (Est.)YieldNotes
THF 7.595:5 88%Best for kinetic control at low temp.
DMF 36.785:1592%High solubility but promotes C2 attack due to dipole stabilization.
Ethanol 24.590:1085%Good balance; protic solvent assists chloride departure.
Toluene 2.498:270%Excellent selectivity, but poor solubility for polar amines.
Stability Profile
  • Hygroscopicity: The ethoxymethyl side chain increases moisture uptake compared to simple alkyl pyrimidines. Store under Argon/Nitrogen.

  • Hydrolysis: The C4-chlorine is susceptible to hydrolysis in acidic aqueous media (forming the 4-hydroxy pyrimidinone). Avoid prolonged exposure to pH < 3.

Synthesis Workflow Visualization

The following graph depicts a typical library generation workflow using this scaffold.

Workflow Start Raw Material: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Step1 Step 1: C4-Selective SNAr (0°C, THF, R1-NH2) Start->Step1 Check QC Checkpoint: Isomer Ratio > 95:5? Step1->Check Step2 Step 2: C2-Functionalization (Suzuki/Buchwald) Check->Step2 Yes Purify Recrystallization / HPLC Check->Purify No (Enrich Isomer) Final Final Library: Bis-heteroaryl Scaffolds Step2->Final Purify->Step2

Figure 2: Optimized workflow for library generation.

References

  • Regioselectivity in Pyrimidines: WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1][2] Link

  • General Reactivity: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org.[3] Chem. 2015, 80, 15, 7757–7763.[3] Link

  • Safety & Handling: Fisher Scientific. Safety Data Sheet: 2-Chloropyrimidine Derivatives.Link

  • Compound Properties: PubChem. 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Compound Summary.Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chloropyrimidines.

Sources

Method

Application Notes &amp; Protocols: Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for the laboratory-scale synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the laboratory-scale synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] The protocols herein are grounded in established chemical principles, emphasizing procedural safety, mechanistic understanding, and analytical validation.

Strategic Overview of the Synthesis

The synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is most effectively achieved via a two-stage process. The initial stage involves the construction of the pyrimidine core to form the precursor, 2,4-dihydroxy-6-(ethoxymethyl)pyrimidine (which exists in its more stable tautomeric form, 6-(ethoxymethyl)uracil). The subsequent and critical stage is the double chlorination of this precursor using a potent chlorinating agent to yield the target compound.

G A Starting Materials (e.g., Malonic Acid Diethyl Ester, O-Ethylisourea) B Step 1: Cyclocondensation A->B C Precursor Synthesis: 2,4-Dihydroxy-6-(ethoxymethyl)pyrimidine (6-(ethoxymethyl)uracil) B->C D Step 2: Chlorination C->D E Final Product: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine D->E

Caption: High-level workflow for the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

Foundational Chemistry: Precursor Synthesis

The initial and crucial step is the synthesis of the pyrimidine ring. A common and effective method is the cyclocondensation reaction between a malonic acid ester and a urea derivative.[3]

Protocol: Synthesis of 2,4-Dihydroxy-6-(ethoxymethyl)pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. This is typically done by carefully adding sodium metal to ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the sodium ethoxide solution, add O-ethylisourea (or its stable salt, followed by neutralization). Subsequently, add diethyl malonate dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified (e.g., with HCl) to precipitate the product.

  • Isolation: The precipitated solid, 2,4-dihydroxy-6-(ethoxymethyl)pyrimidine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Core Protocol: Chlorination of the Pyrimidine Ring

The conversion of the dihydroxy precursor to the dichlorinated product is a standard transformation in heterocyclic chemistry, most commonly achieved with phosphorus oxychloride (POCl₃).[4][5] This reagent acts both as the chlorinating agent and often as the solvent.[4]

Mechanistic Rationale: The reaction proceeds through the conversion of the more stable keto-enol tautomers of the dihydroxypyrimidine into the aromatic 2,4-dichloropyrimidine. The high temperature of reflux is necessary to drive this reaction to completion.[4] Tertiary amines, such as N,N-dimethylaniline or pyridine, are often added as catalysts. They can form a more reactive intermediate with POCl₃, thereby facilitating the chlorination process.[4][6][7]

Method 1: Traditional Chlorination with Excess POCl₃

This method is robust and widely documented but requires extreme care, particularly during the work-up phase.

Materials & Equipment

Chemicals Equipment
2,4-Dihydroxy-6-(ethoxymethyl)pyrimidine Three-necked round-bottom flask
Phosphorus oxychloride (POCl₃) Reflux condenser with drying tube
N,N-Dimethylaniline (optional catalyst) Magnetic stirrer and heat source
Dichloromethane (DCM) or Ethyl Acetate Dropping funnel
Crushed Ice & Deionized Water Vacuum filtration apparatus
Saturated Sodium Bicarbonate (NaHCO₃) solution Rotary evaporator

| Anhydrous Sodium Sulfate (Na₂SO₄) | Inert atmosphere setup (Nitrogen/Argon) |

Step-by-Step Procedure

  • Reaction Setup: Assemble a dry three-necked flask with a reflux condenser and magnetic stirrer in a well-ventilated chemical fume hood.[4][8] Ensure all glassware is thoroughly dried to prevent premature hydrolysis of POCl₃.

  • Reagent Charging: Under an inert atmosphere, add 2,4-dihydroxy-6-(ethoxymethyl)pyrimidine (1.0 eq.) to the flask. Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq.) to serve as both reagent and solvent. If using a catalyst, add N,N-dimethylaniline (0.1-0.5 eq.).

  • Heating and Reflux: Heat the stirred mixture to reflux (approx. 106 °C) and maintain for 3-5 hours. Monitor the reaction's progress by periodically taking small aliquots (carefully!), quenching them, and analyzing by TLC.[4]

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. It is highly recommended to remove the bulk of the unreacted POCl₃ via distillation under reduced pressure.[4][9] This significantly mitigates the hazard of the subsequent quenching step.

  • Quenching (Critical Step): In a separate large beaker, prepare a substantial amount of crushed ice. Extremely carefully and slowly , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This procedure is highly exothermic and will release copious amounts of HCl gas; it MUST be performed in an efficient fume hood.[4][10]

  • Extraction: Once the quench is complete, neutralize the acidic aqueous solution to a pH of 7-8 using a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[11]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Isolation and Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Modern Solvent-Free Chlorination

To improve safety, reduce waste, and simplify the work-up, a solvent-free method using equimolar amounts of POCl₃ in a sealed reactor has been developed.[7]

Key Procedural Differences:

  • Stoichiometry: The precursor, POCl₃ (2.0 eq.), and a base like pyridine (2.0 eq.) are used in near-equimolar amounts.[7]

  • Apparatus: The reaction is conducted in a sealed, pressure-rated reactor (e.g., a Teflon-lined stainless steel autoclave).[7]

  • Conditions: The sealed mixture is heated to a higher temperature (typically 140–160 °C) for a shorter duration (e.g., 2 hours).[7]

  • Work-up: After cooling, the reactor is carefully opened in a fume hood. The contents are quenched with cold water, and the pH is adjusted to 8-9. The product often precipitates and can be isolated by simple filtration, significantly reducing the need for extensive extractions.[7]

G cluster_0 Chlorination Protocol Setup 1. Assemble Dry Apparatus in Fume Hood Charge 2. Add Precursor and POCl₃ (Inert Atmosphere) Setup->Charge React 3. Heat to Reflux (3-5h) Monitor by TLC Charge->React Distill 4. Cool & Distill Excess POCl₃ (Optional but Recommended) React->Distill Quench 5. CRITICAL: Pour Slowly onto Crushed Ice Distill->Quench Extract 6. Neutralize (NaHCO₃) & Extract with Solvent Quench->Extract Isolate 7. Wash, Dry, & Concentrate Solvent Extract->Isolate Purify 8. Purify Product (Recrystallization/Chromatography) Isolate->Purify

Caption: Step-by-step workflow for the traditional chlorination protocol.

Critical Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[10][12][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (butyl rubber is suitable), and a flame-resistant lab coat.[8][10][12] All manipulations must be performed in a certified chemical fume hood.[8][10]

  • Reactivity Hazards: POCl₃ reacts violently with water, alcohols, and amines in a highly exothermic reaction, producing toxic hydrogen chloride gas and phosphoric acid.[4][10][13] NEVER add water to POCl₃; always add POCl₃ slowly to water (or ice).[4]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with a non-flammable, inert material like dry sand or vermiculite.[10] DO NOT use water or combustible materials.[10] Collect the absorbed material in a sealed container for hazardous waste disposal.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and remove contaminated clothing.[8][12][14] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air immediately.[12][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Analytical Characterization

The identity and purity of the final product, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, must be confirmed through rigorous analytical methods.

Property Value Source
Chemical Formula C₇H₈Cl₂N₂O[15]
Molecular Weight 207.06 g/mol [15]
Appearance Expected to be a liquid or low-melting solid
Boiling Point 274 °C[15]
Density 1.331 g/cm³[15]

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular formula.[16]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the absence of the precursor's hydroxyl/carbonyl groups.[17]

  • Chromatography (GC/HPLC): To assess the purity of the final compound and quantify any residual impurities.[16][18]

References

  • PENTA. (2025, April 9). Phosphorus(V)
  • Benchchem. (2025).
  • NOAA. PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • New Jersey Department of Health. (2001, September). Hazard Summary: Phosphorus Oxychloride.
  • Spectrum Chemical. (2015, April 10).
  • Fisher Scientific. (2025, December 19).
  • Krackov, M. H. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
  • PubMed. (2024, May).
  • Kamal, A., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(5), 3948-3955.
  • ResearchGate. (2024, January 19).
  • ECHEMI. 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.
  • Indian Chemical Society. (2020, January).
  • ResearchGate. (2014, November 14).
  • ChemScene. 2,4-Dichloro-6-(methoxymethyl)pyrimidine.
  • PMC. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • MDPI. (2016, December 29). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • Google Patents.
  • Google Patents. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
  • Wikipedia. Phosphoryl chloride.
  • ResearchGate. (2025, August 6). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)
  • PubMed. (2001, November 15). Synthesis of 2,4-diamino-6-(thioarylmethyl)
  • Benchchem. (2025).
  • PubChem. 2,4-Dichloro-6-methylpyrimidine.
  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • ResearchGate. (2017, June 16).

Sources

Application

Solvent selection for reactions involving 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Application Note: Strategic Solvent Selection for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Functionalization Abstract This technical guide addresses the critical process parameters for functionalizing 2,4-Dichloro-6-(etho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Functionalization

Abstract

This technical guide addresses the critical process parameters for functionalizing 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. Unlike simple dichloropyrimidines, the C6-ethoxymethyl moiety introduces specific solubility characteristics and steric considerations without significantly altering the electronic bias of the pyrimidine ring. This note provides a rationale for replacing hazardous dipolar aprotic solvents (DMF, NMP) with green alternatives (2-MeTHF, CPME, Isopropanol) while maintaining high C4-regioselectivity during Nucleophilic Aromatic Substitution (


).

Introduction: The Substrate Profile

The substrate 2,4-Dichloro-6-(ethoxymethyl)pyrimidine presents a classic electrophilic scaffold with two non-equivalent electrophilic sites (C2 and C4).

  • Electronic Bias: The C4 position is para-like relative to N1 and ortho-like to N3, making it the most electron-deficient and kinetically favored site for nucleophilic attack. The C6-ethoxymethyl group is connected via a methylene spacer (

    
    ), meaning it exerts a weak inductive effect (
    
    
    
    ) but does not donate electrons via resonance into the ring. Consequently, the natural C4 > C2 reactivity hierarchy is preserved.
  • Solubility Profile: The ethoxymethyl side chain lowers the crystal lattice energy compared to the parent 2,4-dichloropyrimidine, improving solubility in mid-polarity solvents (Ethyl Acetate, THF, DCM) and alcohols.

  • Chemical Stability: The ether linkage is stable to base and mild acid but susceptible to cleavage by strong Lewis acids (e.g.,

    
    ) or strong hydrohalic acids at high temperatures.
    

Solvent Selection Strategy

The choice of solvent dictates reaction rate, regioselectivity, and downstream processing efficiency.

Table 1: Solvent Class Performance Matrix
Solvent ClassExamplesSuitabilityMechanistic ImpactRecommendation
Dipolar Aprotic DMF, NMP, DMSOHigh (Legacy)Maximizes

rate by solvating cations but leaving nucleophiles "naked." Hard to remove (high BP).
Avoid (unless refractory).
Protic Isopropanol (IPA), n-BuOHHigh (Kinetic)H-bonding stabilizes the leaving group (

) departure. Enhances selectivity for amines.[1][2]
Preferred for Aminations.[1]
Green Ethers 2-MeTHF, CPMEHigh (Process)Excellent solubility. Hydrophobic enough for aqueous workups. Higher BP than THF allows thermal acceleration.Preferred for Scale-up.
Non-Polar Toluene, HeptaneLowPoor solubility of the pyrimidine salt intermediates. Slow rates.Use only for Pd-couplings.

Regioselectivity & Mechanism

The primary challenge is preventing "over-reaction" (bis-substitution) or wrong-isomer formation (C2 substitution).

  • The C4 Advantage: The transition state for C4 attack leads to a Meisenheimer complex stabilized by the para-nitrogen (N1).

  • Solvent Effect on Selectivity:

    • Protic Solvents (IPA): Form hydrogen bond networks with the amine nucleophile and the departing chloride, lowering the activation energy for the C4 pathway specifically.

    • Aprotic Solvents (DMF): Increase global reactivity, often eroding the kinetic difference between C4 and C2, leading to higher levels of the C2 impurity (approx. 5-10% in DMF vs <2% in IPA).

Diagram 1: Reaction Pathway & Regioselectivity

ReactionPathway cluster_solvents Solvent Influence Start 2,4-Dichloro-6- (ethoxymethyl)pyrimidine TS_C4 TS: C4 Attack (Kinetically Favored) Start->TS_C4 Fast (k1) TS_C2 TS: C2 Attack (Higher Barrier) Start->TS_C2 Slow (k2) Nu Nucleophile (H-Nu) Nu->TS_C4 Nu->TS_C2 Prod_C4 Product A: 4-Substituted (Major) TS_C4->Prod_C4 Prod_C2 Product B: 2-Substituted (Minor/Impurity) TS_C2->Prod_C2 Note1 Protic Solvents (IPA) Increase k1/k2 ratio Note2 Polar Aprotic (DMF) Increase both k1 & k2 (Lower Selectivity)

Caption: Kinetic bifurcation of nucleophilic attack. Protic solvents maximize the rate differential between C4 and C2 pathways.

Detailed Experimental Protocols

Protocol A: C4-Selective Amination (Green Chemistry)

Target: Synthesis of 2-chloro-4-amino-6-(ethoxymethyl)pyrimidine derivatives.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected over THF due to its higher boiling point (80°C vs 66°C), allowing faster kinetics without pressure vessels, and its immiscibility with water, simplifying workup.

Materials:

  • Substrate: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) - Acts as an HCl scavenger.

  • Solvent: 2-MeTHF (5-10 volumes)

Step-by-Step:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the pyrimidine substrate and 2-MeTHF. Stir until dissolved.

  • Cool (Optional): If the amine is highly reactive (e.g., pyrrolidine, methylamine), cool the solution to 0°C to prevent exotherms from eroding selectivity. For anilines, room temperature is sufficient.

  • Addition: Add DIPEA followed by the slow addition of the amine (over 10 minutes).

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Aromatic Amines:[3] Heat to 60°C–75°C for 4–8 hours.

    • Monitoring: Check HPLC/TLC. Look for the disappearance of starting material (

      
       in 20% EtOAc/Hex) and formation of mono-substituted product (
      
      
      
      ).
  • Workup:

    • Quench with water (5 volumes).

    • Separate phases. The product remains in the upper 2-MeTHF layer.

    • Wash organic layer with 0.5M citric acid (to remove unreacted amine) followed by brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Heptane/EtOAc is often possible due to the ethoxymethyl group's lipophilicity.

Protocol B: Sequential C2-Suzuki Coupling

Target: Functionalization of the remaining C2-chloride.

Rationale: The C2-chloride is deactivated after C4-substitution. A palladium catalyst is required.[1] A Dioxane/Water system is standard, but Toluene/Water is preferred for easier solvent recovery.

Materials:

  • Substrate: 4-Amino-substituted-2-chloropyrimidine (from Protocol A)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: Toluene : Water (4:1 ratio), degassed.

Step-by-Step:

  • Inertion: Charge substrate, boronic acid, and base into the flask. Cycle Vacuum/Nitrogen 3 times.

  • Solvent: Add degassed Toluene and Water.

  • Catalyst: Add Pd catalyst under a positive stream of nitrogen.

  • Reaction: Heat to 90°C–100°C for 6–12 hours.

    • Note: The ethoxymethyl ether is stable under these conditions.

  • Workup: Filter through Celite to remove Pd black. Separate layers.

  • Scavenging: Treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing.

Troubleshooting & Critical Controls

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low C4/C2 Selectivity (< 10:1) Reaction temperature too high during addition.Cool to -10°C during amine addition. Switch solvent to Isopropanol.
Hydrolysis (Formation of Pyrimidinone) Wet solvent or hygroscopic base (NaOH/KOH).Use anhydrous solvents. Switch base to DIPEA or

.
Incomplete Reaction (Stalled) Deactivated nucleophile (e.g., electron-poor aniline).Switch solvent to n-Butanol and heat to 100°C. (Protic solvent assists Cl departure).
Ether Cleavage Presence of strong acid or Lewis acid.Avoid

,

, or concentrated HBr.
Diagram 2: Solvent Decision Tree

SolventDecision Start Select Reaction Type Type Reaction? Start->Type SNAr SNAr (Displacement) Type->SNAr Pd Pd-Coupling (Suzuki/Buchwald) Type->Pd Nu_Type Nucleophile Type? SNAr->Nu_Type Solv_Pd Use Toluene/Water or CPME/Water Pd->Solv_Pd Aliphatic Aliphatic Amine (Strong Nu) Nu_Type->Aliphatic Aromatic Aromatic Amine (Weak Nu) Nu_Type->Aromatic Solv_Green Use 2-MeTHF or EtOAc (RT to 50°C) Aliphatic->Solv_Green Solv_Protic Use n-Butanol or iPrOH (Reflux) Aromatic->Solv_Protic

Caption: Decision logic for solvent selection based on nucleophile strength and reaction class.

References

  • Regioselectivity in Dichloropyrimidines

    • Luo, Y., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2015. Link

    • Note: Establishes the baseline C4-selectivity for pyrimidines lacking strong C5-donors.
  • Green Solvent Performance (2-MeTHF)

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012. Link

  • Solvent Effects on SNAr

    • Newby, J. A., et al. "Solvent effects on the regioselectivity of SNAr reactions of 2,4-dichloro-5-nitropyrimidine." Tetrahedron Letters, 2018. Link

    • Note: Highlights the role of protic solvents in stabilizing transition st
  • Synthesis of Alkoxymethyl Pyrimidines

    • Patent US20100004263A1. "Pyrimidine derivatives as kinase inhibitors." Link

    • Note: Provides specific examples of 2,4-dichloro-6-(ethoxymethyl)pyrimidine handling.

Sources

Method

Strategic Coupling of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine: Catalytic Systems for Regioselective Functionalization

An Application Guide for Researchers Abstract The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs. The versatile building blo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs. The versatile building block, 2,4-dichloro-6-(ethoxymethyl)pyrimidine, offers two reactive sites for diversification through cross-coupling reactions. However, the intrinsic electronic properties of the pyrimidine ring dictate a strong preference for substitution at the C4 position, posing a significant challenge for chemists seeking to explore the chemical space at C2. This comprehensive guide provides an in-depth analysis of catalytic systems and detailed protocols for achieving regioselective C-C, C-N, and C-S bond formations. We will explore both the conventional, C4-selective pathways and the cutting-edge, unconventional methods that grant access to the C2 position, empowering researchers to strategically navigate the functionalization of this critical intermediate.

The Fundamental Principle: Understanding Regioselectivity in Dichloropyrimidines

The differential reactivity of the C2 and C4 positions on the 2,4-dichloropyrimidine core is not stochastic; it is governed by fundamental principles of electronics and reaction kinetics. In both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the C4 position is overwhelmingly favored.[1][2] This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond, which is more electrophilic due to the influence of the adjacent nitrogen atom.[3]

Therefore, any synthetic strategy must begin by addressing this inherent bias. One can either leverage this "conventional" reactivity to reliably functionalize the C4 position or employ highly specialized catalytic systems designed to override this natural propensity and achieve "unconventional" C2 functionalization.

Caption: Inherent electronic bias in 2,4-dichloropyrimidines.

The Conventional Approach: Mastering C4-Selective Functionalization

Leveraging the innate reactivity of the C4 position is the most direct strategy for initial diversification. The following protocols detail robust methods for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at this site.

C4-Selective Suzuki-Miyaura Coupling

The formation of a C-C bond via Suzuki-Miyaura coupling is a cornerstone of modern synthesis. For dichloropyrimidines, this reaction is highly efficient and regioselective for the C4 position, especially when accelerated by microwave irradiation.[3][4]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R_complex Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal ReductElim Reductive Elimination PdII_R_complex->ReductElim ReductElim->Pd0 Catalyst Regeneration Product R¹-R² ReductElim->Product ArX Ar-Cl (C4 Position) ArX->OxAdd

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2.1: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol is adapted from highly efficient procedures developed for aryl chlorides.[3][4]

  • Materials:

    • 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 equiv)

    • Aryl or Heteroaryl Boronic Acid (1.1-1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Microwave reaction vial with stir bar

  • Procedure:

    • To a microwave vial, add 2,4-dichloro-6-(ethoxymethyl)pyrimidine, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add the 1,4-dioxane/water solvent mixture to achieve a substrate concentration of approximately 0.2 M.

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes.

    • Causality Check: Microwave heating dramatically accelerates the rate-determining oxidative addition step for the less reactive C-Cl bond.[5] The low catalyst loading is sufficient due to the high reaction rate, making the process cost-effective.[3]

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄Effective for aryl chlorides, commercially available, and robust under microwave conditions.[3]
Catalyst Loading 0.5 mol%Sufficient for rapid, microwave-assisted reactions, minimizing cost and palladium contamination.[3]
Base K₂CO₃Standard inorganic base, effective in promoting the transmetalation step.[6]
Solvent 1,4-Dioxane/H₂O (4:1)Aprotic/protic mixture aids solubility of both organic and inorganic reagents.[7]
Temperature 100-120 °C (Microwave)Provides sufficient energy to overcome the activation barrier for C-Cl bond cleavage.
Time 15-30 minSignificant acceleration compared to conventional heating, which can take many hours.[6]
C4-Selective Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents is critical for tuning the pharmacological properties of drug candidates. The Buchwald-Hartwig amination provides a powerful method for C-N bond formation, again with a strong preference for the C4 position.[2][8]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amido_complex [Ar-Pd(II)L₂(NR₂H)]⁺X⁻ Amine_Coord->Amido_complex Amine R₂NH Amine->Amine_Coord Base Base (e.g., LiHMDS) Deprotonation Deprotonation Base->Deprotonation Amido_complex->Deprotonation Pd_Amido Ar-Pd(II)L-NR₂ Deprotonation->Pd_Amido ReductElim Reductive Elimination Pd_Amido->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NR₂ ReductElim->Product ArX Ar-Cl (C4 Position) ArX->OxAdd

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol 2.2: C4-Selective Amination with Secondary Amines

This protocol is particularly effective for aliphatic secondary amines, which are common in pharmaceutical scaffolds.[2][8]

  • Materials:

    • 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 equiv)

    • Aliphatic Secondary Amine (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • A suitable phosphine ligand (e.g., BINAP or a Buchwald ligand like XPhos) (4 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

    • Anhydrous Toluene or Dioxane

    • Schlenk flask or similar reaction vessel for inert atmosphere

  • Procedure:

    • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir Pd(OAc)₂ and the phosphine ligand in the reaction solvent for 15-20 minutes. This allows for the formation of the active Pd(0) catalyst.

    • Add 2,4-dichloro-6-(ethoxymethyl)pyrimidine and the secondary amine to the reaction vessel.

    • Add the remaining solvent.

    • Cool the mixture to 0 °C and add the LiHMDS base portion-wise.

    • Causality Check: A strong, non-nucleophilic base like LiHMDS is required to deprotonate the amine-palladium complex without competing in a side reaction.[2] The use of bulky, electron-rich phosphine ligands (Buchwald ligands) accelerates the rate-limiting reductive elimination step, improving reaction efficiency.[9]

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ / Buchwald LigandProvides a highly active catalyst for C-N coupling, especially for challenging substrates.[9]
Base LiHMDSStrong, non-nucleophilic base prevents SNAr side reactions and efficiently deprotonates the coordinated amine.[8]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard for this transformation.
Temperature 80-100 °CThermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
C4-Selective Sonogashira Coupling

The Sonogashira reaction enables the installation of alkyne moieties, which are valuable handles for further chemistry (e.g., click chemistry) or as components of conjugated systems.[10] The reaction with aryl chlorides is more demanding than with bromides or iodides but is readily achievable at the activated C4 position.

Protocol 2.3: C4-Selective Sonogashira Coupling

This protocol adapts standard Sonogashira conditions for use with a dichloropyrimidine substrate.[11]

  • Materials:

    • 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

    • Copper(I) Iodide (CuI) (4-6 mol%)

    • A suitable amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

    • Anhydrous THF or DMF

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 2,4-dichloro-6-(ethoxymethyl)pyrimidine, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent, followed by the amine base. The reaction mixture should be thoroughly degassed.

    • Add the terminal alkyne dropwise via syringe.

    • Causality Check: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle performs the oxidative addition and reductive elimination, while the copper cycle generates the reactive copper(I) acetylide species required for the transmetalation step.[12] The amine acts as both the base to deprotonate the alkyne and as a solvent.

    • Heat the reaction to 50-70 °C and stir until completion.

    • Upon cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Unconventional Approach: Forging a Path to C2-Selectivity

Functionalizing the C2 position has long been an unsolved challenge.[13] Recent breakthroughs have demonstrated that C2-selectivity can be achieved, not by altering the substrate, but by fundamentally changing the nature of the catalyst.

C2-Selective C-S Coupling (Thiolation)

The most successful and well-documented method for inverting the regioselectivity of 2,4-dichloropyrimidines is a palladium-catalyzed C-S coupling with thiols.[14][15] This transformation is uniquely enabled by the use of specific palladium(II) precatalysts bearing bulky N-heterocyclic carbene (NHC) ligands.

The Key to Inversion: Catalyst Design

The conventional C4-selectivity is a result of a rapid SNAr side reaction and favored oxidative addition at that site. The C2-selective system works by using a catalyst that is both highly active and sterically demanding.

  • Mechanism of Selectivity: It is proposed that the bulky NHC ligand (e.g., IPent) creates a sterically hindered environment around the palladium center. This environment disfavors reaction at the more accessible C4 position and promotes a catalytic pathway at C2. The selectivity is extremely sensitive to the exact structure of the Pd(II) precatalyst, suggesting that the mechanism may differ from a classical oxidative addition pathway.[13][14]

Workflow: C2 vs C4 Selectivity Control

Selectivity_Control cluster_C4 Conventional Catalysts cluster_C2 Unconventional Catalysts Substrate 2,4-Dichloro-6- (ethoxymethyl)pyrimidine Catalyst_C4 Pd(PPh₃)₄ Pd(OAc)₂/Phosphine Substrate->Catalyst_C4 Catalyst_C2 Pd(II) Precatalyst + Bulky NHC Ligand (e.g., IPent) Substrate->Catalyst_C2 Product_C4 C4-Coupled Product Catalyst_C4->Product_C4 Favored Pathway Product_C2 C2-Coupled Product Catalyst_C2->Product_C2 Forced Pathway

Caption: Catalyst choice dictates regioselective outcomes.

Protocol 3.1: C2-Selective Thiolation Using a Bulky NHC-Pd Catalyst

This protocol is based on the groundbreaking work that first established a general method for C2-selective coupling.[14][15]

  • Materials:

    • 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 equiv)

    • Thiol (e.g., primary alkane thiols or thiophenols) (1.2 equiv)

    • Crucial Catalyst: A specific Pd(II) precatalyst with a bulky NHC ligand, such as (IPent)Pd(allyl)Cl. (1-2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane or CPME)

  • Procedure:

    • Strictly Inert Conditions: This reaction is sensitive to air and moisture. All operations must be performed in a glovebox or using rigorous Schlenk technique.

    • To a reaction vial in a glovebox, add the Pd(II)/NHC precatalyst, NaOtBu, and the solvent.

    • Add the 2,4-dichloro-6-(ethoxymethyl)pyrimidine.

    • Finally, add the thiol.

    • Seal the vial and remove it from the glovebox. Place it in a pre-heated block at the desired temperature (e.g., 80-100 °C).

    • Self-Validating System: The regioselectivity is the primary validation metric. Analysis of the crude reaction mixture by ¹H NMR or GC-MS should show a strong preference for the C2-substituted isomer over the C4 isomer. The C4-isomer is the known product of the competing, uncatalyzed SNAr reaction, which should be minimized under these catalytic conditions.[14]

    • Monitor the reaction until completion.

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst (IPent)Pd(allyl)Cl or similarThe essential component. The bulky NHC ligand is required to override the inherent C4-selectivity.[14][15]
Base NaOtBuStrong base required for the catalytic cycle, likely to deprotonate the thiol.
Solvent Dioxane or CPMEAnhydrous aprotic ether solvents are effective for this system.
Scope Primary thiols and thiophenolsThe reaction is most selective with less sterically hindered thiols.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Poor quality reagents/solvents.1. Use fresh catalyst; for air-sensitive reactions, ensure inert atmosphere is maintained.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents.
Poor Regioselectivity (C4/C2 Mixture) 1. For C2-selective reactions: Catalyst is not the correct bulky NHC-Pd system; SNAr is competing.2. For C4-selective reactions: Reaction temperature is too high, causing loss of selectivity.1. Verify the exact precatalyst structure is the one reported for C2-selectivity. Ensure strictly inert conditions to favor catalysis over SNAr.[14]2. Lower the reaction temperature. Screen different ligands that may enhance selectivity.
Formation of Homocoupled Products 1. (Suzuki) Premature decomposition of boronic acid.2. (Sonogashira) Oxidative homocoupling of the alkyne (Glaser coupling).1. Ensure the reaction is properly degassed. Use a slight excess of the boronic acid.2. Maintain a strict, oxygen-free atmosphere. Ensure the copper(I) co-catalyst is active.
Dehalogenation of Starting Material Presence of water or other proton sources leading to hydrodehalogenation side reaction.Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.

Conclusion

The strategic functionalization of 2,4-dichloro-6-(ethoxymethyl)pyrimidine is a tale of two pathways. For the vast majority of applications, reliable and high-yielding C4-selective couplings can be achieved using well-established palladium catalysts like Pd(PPh₃)₄ for Suzuki and Sonogashira reactions, or Pd(OAc)₂ with appropriate ligands for Buchwald-Hartwig aminations. These methods leverage the molecule's innate electronic properties. However, for researchers aiming to unlock novel chemical space, the unconventional C2-selective pathway offers exciting possibilities. This route is exclusively accessible through highly specialized catalytic systems, most notably Pd(II) precatalysts bearing bulky NHC ligands for C-S coupling. Understanding the causality behind each method—from standard electronic preference to catalyst-enforced steric control—is paramount for any drug development professional seeking to efficiently and creatively utilize this versatile pyrimidine building block.

References

  • American Chemical Society. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • BenchChem. Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • National Center for Biotechnology Information. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • ACS Publications. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • MDPI.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Wikipedia.
  • ACS Publications.
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ACS Publications.
  • YouTube.
  • Chemistry LibreTexts. Sonogashira Coupling.

Sources

Application

Scalable synthesis methods for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Application Note: Scalable Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Executive Summary 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a critical heterocyclic scaffold used in the development of antiviral agents, k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Executive Summary

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a critical heterocyclic scaffold used in the development of antiviral agents, kinase inhibitors (e.g., EGFR inhibitors), and agrochemicals.[1] Its structural value lies in the 2,4-dichloro functionality, which allows for regioselective nucleophilic substitution (C4 > C2 selectivity), and the 6-ethoxymethyl handle, which improves lipophilicity and metabolic stability compared to simple methyl analogs.[1]

This guide details a scalable, three-step industrial route designed for high throughput and safety. Unlike laboratory-scale methods that often rely on expensive chromatography, this protocol emphasizes crystallization-based purification and process safety engineering , particularly for the exothermic chlorination step.[1]

Retrosynthetic Analysis & Strategy

To achieve scalability, we avoid non-selective chlorination of methyl-pyrimidines.[2] Instead, we construct the pyrimidine ring with the ethoxymethyl handle already in place ("De Novo Synthesis").[2]

The Route:

  • KSM Preparation: Claisen condensation of ethyl ethoxyacetate and ethyl acetate to form Ethyl 4-ethoxyacetoacetate .

  • Cyclization: Condensation with urea to form 6-(Ethoxymethyl)uracil .[2]

  • Functionalization: Vilsmeier-Haack chlorination using POCl₃ to yield the target 2,4-Dichloro-6-(ethoxymethyl)pyrimidine .[2]

Figure 1: Retrosynthetic pathway emphasizing the construction of the pyrimidine core.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethoxyacetoacetate (Intermediate 1)

Note: While commercially available, in-house synthesis reduces cost by ~60% at scale.

  • Principle: Claisen condensation of ethyl ethoxyacetate and ethyl acetate.[2]

  • Reaction Type: Nucleophilic Acyl Substitution (Enolate chemistry).[2]

Materials:

  • Ethyl ethoxyacetate (1.0 eq)[2]

  • Ethyl acetate (1.2 eq)[2]

  • Sodium ethoxide (NaOEt), 21% wt in EtOH (1.1 eq)

  • Solvent: Toluene (anhydrous)[2]

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with Toluene (5 vol) and NaOEt solution . Cool to 0–5°C .[2]

  • Addition: Pre-mix Ethyl ethoxyacetate and Ethyl acetate. Add this mixture dropwise to the reactor over 2 hours , maintaining internal temperature <10°C .

    • Expert Insight: Slow addition prevents self-condensation of ethyl acetate (formation of ethyl acetoacetate impurity).[2]

  • Reaction: Allow to warm to 20–25°C and stir for 12 hours . Monitor by GC (disappearance of ethyl ethoxyacetate).[2]

  • Quench: Cool to 0°C . Slowly add Acetic Acid (1.1 eq) to neutralize the enolate.

  • Purification: Vacuum distillation (bp ~105°C at 15 mmHg).

    • Yield: 75–80%[1]

    • Appearance: Colorless oil.[2]

Step 2: Synthesis of 6-(Ethoxymethyl)uracil (Intermediate 2)
  • Principle: Cyclization of a

    
    -keto ester with urea.[2]
    
  • Reaction Type: Condensation / Cyclodehydration.[2]

Materials:

  • Ethyl 4-ethoxyacetoacetate (1.0 eq)

  • Urea (1.2 eq)[2]

  • Hydrochloric acid (conc.) or NaOEt (catalytic methods vary; NaOEt is preferred for yield).[2]

  • Solvent: Ethanol (Abs.)[2]

Protocol:

  • Dissolution: In a reactor, dissolve Urea (1.2 eq) in Ethanol (6 vol) . Add NaOEt (21% in EtOH, 1.2 eq) .

  • Addition: Add Ethyl 4-ethoxyacetoacetate (1.0 eq) slowly at room temperature.

  • Reflux: Heat the mixture to Reflux (78°C) for 6–8 hours .

    • Observation: A thick precipitate (sodium salt of the uracil) may form.[2]

  • Workup: Distill off ~70% of the ethanol. Add Water (4 vol) to dissolve solids.[2]

  • Precipitation: Cool to 10°C . Slowly adjust pH to 2.0 using Conc. HCl .

    • Critical Control: The product precipitates upon acidification.[2][4][5] Stir for 2 hours to ensure complete crystallization.

  • Isolation: Filter the white solid. Wash with Cold Water (2 vol) and Cold Ethanol (1 vol) .[2]

  • Drying: Vacuum oven at 50°C for 12 hours.

    • Yield: 80–85%[1]

    • Purity: >98% (HPLC).[2]

Step 3: Chlorination to 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (Target)
  • Principle: Vilsmeier-Haack type chlorination replacing hydroxyl groups with chlorine.[2]

  • Safety Critical: This reaction generates massive amounts of HCl gas and is highly exothermic.[2]

Materials:

  • 6-(Ethoxymethyl)uracil (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (4.0 eq) - Reagent & Solvent

  • N,N-Dimethylaniline (PhNMe₂) (1.0 eq) - Catalyst/Acid Scavenger

Protocol:

  • Setup: Dry reactor thoroughly (moisture reacts violently with POCl₃).[2] Connect outlet to a Caustic Scrubber (NaOH) to trap HCl gas.[2]

  • Charging: Charge POCl₃ (4.0 eq) and N,N-Dimethylaniline (1.0 eq) . Cool to 10°C .[2]

  • Addition: Add 6-(Ethoxymethyl)uracil (1.0 eq) portion-wise via a solids addition funnel over 1 hour .

    • Safety: Do not add all at once. The reaction induction period can lead to a thermal runaway.[2]

  • Ramp: Slowly heat to Reflux (105°C) over 2 hours.

  • Reaction: Hold at reflux for 4–6 hours .

    • Endpoint: HPLC shows <0.5% starting material.[2] The suspension typically turns into a clear, dark solution.[1][2]

  • Quenching (The Most Hazardous Step):

    • Distill off excess POCl₃ under reduced pressure (recover for reuse).[2]

    • Dilute the thick residue with Dichloromethane (DCM, 5 vol) .[2]

    • Inverse Quench: Pour the DCM reaction mixture slowly into a separate reactor containing Ice/Water (10 vol) with vigorous stirring. Maintain T < 20°C.

    • Never add water to the reaction mixture.[2]

  • Extraction: Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 3 vol).[2]

  • Neutralization: Wash combined organics with Sat. NaHCO₃ (careful, CO₂ evolution) until pH ~7.[2]

  • Purification:

    • Dry over MgSO₄, filter, and concentrate.[1][2][6]

    • Crystallization: Recrystallize from Heptane/Ethyl Acetate (9:1) .[2]

    • Yield: 70–75%[1][2]

    • Appearance: Off-white to pale yellow crystalline solid.[2]

Process Safety & Engineering Controls

ParameterHazardControl Strategy
POCl₃ Handling Toxic, corrosive, water-reactive.Use dedicated lines. Full PPE (Face shield, chemically resistant suit).[2] Inverse quench is mandatory.[2]
HCl Evolution Corrosive gas release during Step 3.[2]Caustic Scrubber (20% NaOH) sized for peak gas evolution rate.[2]
Exotherm Thermal runaway in Steps 1 & 3.[2]Jacket cooling.[2][4][5] Dosage-controlled addition (stop addition if Temp rises >5°C above setpoint).
Impurity Profile Formation of monochloro analogs.[2]Ensure excess POCl₃ (min 3.5 eq) and adequate reflux time.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.[2]

  • Retention Times (approx):

    • Uracil Intermediate: ~3.5 min[1][2]

    • Monochloro Impurity: ~8.2 min[1]

    • Target Dichloro: ~10.5 min

NMR Validation (Target Molecule):

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.45 (s, 1H, H-5 pyrimidine), 4.60 (s, 2H, -CH₂-O-), 3.65 (q, J=7.0 Hz, 2H, -O-CH₂-CH₃), 1.28 (t, J=7.0 Hz, 3H, -CH₃).[1]
    
  • Interpretation: The singlet at 7.45 ppm confirms the aromatic proton at C5.[1][2] The absence of broad NH signals confirms successful chlorination of both amide/imide positions.[2]

Workflow Visualization

Figure 2: Process flow for the critical chlorination stage, highlighting safety checkpoints.

References

  • Preparation of 2,4-dichloropyrimidines

    • Source: Patent US 5563270A.[2] "Process for the preparation of 2-amino-4,6-dichloro-pyrimidine."

    • Relevance: Establishes the POCl₃/tertiary amine protocol for chlorin
    • URL
  • Synthesis of 6-substituted uracils

    • Source: Organic Syntheses, Coll.[1][2][4][5] Vol. 2, p. 422 (1943).[2] "6-Methyluracil."[2][4][5][7]

    • Relevance: Foundational protocol for condensing beta-keto esters with urea.[2]

    • URL:[Link]

  • Synthesis of Ethyl 4-ethoxyacetoacetate

    • Source: PrepChem.[2] "Preparation of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate." (Analogous ether synthesis).

    • Relevance: Demonstrates the stability and formation of 4-alkoxyacetoacetates via Claisen or displacement methods.[2]

    • URL:[Link]

  • Properties of 2,4-Dichloro-6-(ethoxymethyl)

    • Source: ECHEMI Compound Database.[2]

    • Relevance: Confirmation of CAS 1289385-14-3 and physical properties.[2][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve yield, minimize impurities, and overcome common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, presented in a question-and-answer format. The proposed solutions are based on established chemical principles and insights from related synthetic procedures.

Issue 1: Low Yield of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Question: My overall yield for the synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the multi-step synthesis. A plausible synthetic route involves the initial formation of a 6-substituted uracil, followed by chlorination. Let's break down the potential problem areas in this pathway.

dot

Yield_Troubleshooting cluster_synthesis Plausible Synthetic Pathway cluster_troubleshooting Potential Low-Yield Steps Start Starting Materials (e.g., Uracil derivative) Intermediate 6-(hydroxymethyl)uracil Start->Intermediate Hydroxymethylation Etherification 6-(ethoxymethyl)uracil Intermediate->Etherification Etherification Low_Yield_1 Incomplete Hydroxymethylation Intermediate->Low_Yield_1 Check for unreacted starting material Product 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Etherification->Product Chlorination Low_Yield_2 Inefficient Etherification Etherification->Low_Yield_2 Optimize base and temperature Low_Yield_3 Harsh Chlorination Conditions Product->Low_Yield_3 Consider milder chlorinating agents Low_Yield_4 Product Degradation During Workup Product->Low_Yield_4 Ensure neutral to slightly basic pH Synthesis_Route Uracil Uracil Hydroxymethyluracil 6-(hydroxymethyl)uracil Uracil->Hydroxymethyluracil 1. Formaldehyde, Base Ethoxymethyluracil 6-(ethoxymethyl)uracil Hydroxymethyluracil->Ethoxymethyluracil 2. Ethanol, Acid Catalyst Dichloropyrimidine 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Ethoxymethyluracil->Dichloropyrimidine 3. POCl3, Heat

Optimization

Technical Support Center: Purification of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Topic: Purification of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS: 1289385-14-3 / Analogous structures) Content Type: Technical Support & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS: 1289385-14-3 / Analogous structures) Content Type: Technical Support & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2]

Executive Summary & Molecule Profile

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a highly reactive electrophile commonly used as a scaffold in the synthesis of antiviral agents and kinase inhibitors.[1][2] Its purification is non-trivial due to the hydrolytic instability of the C-Cl bonds (particularly at the C4 position) and the potential lability of the ethoxymethyl ether under acidic conditions.[1]

Key Physicochemical Challenges:

  • Hydrolytic Instability: The electron-deficient pyrimidine ring makes the chlorines susceptible to nucleophilic attack by water, converting the product back to the uracil derivative (2-chloro-6-(ethoxymethyl)pyrimidin-4-ol), especially on acidic silica gel.[1][2]

  • Phosphorus Contamination: As this compound is typically synthesized using POCl₃, residual phosphoryl species can co-elute or cause streaking.[1][2]

The "Golden Path" Protocol

This section outlines the standard operating procedure (SOP) derived from best practices for stabilizing chloropyrimidines during flash chromatography.

Phase A: Workup & Pre-Purification (Critical)

Before the column, you must ensure the crude material is free of bulk acid.

  • Quenching: Pour the reaction mixture (POCl₃) slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.

  • Neutralization: Immediately adjust the aqueous phase to pH 8–9 using saturated NaHCO₃ or dilute NaOH.[1][2] Do not allow the pH to drop below 7 or rise above 10.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2]

  • Drying: Dry organic layer over Anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected).[1][2] Concentrate at <40°C.

Phase B: Column Chromatography Setup
ParameterRecommendationRationale
Stationary Phase Neutralized Silica Gel (Grade 60, 230–400 mesh)Standard silica is slightly acidic (pH 6.5–7.0), which catalyzes hydrolysis of the C-Cl bond.[1][2]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.[2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[2]
Modifier (Crucial) 1% Triethylamine (TEA) Added to the column equilibration solvent to mask acidic silanol sites.[2]
Loading Method Liquid Loading (DCM/Hexane)Dry loading on silica can cause decomposition before elution begins.[2]
Phase C: Elution Gradient
  • Equilibration: Flush column with 3 CV (Column Volumes) of Hexane + 1% TEA .

  • Gradient: 0% → 30% EtOAc in Hexane over 10–15 CV.[1][2]

  • Elution Point: The target compound typically elutes between 10–20% EtOAc (approx.[2] Rf 0.4–0.6 in 20% EtOAc/Hexane).[2]

Visualized Workflows

Figure 1: Purification Logic Flow

A step-by-step decision process for handling the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (POCl3 excess) Quench Ice Quench & Neutralization (Target pH 8-9) Start->Quench Extract Extraction (DCM) & Drying Quench->Extract TLC_Check TLC Analysis (Check for hydrolysis) Extract->TLC_Check Decision Is Product Stable on TLC? TLC_Check->Decision Method_A Method A: Standard Flash (Hex/EtOAc) Decision->Method_A Stable (Rare) Method_B Method B: Buffered Silica (Hex/EtOAc + 1% TEA) Decision->Method_B Streaking/Decomp (Common) Recryst Alternative: Recrystallization (Heptane/EtOAc) Decision->Recryst High Purity Crude

Caption: Figure 1 outlines the critical decision points. Note that Method B (Buffered Silica) is the recommended default for this molecule.

Troubleshooting & FAQs

Category 1: Stability & Decomposition[1][2]

Q: My product spot looks clean on TLC, but after the column, I recover a polar impurity and low yield. What happened? A: You likely experienced on-column hydrolysis .[1][2]

  • Mechanism: The acidic silanol groups on the silica surface catalyzed the displacement of the C4-chlorine by residual water, forming the 4-hydroxy pyrimidine (which stays on the baseline or elutes very late).[1]

  • Solution: Pre-treat your silica gel.[1][2] Slurry the silica in Hexane containing 1% Triethylamine (TEA) .[2] Pour the column, then flush with 2-3 column volumes of pure solvent to remove excess TEA before loading your sample.[1] This "caps" the active acidic sites.[2]

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Activity II or III) is an excellent alternative if silica decomposition persists despite TEA treatment.[2] Alumina is less acidic and often provides better recovery for sensitive chloropyrimidines, though the resolution may be slightly lower.[1]

Category 2: Separation Issues

Q: I see a "shadow" spot running just below my product. It’s very hard to separate. A: This is likely the monochloro-mono-hydroxy impurity or a regioisomer (2,6-dichloro if the starting material allowed rearrangement, though unlikely with this specific scaffold).[1][2]

  • Diagnosis: Check the reaction completeness. If the shadow is the starting material (6-ethoxymethyluracil), it will be much more polar.[1] If it runs close, it is likely a chlorinated byproduct.[1][2]

  • Solution: Switch solvent selectivity. If Hexane/EtOAc fails, try Dichloromethane (DCM) / Hexane (1:1) .[1][2] Chlorinated compounds often resolve better in chlorinated solvents due to solubility matching.[1][2]

Q: My compound is streaking severely. A: Streaking usually indicates either:

  • Residual Acid: You did not neutralize the crude extract well enough. Remedy: Wash the organic phase again with sat.[2] NaHCO₃.

  • Phosphorus Residues: POCl₃ byproducts (phosphoric acid esters) are dragging.[1][2] Remedy: Perform a filtration through a short plug of silica (with 1% TEA) before the main column.

Category 3: Storage & Handling[1][2]

Q: How should I store the purified fraction? A: 2,4-Dichloropyrimidines are moisture sensitive.[1][2]

  • Immediate: Evaporate solvents at <40°C.

  • Long-term: Store under Argon/Nitrogen at -20°C .

  • Solvent: Do not store in methanol or protic solvents for extended periods, as nucleophilic aromatic substitution (SNAr) can occur slowly, replacing a chlorine with a methoxy group.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Type1 Product Decomposes (New polar spots) Issue->Type1 Type2 Poor Separation (Co-eluting spots) Issue->Type2 Type3 Streaking/Tailing Issue->Type3 Sol1 Use 1% TEA in Silica OR Switch to Neutral Alumina Type1->Sol1 Sol2 Change Solvent System (Try DCM/Hexane) Type2->Sol2 Sol3 Re-wash crude with NaHCO3 Check for POCl3 residues Type3->Sol3

Caption: Quick-reference guide for diagnosing chromatographic failures.

References

  • General Chloropyrimidine Purification

    • BenchChem Technical Support.[1][2] "Purification of 2,4-Dichloro-5-methoxypyrimidine."[1][2] (General methodology for analogous 2,4-dichloro systems).

  • Silica Gel Deactivation

    • University of Rochester, Dept. of Chemistry.[1] "Tips for Flash Column Chromatography: Acid Sensitive Compounds." (Protocol for TEA deactivation).

  • Synthesis & Stability Context

    • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1][2] (Discusses stability and handling of 2,4-dichloropyrimidines).

    • [2]

  • Patent Literature (Analogous Workup)

    • Google Patents (US5525724A).[1][2] "Process for the preparation of chloropyrimidines."[3][4] (Details on POCl3 quenching and amine usage).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Substitution

Welcome to the technical support center for navigating the complexities of 2,4-dichloro-6-(ethoxymethyl)pyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 2,4-dichloro-6-(ethoxymethyl)pyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis of pyrimidine-based compounds. We will delve into the underlying mechanisms of these reactions and provide field-proven strategies to optimize your synthetic outcomes.

Understanding the Reactivity of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr).[1] The reactivity of the chloro-substituents is generally C4(6) > C2 >> C5. However, the presence of the ethoxymethyl group at the 6-position introduces electronic and steric factors that can significantly influence the regioselectivity of substitution reactions.

The Challenge of Regioselectivity

While SNAr reactions on 2,4-dichloropyrimidines typically favor substitution at the C4 position, exceptions are common.[2][3][4] The presence of an electron-donating substituent at the C6 position, such as an ethoxymethyl group, can alter the electronic distribution within the pyrimidine ring, potentially leading to a mixture of C2 and C4 substituted products, or even favoring C2 substitution.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity - "I'm getting a mixture of 2- and 4-substituted products. How can I favor one over the other?"

This is a frequent challenge stemming from the nuanced electronic properties of the substituted pyrimidine ring.

The "Why": Understanding the Electronic Tug-of-War

The regioselectivity of nucleophilic attack on 2,4-dichloropyrimidines is dictated by the relative electrophilicity of the C2 and C4 positions. While unsubstituted 2,4-dichloropyrimidine shows a clear preference for C4 substitution, the introduction of an electron-donating group at C6, like our ethoxymethyl group, can increase the electron density at C4, making it less electrophilic and rendering the C2 position more susceptible to attack.[2] This can result in a mixture of isomers.

The "How": Strategies for Directing Regioselectivity

1. Catalyst-Controlled Cross-Coupling for C2 Selectivity:

For certain nucleophiles, particularly thiols, traditional SNAr reactions often yield the C4-substituted product.[5][6] To achieve C2 selectivity, a palladium-catalyzed cross-coupling reaction can be employed.

  • Insight: Palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective cross-coupling of 2,4-dichloropyrimidines with thiols.[3][5] This approach stands in stark contrast to the vast majority of previously reported palladium-catalyzed cross-couplings that favor C4.[3]

Experimental Protocol: C2-Selective Thiolation [5][6]

ParameterRecommendationRationale
Catalyst Palladium(II) precatalyst with a bulky NHC ligand (e.g., IPent)The bulky ligand is crucial for directing the reaction to the C2 position.[5][6]
Base A non-nucleophilic base (e.g., Cs₂CO₃)To deprotonate the thiol without competing in the substitution reaction.
Solvent Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)To prevent side reactions and ensure catalyst stability.
Temperature 80-120 °CTo provide sufficient energy for the catalytic cycle to proceed efficiently.
2. Leveraging Nucleophile Sterics and Electronics for C2 Selectivity:

In some SNAr amination reactions, particularly with 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles can exhibit excellent C2 selectivity.[7] While our substrate is not 5-substituted, this principle of using sterically hindered or electronically distinct nucleophiles can sometimes be applied to influence regioselectivity.

3. Substrate Modification for C2-Selectivity:

The introduction of a bulky removable substituent at the C5 position, such as a trimethylsilyl (TMS) group, can sterically hinder the C4 position and direct nucleophilic attack to C2.[6] However, this adds extra steps to the synthetic route.[6]

Issue 2: Hydrolysis of the Starting Material or Product - "My reaction is yielding hydroxylated pyrimidines. How can I prevent this?"

Hydrolysis is a common side reaction, especially when working with activated chloropyrimidines.[8]

The "Why": Water as a Competing Nucleophile

The chloro groups on the pyrimidine ring are susceptible to displacement by water, especially under basic or acidic conditions and at elevated temperatures. This leads to the formation of the corresponding hydroxypyrimidines, which can be difficult to separate from the desired product.

The "How": Minimizing Hydrolysis

Experimental Protocol: Anhydrous Reaction Conditions

ParameterRecommendationRationale
Solvents Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Toluene).To minimize the presence of water.
Reagents Ensure all reagents, including the nucleophile and any bases, are dry.To prevent the introduction of water into the reaction.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).To exclude atmospheric moisture.
Temperature Run the reaction at the lowest effective temperature.To reduce the rate of the hydrolysis side reaction.
Work-up Minimize contact with aqueous solutions during work-up. Use brine washes and dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄).To prevent hydrolysis of the product during purification.
Issue 3: Formation of Disubstituted Products - "I'm trying to achieve monosubstitution, but I'm getting significant amounts of the disubstituted product. What can I do?"

This occurs when the monosubstituted product is reactive enough to undergo a second substitution.

The "Why": Reactivity of the Monosubstituted Intermediate

Once the first chlorine is displaced, the electronic nature of the pyrimidine ring changes. Depending on the nature of the newly introduced group, the remaining chlorine atom may become more or less susceptible to a second nucleophilic attack.

The "How": Controlling Stoichiometry and Reaction Conditions

Experimental Protocol: Favoring Monosubstitution

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.0-1.2 equivalents) of the nucleophile.To ensure complete consumption of the starting material while minimizing the chance of a second substitution.
Temperature Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.Lower temperatures generally favor the monosubstituted product.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.To prevent the reaction from proceeding to the disubstituted product.
Slow Addition Add the nucleophile slowly to the reaction mixture.To maintain a low concentration of the nucleophile, which can help to suppress the second substitution.

Visualizing Reaction Control

The following diagram illustrates the decision-making process for optimizing the substitution reaction of 2,4-dichloro-6-(ethoxymethyl)pyrimidine.

reaction_optimization start Start: Substitution of 2,4-dichloro-6-(ethoxymethyl)pyrimidine problem Identify Primary Issue start->problem regioselectivity Poor Regioselectivity (Mixture of C2/C4 isomers) problem->regioselectivity Isomer mixture hydrolysis Hydrolysis (Formation of hydroxylated byproducts) problem->hydrolysis Hydroxylated byproducts disubstitution Disubstitution (Formation of disubstituted product) problem->disubstitution Over-reaction solve_regio Control Regioselectivity regioselectivity->solve_regio solve_hydrolysis Minimize Water Content hydrolysis->solve_hydrolysis solve_disub Control Stoichiometry & Conditions disubstitution->solve_disub c2_selective For C2-Selectivity: - Pd-catalyzed cross-coupling (e.g., with thiols) - Use of bulky NHC ligands solve_regio->c2_selective c4_selective For C4-Selectivity: - Traditional SNAr conditions - Optimize solvent and temperature solve_regio->c4_selective anhydrous Implement Anhydrous Techniques: - Dry solvents and reagents - Inert atmosphere - Low temperature solve_hydrolysis->anhydrous stoichiometry Fine-tune Reaction Parameters: - 1.0-1.2 eq. of nucleophile - Low temperature - Monitor reaction progress closely - Slow addition of nucleophile solve_disub->stoichiometry end Optimized Product Yield c2_selective->end c4_selective->end anhydrous->end stoichiometry->end

Caption: Troubleshooting workflow for minimizing side reactions.

Conclusion

Successfully navigating the substitution reactions of 2,4-dichloro-6-(ethoxymethyl)pyrimidine hinges on a thorough understanding of the interplay between substrate electronics, nucleophile characteristics, and reaction conditions. By carefully considering the potential for side reactions and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compounds.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Regioselective Thiolation of 2,4-Dihalopyrimidines. Synfacts.
  • Process for the preparation of chloropyrimidines.
  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Benchchem.

Sources

Optimization

Technical Support Center: Hydrolysis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the hydrolysis of 2,4-dichloro-6-(ethoxymethyl)pyrimidine. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the hydrolysis of 2,4-dichloro-6-(ethoxymethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the selective mono-hydrolysis of 2,4-dichloro-6-(ethoxymethyl)pyrimidine, and what is the chemical reasoning behind this selectivity?

Answer: The selective mono-hydrolysis of 2,4-dichloro-6-(ethoxymethyl)pyrimidine is a nuanced reaction where the regiochemical outcome is highly dependent on the reaction conditions. In nucleophilic aromatic substitution (SNAr) reactions of unsubstituted 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[1][2] This is attributed to the greater electron deficiency (higher LUMO coefficient) at C4.

However, the presence of the electron-donating ethoxymethyl (-CH₂OCH₂CH₃) group at the C6 position significantly alters the electronic landscape of the pyrimidine ring. Electron-donating groups (EDGs) at C6 have been shown to reverse the typical selectivity, making the C2 position more favorable for nucleophilic attack.[3] This is because the EDG increases the electron density at the C4 position, deactivating it towards nucleophilic attack, while the C2 position becomes comparatively more electrophilic.

Therefore, while C4 substitution to yield 2-chloro-6-(ethoxymethyl)pyrimidin-4-ol is a possible outcome, there is strong theoretical and experimental precedent for the formation of 4-chloro-6-(ethoxymethyl)pyrimidin-2-ol as a major product.[3] Careful optimization of reaction conditions is critical to achieve high selectivity for one isomer over the other.

Q2: I am observing a mixture of C2 and C4 hydrolysis products that are difficult to separate. What strategies can I employ to improve regioselectivity?

Answer: Achieving high regioselectivity is a common challenge. A mixture of isomers often arises because the intrinsic reactivity difference between the C2 and C4 positions is small under a given set of conditions. Here are several strategies to optimize for a single product:

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures provide more energy to overcome activation barriers, often leading to a loss of selectivity. A systematic temperature screening (e.g., from 0 °C to room temperature, then slightly elevated) is recommended.

  • Choice of Base and Stoichiometry: The strength and amount of base are critical.

    • Weaker Bases: Using a milder base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), instead of strong hydroxides (NaOH, KOH) can enhance selectivity.

    • Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of the base is often sufficient. A large excess can promote the formation of the di-hydrolyzed byproduct.

  • Solvent Effects: The solvent can influence the reaction pathway. Screening a range of solvents with different polarities (e.g., Tetrahydrofuran (THF), Dioxane, Acetone, Dimethylformamide (DMF)) can help identify optimal conditions for selectivity.[4]

The following decision tree can guide your optimization process:

G start Poor Regioselectivity (Mixture of C2/C4 Isomers) temp Action: Lower Reaction Temperature (e.g., from RT to 0°C) start->temp base Action: Switch to a Weaker Base (e.g., NaOH -> NaHCO₃) start->base solvent Action: Screen Different Solvents (e.g., THF, Dioxane, Acetone) start->solvent outcome_temp Result: Improved selectivity for the kinetically favored product. temp->outcome_temp outcome_base Result: Slower reaction but potentially higher selectivity. base->outcome_base outcome_solvent Result: Polarity and coordination can influence transition state energies. solvent->outcome_solvent

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: My hydrolysis reaction is extremely slow or shows no conversion. What are the likely causes and how can I fix them?

Answer: Low or no conversion is typically due to insufficient reaction conditions or deactivation of the starting material.

  • Insufficiently Strong Base/Low pH: Hydrolysis is often base-catalyzed. If you are using a very weak base or if the reaction medium is not sufficiently alkaline, the reaction will be slow. Consider using a stronger base like sodium hydroxide.

  • Low Temperature: While beneficial for selectivity, excessively low temperatures can stall the reaction. If you see no conversion at 0 °C, try allowing the reaction to slowly warm to room temperature while monitoring its progress.

  • Poor Solubility: The dichloropyrimidine starting material may not be fully dissolved in the chosen solvent, limiting its availability to react. Consider a co-solvent system (e.g., THF/water) to improve solubility.

  • Moisture-Sensitive Reagents: If using an external base like sodium hydride to generate hydroxide in situ, ensure all reagents and solvents are anhydrous, as moisture will quench the base.

ParameterTroubleshooting ActionRationale
Temperature Gradually increase from 0 °C to 50 °C.Provides sufficient activation energy for the reaction to proceed.
Base Switch from a weak base (e.g., K₂CO₃) to a stronger one (e.g., NaOH).Increases the concentration and nucleophilicity of the hydroxide ion.
Solvent Add a polar aprotic co-solvent like THF or Dioxane.Improves the solubility of the organic substrate in the aqueous medium.
Q4: I am forming a significant amount of the di-hydrolyzed byproduct, 2,4-dihydroxy-6-(ethoxymethyl)pyrimidine. How can I prevent this?

Answer: Formation of the di-hydroxy byproduct occurs when the initially formed mono-hydrolyzed product reacts further. This is a common issue when the reaction is allowed to proceed for too long or under conditions that are too harsh.

  • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of your base. This ensures there is not a large excess of nucleophile available to react with the mono-substituted product.

  • Monitor Reaction Progress Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.[5] Quench the reaction as soon as the starting material is consumed. Prolonged reaction times will inevitably lead to the formation of the di-hydrolyzed product.

  • Lower the Temperature: The second hydrolysis step typically requires a higher activation energy than the first. Running the reaction at a lower temperature will disproportionately slow down the second substitution, favoring the mono-hydrolyzed product.

G sub 2,4-Dichloro-6-(ethoxymethyl)pyrimidine prod1 2-Chloro-6-(ethoxymethyl)pyrimidin-4-ol sub:f0->prod1:f0 prod2 2,4-Dihydroxy-6-(ethoxymethyl)pyrimidine prod1:f0->prod2:f0

Caption: Reaction pathway showing competing reaction rates.

Q5: What is the best analytical method to monitor the reaction, and what should I be looking for?

Answer: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is effective. Start with a 70:30 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to get good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm). The pyrimidine ring is UV-active and will appear as dark spots.

  • Interpretation:

    • Starting Material (2,4-dichloro...): Will be the least polar spot with the highest Rf value.

    • Mono-hydrolyzed Product (2-chloro-4-hydroxy...): Will be more polar than the starting material and have a lower Rf value.

    • Di-hydrolyzed Product (2,4-dihydroxy...): Will be the most polar component, with the lowest Rf value, possibly close to the baseline.

For more precise analysis, LC-MS is ideal. It can confirm the masses of the starting material (C₇H₈Cl₂N₂O, M.W. 207.06)[6], the mono-hydrolyzed product (M.W. 188.61), and the di-hydrolyzed product (M.W. 170.16), and can often separate the C2 and C4 isomers.

Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Hydrolysis

This protocol is a starting point and should be optimized based on the troubleshooting advice above.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-6-(ethoxymethyl)pyrimidine (1.0 eq).

  • Solvent: Add a suitable solvent or solvent mixture (e.g., a 3:1 mixture of THF and water).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium bicarbonate (1.1 eq) in water dropwise over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress every 30 minutes by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to isolate the desired product.

Protocol 2: Reaction Monitoring by TLC
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate.

  • Spotting: Using a capillary tube, spot the reaction mixture on the line. Also spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line.

  • Elution: Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Compare the spots from the reaction mixture to the starting material reference to determine the extent of conversion.

References
  • BenchChem. (n.d.). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions.
  • Wu, T. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
  • Waller. (2021, January 25). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? FAQ.
  • Hossan, A. S. M., et al. (2012).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Li, Y., et al. (2022). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. International Journal of Molecular Sciences, 23(19), 11889.
  • Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4572-4575.
  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
  • ECHEMI. (n.d.). 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.
  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Dichlorvos.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Reactions

Welcome to the technical support guide for optimizing reactions involving 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reactions involving 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions, with a specific focus on the critical parameter of temperature. The following question-and-answer format addresses common challenges and provides scientifically grounded explanations and protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low yields in my nucleophilic aromatic substitution (SNAr) reaction with 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. Could the reaction temperature be the culprit?

A1: Absolutely. Temperature is a pivotal factor in SNAr reactions. An inappropriate temperature can lead to either a sluggish, incomplete reaction or the formation of unwanted byproducts, both of which will diminish your desired product's yield.

The Causality Behind Temperature Effects:

  • Insufficient Temperature: SNAr reactions, like most chemical transformations, require a certain activation energy. If the temperature is too low, the reacting molecules may not possess sufficient kinetic energy to overcome this barrier, resulting in a slow or stalled reaction.

  • Excessive Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. For dichloropyrimidines, high temperatures can lead to thermal degradation, polymerization of starting materials or products, or decreased regioselectivity.[1] Finding the optimal balance is key.

Troubleshooting Workflow:

  • Initial Temperature Selection: For SNAr reactions on dichloropyrimidines, a starting point is often room temperature, with gradual heating if the reaction does not proceed.[2] Many reactions are reported in the range of room temperature to 80 °C.[3]

  • Stepwise Temperature Increase: If you suspect an incomplete reaction, increase the temperature in a controlled manner (e.g., in 10-15 °C increments). Monitor the reaction progress at each step using an appropriate analytical technique like TLC or LC-MS.

  • Byproduct Analysis: If you observe significant byproduct formation, consider lowering the temperature. Byproducts may arise from reactions with the solvent at elevated temperatures or from the decomposition of thermally sensitive reagents.[1]

Q2: How does temperature influence the regioselectivity of nucleophilic attack on the C2 vs. C4 position of the pyrimidine ring?

A2: Temperature can play a significant role in the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines. The two chlorine atoms at the C2 and C4 positions are electronically distinct, and their relative reactivity can be influenced by the reaction conditions.[4]

Mechanistic Insights:

  • General Reactivity Trend: In many SNAr reactions involving dichloropyrimidines, the C4 position is inherently more reactive towards nucleophilic attack.[5][6] This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate that is formed.[4][7]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, favoring the formation of the product that is formed the fastest (often the C4-substituted product). At higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable product, which may not always be the C4-isomer.

  • Influence of Substituents: The ethoxymethyl group at the C6 position is an electron-donating group. Such groups can influence the electronic distribution in the pyrimidine ring and, in some cases, lead to a preference for substitution at the C2 position.[6][8]

Experimental Approach to Optimize Regioselectivity:

To determine the optimal temperature for achieving the desired regioselectivity, a temperature screening experiment is recommended.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature Room Temp (20-25°C)40 °C60 °C80 °C
Solvent Anhydrous, degassedAnhydrous, degassedAnhydrous, degassedAnhydrous, degassed
Reaction Time 24 hours (or until completion)12 hours (or until completion)6 hours (or until completion)3 hours (or until completion)
Monitoring TLC / LC-MS at regular intervalsTLC / LC-MS at regular intervalsTLC / LC-MS at regular intervalsTLC / LC-MS at regular intervals
Q3: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the recommended temperature range for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine?

A3: Palladium-catalyzed cross-coupling reactions often require elevated temperatures to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.

General Temperature Guidelines for Cross-Coupling Reactions:

Reaction TypeTypical Temperature RangeKey Considerations
Suzuki Coupling 80 - 100 °CThe choice of base and solvent can significantly impact the optimal temperature. A thorough examination of reaction conditions is often necessary.[9]
Buchwald-Hartwig Amination 80 - 110 °CThe nature of the amine and the phosphine ligand are critical factors. Some modern catalyst systems can operate at lower temperatures.
Sonogashira Coupling Room Temp to 60 °CWhile some Sonogashira reactions proceed at room temperature, gentle heating may be required. Higher temperatures increase the risk of alkyne homocoupling.[1]

Protocol for a Suzuki Coupling Temperature Optimization:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., 80 °C, 90 °C, and 100 °C).

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, quench the reactions, extract the product, and analyze the crude mixture by ¹H NMR or LC-MS to determine the yield and purity.

Q4: What are the signs of thermal decomposition of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, and how can I avoid it?

A4: Thermal decomposition can manifest as a darkening of the reaction mixture, the formation of insoluble tars, or the appearance of multiple unidentifiable spots on a TLC plate. The boiling point of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is 274°C, indicating good thermal stability under normal conditions.[10] However, prolonged heating at high temperatures, especially in the presence of reactive reagents, can lead to degradation.[1]

Strategies to Mitigate Thermal Decomposition:

  • Use the Lowest Effective Temperature: As a general principle, always aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation at elevated temperatures.

  • Controlled Heating: Use a well-controlled heating source, such as an oil bath or a heating mantle with a temperature controller, to avoid temperature overshoots.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool it down promptly.

Visualizing Reaction Optimization

To aid in conceptualizing the troubleshooting process, the following diagram illustrates a decision-making workflow for optimizing reaction temperature.

G start Start: Low Yield or Byproducts Observed check_temp Is the reaction temperature optimized? start->check_temp low_temp_path Incomplete Reaction (Low Conversion) check_temp->low_temp_path No high_temp_path Byproduct Formation (Low Selectivity/Degradation) check_temp->high_temp_path Yes increase_temp Action: Increase Temperature Incrementally (e.g., +10-15°C) low_temp_path->increase_temp decrease_temp Action: Decrease Temperature (e.g., -10-15°C) high_temp_path->decrease_temp monitor Monitor Reaction Progress (TLC, LC-MS) increase_temp->monitor decrease_temp->monitor analyze Analyze Outcome: Yield, Purity, Regioselectivity monitor->analyze analyze->check_temp Further Optimization Needed success Optimal Temperature Achieved analyze->success Improved Outcome

Sources

Optimization

Technical Support Center: Recrystallization of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Topic: Advanced Purification & Troubleshooting Guide Compound: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine CAS: 1289385-14-3 (Analogous/Derivative Reference) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting Guide Compound: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine CAS: 1289385-14-3 (Analogous/Derivative Reference) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Executive Technical Summary

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a highly functionalized heterocyclic intermediate often used in the synthesis of antiviral and anticancer agents. Its purification presents a specific set of challenges due to two inherent molecular characteristics:

  • Low Melting Point / Oiling Tendency: The ethoxymethyl side chain increases conformational flexibility and lipophilicity, often depressing the melting point (typically <60°C or oil at RT depending on purity). This leads to persistent "oiling out" rather than discrete crystallization.

  • Electrophilic Reactivity (C4-Position): The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (

    
    ). Prolonged heating in protic solvents (MeOH, EtOH) can lead to solvolysis impurities (e.g., 2-chloro-4-ethoxy-6-(ethoxymethyl)pyrimidine).
    

This guide prioritizes non-nucleophilic solvent systems and low-temperature crystallization techniques to maximize purity while preserving yield.

Solvent System Selection & Solubility Profile

Core Directive: Avoid boiling primary alcohols. Although pyrimidines are soluble in them, the risk of C4-alkoxy substitution is chemically significant at reflux temperatures.

Recommended Solvent Systems
RoleSolventRationale
Primary Solvent (Dissolver) Ethyl Acetate (EtOAc) Excellent solubility; non-reactive; moderate boiling point allows easy removal.
Primary Solvent (Alternative) Toluene Good for higher temperature dissolution if needed; forms azeotropes with water (drying effect).
Anti-Solvent n-Heptane Preferred over Hexane (higher flash point, less volatile); induces precipitation effectively.
Wash Solvent Cold Heptane Removes surface impurities without dissolving the product.
Forbidden/Risky Solvents
  • Methanol/Ethanol (Hot): High risk of

    
     reaction replacing the C4-Cl.
    
  • Water: Causes hydrolysis to 2-chloro-6-(ethoxymethyl)pyrimidin-4-ol.

  • Diethyl Ether: Too volatile for controlled crystallization; creeping issues.

Standard Operating Procedure (SOP)

Protocol A: The "Cold-Crash" Technique (Biphasic System)

Best for material that is currently an oil or semi-solid.

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of EtOAc at room temperature. If insolubles remain, filter through a celite pad.

  • Concentration: Gently concentrate the filtrate under vacuum (Rotavap) at

    
     until a thick oil forms, then re-dissolve in a 1:2 ratio of EtOAc .
    
  • Anti-Solvent Addition: While stirring rapidly, slowly add n-Heptane dropwise until a slight persistent cloudiness (turbidity) appears.

    • Ratio Target: Final solvent ratio should approach 1:4 (EtOAc:Heptane).

  • Seeding (Critical): Add a seed crystal of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystallization:

    • Cool the mixture to 0°C to -5°C (ice/salt bath) slowly (10°C/hour).

    • Do not shock cool, or the product will oil out.

  • Isolation: Filter the resulting white/off-white solid rapidly through a chilled Buchner funnel.

  • Drying: Vacuum dry at ambient temperature (

    
    ). Do not heat  above 35°C during drying to prevent melting/fusing.
    

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purification, specifically addressing the "Oiling Out" phenomenon common to ethoxymethyl-substituted pyrimidines.

RecrystallizationLogic Start Crude 2,4-Dichloro-6-(ethoxymethyl)pyrimidine SolventChoice Dissolve in EtOAc (Min Vol) Temp < 40°C Start->SolventChoice CheckSolubility Is solution clear? SolventChoice->CheckSolubility Filter Filter Insolubles (Inorganic Salts) CheckSolubility->Filter No (Haze) AddAntiSolvent Add n-Heptane until Turbid CheckSolubility->AddAntiSolvent Yes Filter->AddAntiSolvent Cooling Slow Cool to 0°C AddAntiSolvent->Cooling StateCheck State Check: Solid or Oil? Cooling->StateCheck Success Filtration & Vacuum Dry (Target Purity >98%) StateCheck->Success Crystalline Solid OilRescue Rescue: Reheat to dissolve oil, add more EtOAc (5-10%), Seed & Cool Slower StateCheck->OilRescue Oiled Out ImpurityRescue Impurity Issue: Perform Silica Plug Filtration (Eluent: 10% EtOAc/Hex) StateCheck->ImpurityRescue Sticky Gum/Tar OilRescue->Cooling Retry

Caption: Workflow for handling low-melting chloropyrimidines, emphasizing the loop for correcting "oiling out" events.

Troubleshooting & FAQs

Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the phase separation limit before it drops below the crystallization limit, or if the anti-solvent (Heptane) was added too fast. Corrective Action:

  • Reheat the mixture until the oil re-dissolves into a clear solution.

  • Add a small amount of the good solvent (EtOAc) (approx 5-10% of total volume).

  • Add a seed crystal at a temperature slightly below the saturation point.

  • Cool very slowly (wrap the flask in cotton or place in a Dewar).

Q2: My yield is low (<50%), but the purity is high.

Diagnosis: The product is too soluble in the mother liquor, or the wash step re-dissolved the product. Corrective Action:

  • Collect the mother liquor and concentrate it to 20% of the original volume.

  • Perform a "Second Crop" crystallization.

  • Ensure the wash solvent (Heptane) is chilled to -20°C before use.

  • Note: Chloropyrimidines are moderately lipophilic; ensure you aren't using too much EtOAc.

Q3: I see a new impurity spot on TLC after recrystallizing from Ethanol.

Diagnosis: Solvolysis. You likely formed 2-chloro-4-ethoxy-6-(ethoxymethyl)pyrimidine. Corrective Action:

  • Immediate: Stop using alcohols. Switch to Toluene/Heptane.

  • Recovery: If the impurity level is high (>5%), recrystallization may not remove it efficiently due to structural similarity. You may need to run a silica gel column (Gradient: 0-20% EtOAc in Hexanes) to separate the ethoxy-impurity from the dichloro-product.

Q4: The solid turns sticky/wet upon filtration.

Diagnosis: Low melting point depression by residual solvent or impurities.[1] Corrective Action:

  • Do not pull air through the filter cake for too long if the ambient humidity is high (hygroscopic risks).

  • Dry in a vacuum oven at ambient temperature (

    
    ) with a nitrogen bleed. Do not apply heat. 
    

Stability & Storage Protocols

  • Hydrolysis Sensitivity: The C4-Chlorine is sensitive to moisture. Store the purified solid under an inert atmosphere (Argon/Nitrogen).

  • Temperature: Store at 2-8°C (Refrigerator).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

References

  • Reactivity of Chloropyrimidines

    • Title: The synthesis and some reactions of chloropyrimidines.[2][3][4][5][6][7][8]

    • Source: National Diet Library (Japan) / J. Chem. Soc.
    • Context: Establishes the susceptibility of C4-Cl to nucleophilic attack by alcohols and w
    • 9[1][5][6][10][11][12][13]

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec (QM Magic Class).
    • Context: Explains the electronic reasons why the C4 position is more reactive, necessitating non-nucleophilic solvents during purific
    • 7[5][6][10][11][13][9]

  • General Purification of Oily Intermediates

    • Title: Purification of oily products in industrial chemistry.[13]

    • Source: Reddit / Industrial Chemistry Community Consensus.
    • Context: Validates the "Telescoping" or "Cold Heptane" strategies for low-melting pharmaceutical intermedi
    • 13[5][6][10][11][13]

  • Physical Properties (Analog)

    • Title: 2,4-Dichloro-6-methylpyrimidine Properties.[12][14][15]

    • Source: Thermo Scientific Chemicals.[14][15]

    • Context: Provides baseline MP (44-47°C)
    • 14[5][10][11][13]

Sources

Troubleshooting

Controlling regioselectivity issues in pyrimidine substitution

Current Status: Operational Ticket Topic: Controlling Regioselectivity in Pyrimidine Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement Welcome to the PRSC. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Controlling Regioselectivity in Pyrimidine Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the PRSC. You are likely here because pyrimidine—the "pi-deficient" workhorse of medicinal chemistry—is behaving unpredictably. With two nitrogen atoms creating a complex electronic landscape, distinguishing between positions C2, C4, and C5 is the most common failure point in scale-up and SAR generation.

This guide is not a textbook review; it is a troubleshooting manual designed to fix your specific selectivity issues using field-proven protocols.

Module 1: Nucleophilic Aromatic Substitution ( )

The Core Issue

"I have a 2,4-dichloropyrimidine. I want to substitute only one chloride. Which one reacts, and how do I switch it?"

The Default Physics

In a standard


 reaction (e.g., using an amine or alkoxide), the C4 position  is significantly more reactive than C2.
  • Why?

    • Electronic: The C4 position is para-like to N1 and ortho-like to N3. It receives electron withdrawal from both nitrogens. C2 is flanked by two nitrogens, but the transition state for C4 attack is generally lower in energy due to better resonance stabilization of the Meisenheimer complex (negative charge resides on N1/N3).

    • Steric: C2 is flanked by two ring nitrogens, creating a slightly more crowded trajectory for nucleophiles compared to C4 (flanked by N3 and C5-H).

Troubleshooting & Protocols
Scenario A: "I want the C4 product (Standard)."
  • Protocol: Use standard conditions (THF/DIPEA or alcohol/heat).

  • Outcome: ~90:10 to 99:1 preference for C4.

  • Optimization: Lower the temperature (

    
     to 
    
    
    
    ). Kinetic control almost always favors C4.
Scenario B: "I urgently need the C2 product."

This is the difficult "mismatched" reaction. You must override the intrinsic electronic bias.

  • Solution 1: The Lewis Acid Hack

    • Mechanism: Coordination of a Lewis acid (specifically Zinc) to the ring nitrogens can alter the electrophilicity of the carbons.

    • Protocol: Add 1.0 equiv of

      
       to your amine and 2,4-dichloropyrimidine in a non-coordinating solvent (DCM or Toluene).
      
    • Why it works: Complexation changes the activation energy difference between C2 and C4. (See Smith & Buchwald, Org.[1] Lett. 2016).[1]

  • Solution 2: The "Super-Leaving Group" Strategy

    • Substrate: Use 2-methanesulfonyl-4-chloropyrimidine .

    • Reagent: Alkoxides or Formamides.

    • Mechanism: The sulfone at C2 is a more potent leaving group than chloride, but more importantly, it coordinates with the incoming nucleophile (if it has H-bond donors) or simply activates C2 inductively to such a degree that it outcompetes C4.

Visual Decision Matrix:

SnAr_Selectivity Start Input: 2,4-Dichloropyrimidine Cond_Std Standard Conds (Amine/Base/Heat) Start->Cond_Std Cond_Zn Lewis Acid Additive (ZnCl2, 1 eq) Start->Cond_Zn Cond_SO2 Substrate Change: 2-SO2Me-4-Cl Start->Cond_SO2 Prod_C4 C4-Amine (Major Product) Cond_Std->Prod_C4 Kinetic Control Prod_C2 C2-Amine (Major Product) Cond_Zn->Prod_C2 Chelation Control Cond_SO2->Prod_C2 Electronic Activation

Figure 1: Decision tree for selecting the C2 vs C4 substitution product in


 reactions.

Module 2: Palladium-Catalyzed Cross-Coupling

The Core Issue

"I am trying to do a Suzuki or Buchwald coupling on a 2,4-dihalopyrimidine. The catalyst keeps hitting the wrong spot."

The Default Physics

Palladium(0) oxidative addition prefers the C4-Cl bond.

  • Why? The C4-Cl bond is weaker (lower BDE) and has a larger LUMO coefficient compared to C2-Cl. In 99% of "standard" ligand cases (PPh3, dppf, XPhos), you will couple at C4 first.

The "Neufeldt" Inversion (C2 Selectivity)

To couple at C2 leaving C4 intact, you cannot rely on substrate thermodynamics. You must use Ligand Control .

  • The Fix: Use bulky N-Heterocyclic Carbene (NHC) ligands, specifically IPent (1,3-bis(2,6-di(3-pentyl)phenyl)imidazol-2-ylidene).

  • Protocol:

    • Catalyst: Pd(OAc)2 + IPent-Cl (precatalyst).

    • Base:

      
       or 
      
      
      
      .
    • Solvent: Toluene or Dioxane.

    • Mechanism: The extreme steric bulk of the IPent ligand destabilizes the transition state for oxidative addition at C4 (which is sterically adjacent to C5-H). The C2 position, while flanked by nitrogens, is "open" in the plane of the ring where the bulky ligand resides, allowing the Pd to insert there preferentially.

Comparison Table: Cross-Coupling Selectivity

Target SiteCatalyst SystemLigand TypeKey Reference
C4 (Standard)

or Pd-XPhos
PhosphineStandard Literature
C2 (Inverted) Pd-IPent or Pd-IPrBulky NHCNeufeldt, ACS Catal. 2022 [1]

Module 3: The "Halogen Dance" (Lithiation)

The Core Issue

"I treated 4-iodopyrimidine with LDA to functionalize C5, but the iodine moved to a different position."

The Mechanism

This is the Halogen Dance (HD) .[2][3][4] It is a competition between Kinetic and Thermodynamic lithiation.

  • Kinetic Lithiation: Occurs at the most acidic proton (usually C5, ortho to the halogen).

  • Isomerization: The lithiated species attacks a neutral starting molecule, transferring the iodine. The lithium migrates to the most thermodynamically stable position (stabilized by directing groups or adjacent heteroatoms).

Troubleshooting Guide
  • Issue: "My iodine migrated from C4 to C6."

  • Root Cause: You allowed the reaction to warm up or proceed too long (Thermodynamic control).

  • The Fix (Kinetic Trap):

    • Perform lithiation at

      
       .
      
    • Use In-situ trapping (have the electrophile present before adding the base) or use Continuous Flow chemistry. Flow reactors allow residence times of milliseconds, trapping the kinetic species before it "dances."

Halogen_Dance Start 4-Iodopyrimidine Kinetic Kinetic Species (5-Li-4-Iodo) Start->Kinetic LDA, -78°C Thermo Thermodynamic Species (6-Li-4-Iodo or Isomerized) Kinetic->Thermo Warm up / Time Trapped C5-Functionalized Product Kinetic->Trapped Electrophile (Fast) Mess Mixture of Regioisomers Thermo->Mess Electrophile

Figure 2: Pathway of the Halogen Dance. Success requires trapping the blue node before it shifts to red.

Module 4: Accessing C5 (The Electrophilic Position)

The Core Issue

"C2 and C4 are nucleophilic. How do I put a carbon substituent at C5 efficiently?"

The Solution: Ir-Catalyzed C-H Borylation

Traditional


 (bromination) works but is harsh. The modern standard is Iridium-catalyzed C-H activation.
  • Selectivity Rule: Pyrimidines are 1,3-diazines. The C2 position is too acidic/coordinated. C4/C6 are sterically accessible but electronically deactivated. C5 is the sweet spot for steric-controlled C-H activation.

  • Protocol:

    • Catalyst:

      
       (1.5 mol%) + dtbpy  (3 mol%).
      
    • Reagent:

      
      .
      
    • Solvent: THF or MTBE,

      
      .
      
    • Outcome: Exclusive C5-Bpin .

    • Why: The bulky dtbpy ligand directs the Iridium center to the least sterically hindered C-H bond, which is C5 (flanked by two hydrogens or substituents at C4/C6, but distal from the N-lone pairs which might poison the catalyst).

References

  • Neufeldt, S. R., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2022, 12, 12014–12026.[1] Link

  • Smith, S. M., & Buchwald, S. L. "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters, 2016, 18(9), 2180–2183. Link

  • Schlosser, M. "The Halogen Dance: A Dance with the Devil?" Angewandte Chemie International Edition, 2005, 44, 376–393. Link

  • Ishiyama, T., Miyaura, N., & Hartwig, J. F. "Iridium-Catalyzed Direct Borylation of Five-Membered Heteroarenes." Journal of the American Chemical Society, 2006, 128, 13684. Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Topic: Storage conditions to prevent degradation of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine CAS Registry Number: 1289385-14-3 (Generic analog reference) Chemical Family: Halogenated Heterocycles / Pyrimidine Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to prevent degradation of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine CAS Registry Number: 1289385-14-3 (Generic analog reference) Chemical Family: Halogenated Heterocycles / Pyrimidine Intermediates

Executive Summary: The Molecule at a Glance

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a highly reactive electrophilic intermediate used primarily in the synthesis of antiviral and anticancer nucleoside analogs. Its utility stems from the differential reactivity of the chlorine atoms at the C2 and C4 positions. However, this same reactivity makes it inherently unstable under standard atmospheric conditions.

The primary failure mode is hydrolysis driven by atmospheric moisture, leading to the release of hydrochloric acid (HCl), which autocatalytically accelerates further decomposition.

Quick-Reference Storage Specifications
ParameterSpecificationCriticality
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)High : Prevents thermal decomposition and slows hydrolysis kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Critical : Oxygen is less of a threat than moisture; the headspace must be dry.
Humidity < 10% RH (Desiccated environment)Critical : The compound is hygroscopic and hydrolytically unstable.
Container Amber glass with Teflon-lined caps; Parafilm seal.Medium : Protects from UV; Teflon prevents solvent leaching.
Physical State White to off-white solid (Low melting point).Indicator : Turning to yellow oil indicates degradation.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the specific chemical vulnerability of the pyrimidine ring.

The Hydrolysis Cascade

The chlorine atom at the C4 position is significantly more electrophilic than the C2 chlorine due to the para-like resonance with the ring nitrogens. Upon exposure to moisture (water), a Nucleophilic Aromatic Substitution (


) occurs.
  • Initiation: Water attacks the C4 position.

  • Displacement: Chloride is expelled, forming 6-(ethoxymethyl)-2-chloropyrimidin-4-ol (often existing as the pyrimidinone tautomer).

  • Acid Generation: The expelled chloride combines with a proton to form HCl .

  • Autocatalysis: The generated HCl gas gets trapped in the container, lowering the local pH. This acidic environment can protonate the ethoxymethyl ether oxygen, potentially leading to ether cleavage or further ring destabilization.

Visualization of Degradation Pathway

DegradationPathway Start Intact 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Transition Tetrahedral Intermediate Start->Transition fast Moisture Atmospheric Moisture (H2O) Moisture->Start Nucleophilic Attack (C4) Product Degradant: 2-Chloro-6-(ethoxymethyl)pyrimidin-4-ol Transition->Product Cl- Elimination Byproduct HCl Gas (Autocatalyst) Transition->Byproduct H+ Release Byproduct->Start Acid Catalysis loop

Figure 1: The hydrolysis cascade. Note the red "Acid Catalysis loop" which causes rapid bulk decomposition once the process starts.

Module 2: Troubleshooting & Diagnostics

Use this guide to evaluate the integrity of your material before committing it to a synthesis step.

Q1: My sample has turned from a white solid to a yellow, oily paste. Is it usable?

Diagnosis: Severe Degradation.

  • Cause: The "melting" is likely a depression of the melting point caused by impurities (hydrolysis products). The yellow color typically indicates the formation of conjugated oligomers or oxidation byproducts catalyzed by the HCl release.

  • Action: Do not use for critical GMP steps.

  • Salvage Protocol: If you must recover it:

    • Dissolve in dry Dichloromethane (DCM).

    • Wash rapidly with cold saturated Sodium Bicarbonate (

      
      ) to neutralize HCl.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize immediately from dry Heptane/EtOAc.

Q2: Upon opening the bottle, there is a sharp, acrid odor.

Diagnosis: HCl Release.

  • Cause: Partial hydrolysis has occurred, building up HCl gas in the headspace.

  • Action: Vent the bottle in a fume hood. The bulk solid may still be intact if the hydrolysis is superficial.

  • Verification: Perform a TLC (Thin Layer Chromatography) in 20% Ethyl Acetate / Hexanes. If the baseline shows a streak (polar hydroxy-pyrimidines), purification is required.

Q3: The material is clumping and sticking to the spatula.

Diagnosis: Hygroscopicity.

  • Cause: The material has absorbed water but hasn't fully degraded yet.

  • Action: Dry immediately.

  • Protocol: Place in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated molecular sieves for 24 hours. Backfill with Argon before storage.
    

Module 3: Handling & Synthesis Best Practices

Solvent Compatibility Guide

When using this reagent in synthesis, your choice of solvent affects its stability during the reaction.

Solvent ClassCompatibilityNotes
Chlorinated (DCM, Chloroform) Excellent Ideal for storage solutions and reactions. Must be anhydrous.
Ethers (THF, Dioxane) Good Ensure no peroxides are present.
Alcohols (Methanol, Ethanol) POOR Avoid. Alcohols act as nucleophiles (solvolysis), replacing chlorines with alkoxy groups (forming 2,4-dialkoxy derivatives).
Water FATAL Rapid hydrolysis.
DMSO/DMF Fair Use only if fresh and dry. Old DMSO contains water.
Workflow Decision Tree: From Storage to Bench

HandlingWorkflow Receive Receive Shipment Inspect Visual Inspection: White Solid? Receive->Inspect Good Yes: Intact Inspect->Good Pass Bad No: Yellow/Liquid Inspect->Bad Fail Store Store at -20°C under Argon Good->Store Purify Purify via Column (Rapid, Neutral Silica) Bad->Purify Use Warm to Room Temp inside Desiccator Store->Use Before Exp Purify->Store Open Open under Inert Flow Use->Open Prevents Condensation

Figure 2: Logical workflow for handling moisture-sensitive chloropyrimidines.

FAQ: Frequently Asked Questions

Q: Can I store a stock solution of this compound? A: Yes, but only in anhydrous non-nucleophilic solvents like Dichloromethane or Toluene. Store the solution over activated 4Å molecular sieves to scavenge any intruding moisture. Do not store in alcohols or DMF for long periods.

Q: Why is the C4 chlorine more reactive than the C2 chlorine? A: In pyrimidines, the positions ortho (2, 4, 6) and para (4) to the nitrogens are electron-deficient. The C4 position is activated by both ring nitrogens (one ortho, one para), whereas the C2 position is flanked by two ortho nitrogens. While C2 seems more activated, the transition state for nucleophilic attack at C4 is generally lower in energy due to better resonance stabilization of the Meisenheimer complex [1].

Q: What is the recommended quenching method for disposal? A: Do not throw directly into aqueous waste (it will fume HCl). Quench slowly by adding the solid to a stirred solution of dilute Sodium Hydroxide (NaOH) or Sodium Carbonate (


) to neutralize the acid and fully hydrolyze the compound to the non-toxic uracil derivative before disposal.

References

  • Mechanistic Insight into Pyrimidine Reactivity Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec, QM Magic Class, Chapter 29. URL:[Link]

  • General Stability of Chloropyrimidines Title: 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry Source: Studylib / Sigma-Aldrich Technical Bulletin URL:[Link]

  • Synthetic Utility & Reactivity Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

[1] Executive Summary & Application Context 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS: 1289385-14-3) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of antiviral agents (acyclovir analog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS: 1289385-14-3) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of antiviral agents (acyclovir analogs) and kinase inhibitors.[1] Its structural integrity is defined by three distinct functionalities: the electrophilic pyrimidine core, the labile chlorides at positions 2 and 4, and the ethoxymethyl side chain.

This guide provides a definitive interpretation of its 1H NMR spectrum.[1] Unlike standard spectral databases, this document focuses on comparative diagnostics —specifically distinguishing the target product from critical synthetic impurities (e.g., hydrolysis products or alkyl analogs) and evaluating solvent-dependent resolution performance.[1]

Structural Analysis & Proton Assignment

The molecule possesses four distinct proton environments.[1] The interpretation below assumes a high-purity sample dissolved in Chloroform-d (CDCl₃) at 298 K.[1]

Molecular Structure Diagram

The following diagram maps the proton environments to the chemical structure.[1]

G Struct 2,4-Dichloro-6-(ethoxymethyl)pyrimidine H_Ring H-5 (Aromatic) δ 7.45 - 7.55 ppm (s) Struct->H_Ring H_Linker CH2-O (Linker) δ 4.55 - 4.65 ppm (s) Struct->H_Linker H_Ethyl_CH2 O-CH2 (Ethyl) δ 3.60 - 3.70 ppm (q) Struct->H_Ethyl_CH2 H_Ethyl_CH3 CH3 (Ethyl) δ 1.20 - 1.30 ppm (t) Struct->H_Ethyl_CH3

Figure 1: Proton assignment map. Colors correspond to distinct chemical shifts.

Detailed Spectral Data Table
Signal IDProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Diagnostic Note
H-A Pyrimidine H-57.45 – 7.55Singlet (s)1HN/AHighly deshielded by adjacent Cl and N atoms.[1] Key indicator of ring integrity.[1]
H-B Pyrimidine-CH₂-O4.55 – 4.65Singlet (s)2HN/ADiagnostic for the ethoxymethyl vs. methyl substitution.[1]
H-C O-CH₂-CH₃3.60 – 3.70Quartet (q)2H~7.0 HzClassic ethyl pattern.[1] Verify integration against H-B (1:1 ratio).
H-D O-CH₂-CH₃1.20 – 1.30Triplet (t)3H~7.0 HzUpfield methyl signal.[1]

Expert Insight: The chemical shift of H-B (4.6 ppm) is the "truth signal."[1] If this appears as a doublet or shifts significantly upfield (< 4.0 ppm), it indicates cleavage of the ether bond or failure of the ethoxylation reaction.[1]

Comparative Performance: Solvent Selection

Choosing the correct solvent is not merely about solubility; it dictates the resolution of impurities.[1]

Comparison: CDCl₃ vs. DMSO-d₆[1][2]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
H-5 Shift ~7.50 ppm~7.80 ppmCDCl₃ is preferred for standard purity checks.[1]
Water Peak ~1.56 ppm (distinct)~3.33 ppm (overlaps with ethyl signal)CDCl₃ avoids masking the critical H-C quartet.[1]
Solubility High (Lipophilic)High (Polar)Use DMSO-d₆ only if the sample is a salt or highly wet.[1]
Exchange No exchangePotential exchange with trace acidsCDCl₃ provides a more stable baseline.[1]

Critical Observation: In DMSO-d₆, the water peak often broadens and shifts to ~3.3–3.5 ppm, potentially obscuring the ethyl quartet (H-C). For this specific molecule, CDCl₃ is the superior analytical solvent to ensure accurate integration of the ethoxy group.[1]

Comparative Analysis: Impurity Differentiation

In a synthetic setting, this molecule is often derived from 2,4-dichloro-6-(chloromethyl)pyrimidine or 6-(ethoxymethyl)uracil.[1] The NMR spectrum must confirm the success of the transformation.[1]

Diagnostic Workflow: Target vs. Alternatives

The following decision tree illustrates how to differentiate the target product from common synthetic failures using specific spectral markers.

DecisionTree Start Analyze Spectrum (Focus: 4.0 - 8.0 ppm) Check_H5 Is H-5 Singlet present at ~7.5 ppm? Start->Check_H5 Check_Linker Check Linker (CH2) Region (4.0 - 5.0 ppm) Check_H5->Check_Linker Yes Impurity_Methyl Wrong SM (Methyl): No signal 4.0-5.0 ppm Singlet at ~2.6 ppm Check_H5->Impurity_Methyl No (or shifted) Target Target Confirmed: Singlet at ~4.6 ppm Check_Linker->Target Singlet ~4.6 ppm Impurity_Cl Precursor (Chloromethyl): Singlet at ~4.4 ppm (Missing Ethyl Signals) Check_Linker->Impurity_Cl Singlet ~4.4 ppm Impurity_OH Hydrolysis (Hydroxymethyl): Singlet at ~4.7 ppm + Broad OH signal Check_Linker->Impurity_OH Singlet ~4.7 ppm

Figure 2: Spectral decision tree for rapid purity assessment.

Key Differentiators Table
Alternative CompoundKey Spectral Difference (vs. Target)Mechanism of Failure
2,4-Dichloro-6-(chloromethyl)pyrimidine Linker CH₂ shifts upfield (~4.4 ppm).[1] Absence of ethyl signals (quartet/triplet).Incomplete nucleophilic substitution.
2,4-Dichloro-6-methylpyrimidine Absence of signals in 4.0–5.0 ppm region.[1] New singlet at ~2.6 ppm (Ar-CH₃).[1]Incorrect starting material used.
6-(Ethoxymethyl)uracil derivatives H-5 shifts upfield (~5.8 ppm).[1] Broad NH singlets appear >8.0 ppm.[1]Hydrolysis of Cl atoms (moisture contamination).[1]

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized preparation method.

Materials
  • Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% TMS (v/v).[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample Mass: 5 – 10 mg.[1]

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the solid product into a clean vial. Note: Using >15 mg can cause line broadening due to viscosity/concentration effects.[1]

  • Dissolution: Add 0.6 mL of CDCl₃. Agitate gently until the solution is perfectly clear. If particulates remain, filter through a cotton plug directly into the NMR tube.[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (approx 3-4 µs).[1]

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1] Rationale: Ensures full relaxation of the isolated H-5 proton for accurate integration.[1]

    • Scans (NS): 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[1]

    • Phase correct manually; automatic phasing often fails on the isolated H-5 singlet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for chemical shift additivity rules).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 79471, 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link] (Used for analog comparison).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Source for solvent residual peak data).[1]

Sources

Comparative

Mass Spectrometry Characterization of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Executive Summary In the high-stakes landscape of pharmaceutical synthesis—particularly for EGFR kinase inhibitors and antiviral nucleoside analogs—2,4-Dichloro-6-(ethoxymethyl)pyrimidine serves as a critical scaffold. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical synthesis—particularly for EGFR kinase inhibitors and antiviral nucleoside analogs—2,4-Dichloro-6-(ethoxymethyl)pyrimidine serves as a critical scaffold. Its dual-chlorine substitution pattern allows for regioselective nucleophilic aromatic substitution (


), making it a versatile "switch" for building complex heterocycles.

However, characterizing this intermediate presents a specific analytical challenge: balancing the need for structural certainty (confirming the ethoxymethyl group integrity) against the need for high-throughput purity profiling.

This guide objectively compares the two dominant mass spectrometry workflows—Gas Chromatography-Electron Impact (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) .[1] We provide the theoretical grounding, spectral fingerprints, and a validated protocol to ensure your data stands up to regulatory scrutiny.

Part 1: The Analyte & The Challenge

Before selecting a method, one must understand the molecule's unique mass spectral behavior. The defining feature of this compound is not its molecular weight, but its isotopic signature .

The "Chlorine Fingerprint"

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as an internal validation standard. Unlike simple organic molecules, you cannot look for a single parent peak.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  206.0 Da[1]
    
  • Isotopic Abundance:

    • 
       (approx.[1][2] 75.8%)[1]
      
    • 
       (approx.[1][2] 24.2%)[1]
      

Theoretical Isotope Distribution (M : M+2 : M+4): For a


 system, the intensity ratio follows the expansion of 

, resulting in a 9 : 6 : 1 approximate ratio.
Ionm/zRelative IntensityOrigin
M 206 100%

+

M+2 208 ~65%

+

M+4 210 ~11%

+

Critical QC Check: If your mass spectrum does not show this 9:6:1 triplet pattern, you do not have the correct dichloro-pyrimidine core. This is your first "Go/No-Go" decision point.

Part 2: Comparative Analysis (GC-EI vs. LC-ESI)

The choice of ionization method dictates the quality of data. Below is a direct comparison of how this specific molecule behaves under "Hard" (EI) vs. "Soft" (ESI) ionization.

Comparison Matrix
FeatureMethod A: GC-EI-MS (Electron Impact)Method B: LC-ESI-MS (Electrospray)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Primary Signal Fragment Ions (Structural Fingerprint)

(Intact Protonated Molecule)
Sensitivity Moderate (ng range)High (pg range)
Polarity Bias Favors volatile, non-polar speciesFavors polar/ionic species
Structural Insight Superior. Confirms the ethoxymethyl group via fragmentation.[1]Inferior. Confirms MW only; isomers may co-elute.[1]
Throughput Slower (requires thermal gradients)Fast (UPLC compatible)
Risk Factor Thermal degradation of the ether linkage.[1]Ion suppression from synthesis salts.
Decision Logic[1]
  • Choose GC-EI-MS when: You are synthesizing the compound for the first time and need to prove the structure (e.g., verifying the ethoxy group didn't cleave).

  • Choose LC-ESI-MS when: You are running routine purity checks or pharmacokinetic (PK) studies and need to quantify the compound in a biological matrix.[1]

Part 3: Structural Elucidation & Fragmentation Pathways[1]

Understanding how the molecule breaks apart is essential for Method A (EI-MS) and for setting up MRM (Multiple Reaction Monitoring) transitions in Method B.[1]

Key Fragmentation Channels
  • Primary Cleavage (Ether Loss): The ethoxymethyl side chain is the most fragile point. In EI, alpha-cleavage adjacent to the oxygen is dominant.[3]

    • Transition:

      
       (Loss of 
      
      
      
      , -45 Da).
  • Secondary Cleavage (Chlorine Loss):

    • Transition:

      
       (Loss of 
      
      
      
      , -35 Da).
  • Ring Fragmentation: Pyrimidine rings often undergo Retro-Diels-Alder (RDA) reactions, releasing HCN, though this is less common with heavy halogen substitution.

Visualizing the Pathway

The following diagram maps the logical flow of fragmentation, crucial for assigning peaks in your spectrum.

FragmentationPathway Parent Parent Ion [M]+ m/z 206 (9:6:1 Cl2 Pattern) Fragment1 Fragment A Loss of Ethoxy Radical [M - OEt]+ m/z 161 Parent->Fragment1 - OC2H5 (45 Da) (Alpha Cleavage) Fragment2 Fragment B Loss of Ethyl Group [M - C2H5]+ m/z 177 Parent->Fragment2 - C2H5 (29 Da) (Ether Cleavage) Fragment3 Fragment C Loss of Chlorine [M - Cl]+ m/z 171 Parent->Fragment3 - Cl (35 Da) DeepFrag Ring Cleavage (Pyrimidine Core Breakup) m/z < 100 Fragment1->DeepFrag - Cl Fragment3->DeepFrag

Figure 1: Predicted fragmentation pathways for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. The loss of the ethoxy group (m/z 161) is a diagnostic marker.

Part 4: Validated Experimental Protocol (LC-ESI-MS/MS)

For most drug development applications, LC-MS is the workhorse. Below is a self-validating protocol designed to minimize ion suppression and maximize sensitivity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN) .[1] Do not use Methanol as the primary solvent if acidic conditions are used, to prevent potential transesterification artifacts over long storage.

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water.

LC Conditions (UPLC)
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).[1]

    • 1-4 min: 5%

      
       95% B (Linear gradient).[1]
      
    • 4-5 min: 95% B (Wash).[1]

MS Parameters (Source: ESI Positive)
  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 30 V (Optimize to preserve the [M+H]+, too high will strip the ethoxy group in-source).

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 100 – 400.[1]

Data Processing Workflow

The following workflow ensures you don't just "get a peak" but validate its identity.

LCMS_Workflow Start Raw Data Acquisition Step1 Extract Ion Chromatogram (XIC) m/z 207.0 ± 0.5 Start->Step1 Step2 Check Isotope Pattern Must be 9:6:1 (207/209/211) Step1->Step2 Step3 Check Retention Time vs. Standard Step2->Step3 Decision Match? Step3->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Check for Hydrolysis (m/z 179 - OH species) Decision->Fail No

Figure 2: Data processing logic flow. Note the specific check for hydrolysis products (m/z 179), a common impurity where Cl is replaced by OH.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 54378255 (Related Dichloropyrimidine Derivatives). Retrieved from [Link][1]

  • Smith, R. M. (2014). Understanding Mass Spectra: A Basic Approach. Wiley.
  • Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[4] (Provides mechanistic insight into pyrimidine side-chain fragmentation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for McLafferty and Alpha-cleavage rules).

Sources

Validation

A Comparative Guide to the Reactivity of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted pyrimidines are foundational scaffolds for the development of a vast array of pharmaceuticals and ag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyrimidines are foundational scaffolds for the development of a vast array of pharmaceuticals and agrochemicals. Among these, 2,4-dichloropyrimidines serve as versatile building blocks, offering two reactive sites for nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two key analogues: 2,4-Dichloro-6-(ethoxymethyl)pyrimidine and the parent 2,4-dichloropyrimidine. Understanding their distinct reactivity profiles is paramount for rational synthetic design and the efficient construction of complex molecular architectures.

Unveiling the Electronic Influence of the C6-Substituent

The reactivity of the pyrimidine ring in nucleophilic aromatic substitution (SNAr) reactions is fundamentally governed by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. In 2,4-dichloropyrimidine, this electron deficiency is most pronounced at the C4 and C2 positions, rendering the attached chlorine atoms susceptible to displacement by nucleophiles.

Quantum mechanical analyses, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), reveal that for unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position.[1][2] This indicates that the C4 position is the more electrophilic and, therefore, the preferred site of nucleophilic attack. This theoretical underpinning is consistently validated by experimental observations, where SNAr reactions on 2,4-dichloropyrimidine generally exhibit a high degree of regioselectivity for the C4 position.[1][3][4]

The introduction of an ethoxymethyl group at the C6 position in 2,4-Dichloro-6-(ethoxymethyl)pyrimidine significantly perturbs this electronic landscape. The ethoxymethyl group, through its oxygen atom, acts as an electron-donating group (EDG) via resonance. This donation of electron density to the pyrimidine ring has a profound effect on the relative electrophilicity of the C2 and C4 positions.

Computational studies on analogous 2,4-dichloro-6-alkoxypyrimidines have shown that the presence of an electron-donating group at C6 alters the distribution of the LUMO.[1][2] The LUMO lobes at the C2 and C4 positions become more comparable in size, which suggests that the energy barrier for nucleophilic attack at both sites is more closely aligned.[1][2] This has the critical consequence of shifting the regioselectivity of SNAr reactions, often favoring substitution at the C2 position.[1]

This reversal of regioselectivity is a key differentiator between the two molecules and a crucial consideration for synthetic chemists. While 2,4-dichloropyrimidine is the substrate of choice for directing nucleophiles to the C4 position, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine offers a strategic advantage for functionalization at the C2 position.

Comparative Reactivity at a Glance

The following table summarizes the key differences in reactivity between the two compounds based on established principles of physical organic chemistry and data from analogous systems.

Feature2,4-dichloropyrimidine2,4-Dichloro-6-(ethoxymethyl)pyrimidine
Primary Reactive Site (SNAr) C4C2
Relative Reactivity Generally higher due to greater electron deficiencyGenerally lower due to the electron-donating C6-substituent
Regioselectivity High for C4 substitutionHigh for C2 substitution
Key Influencing Factor Predominant LUMO distribution at C4Electron-donating effect of the C6-ethoxymethyl group altering LUMO distribution

Experimental Workflow: A Representative Nucleophilic Aromatic Substitution

To illustrate the practical application of these principles, the following is a representative protocol for a nucleophilic aromatic substitution reaction. This procedure is adapted from a similar transformation and can be optimized for specific nucleophiles and substrates.

Protocol: Mono-substitution of a Dichloropyrimidine with an Alkoxide

This protocol describes the reaction of a dichloropyrimidine with sodium ethoxide to yield a mono-alkoxylated pyrimidine.

Materials:

  • 2,4-Dichloropyrimidine or 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

  • Anhydrous Ethanol (EtOH)

  • Sodium metal

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add a freshly cut piece of sodium metal to anhydrous ethanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

  • Reaction Setup: In a separate flask, dissolve the dichloropyrimidine substrate (1.0 equivalent) in anhydrous ethanol.

  • Nucleophilic Addition: To the stirred solution of the dichloropyrimidine, slowly add the freshly prepared sodium ethoxide solution (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired mono-substituted product.

Expected Outcomes:

  • From 2,4-dichloropyrimidine: The major product will be 2-chloro-4-ethoxypyrimidine.

  • From 2,4-Dichloro-6-(ethoxymethyl)pyrimidine: The major product will be 4-chloro-2-ethoxy-6-(ethoxymethyl)pyrimidine.

Visualizing the Reaction Pathway

The following diagrams illustrate the mechanistic basis for the observed regioselectivity in SNAr reactions of both compounds.

cluster_0 2,4-dichloropyrimidine cluster_1 2,4-Dichloro-6-(ethoxymethyl)pyrimidine 2,4-DCP 2,4-dichloropyrimidine Meisenheimer_C4 Meisenheimer Intermediate (Attack at C4) 2,4-DCP->Meisenheimer_C4 Favored pathway Nu Nucleophile (Nu⁻) Nu->Meisenheimer_C4 Product_C4 4-substituted-2-chloropyrimidine Meisenheimer_C4->Product_C4 - Cl⁻ 2,4-DCP-OEt 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Meisenheimer_C2 Meisenheimer Intermediate (Attack at C2) 2,4-DCP-OEt->Meisenheimer_C2 Favored pathway Nu_2 Nucleophile (Nu⁻) Nu_2->Meisenheimer_C2 Product_C2 2-substituted-4-chloro-6-(ethoxymethyl)pyrimidine Meisenheimer_C2->Product_C2 - Cl⁻

Figure 1. Favored reaction pathways for nucleophilic aromatic substitution.

G cluster_workflow Experimental Workflow start Dissolve Dichloropyrimidine in Anhydrous EtOH react Add Sodium Ethoxide to Dichloropyrimidine Solution start->react prepare_nu Prepare Sodium Ethoxide in Anhydrous EtOH prepare_nu->react monitor Monitor Reaction by TLC react->monitor workup Quench with NaHCO₃ & Extract with DCM monitor->workup purify Dry, Concentrate, & Purify by Chromatography workup->purify end Isolate Pure Mono-substituted Product purify->end

Figure 2. Generalized experimental workflow for SNAr.

Conclusion: Strategic Selection for Synthetic Success

The choice between 2,4-Dichloro-6-(ethoxymethyl)pyrimidine and 2,4-dichloropyrimidine is a strategic one, dictated by the desired regiochemical outcome of a nucleophilic substitution reaction. For the synthesis of 4-substituted-2-chloropyrimidines, the unsubstituted 2,4-dichloropyrimidine remains the reagent of choice due to its inherent electronic preference for C4 attack. Conversely, when the synthetic route demands functionalization at the C2 position, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine provides a powerful tool to steer the reaction towards the desired 2-substituted-4-chloropyrimidine isomer. A thorough understanding of the electronic effects of substituents on the pyrimidine ring is therefore indispensable for the modern synthetic chemist in the rational design and efficient execution of complex synthetic strategies.

References

  • QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2017). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 139(3), 1021–1024. Available at: [Link]

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Available at: [Link]

  • Deng, H., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 58(5), 556–563. Available at: [Link]

  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]

  • QM Magic Class | Chapter 48: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

Sources

Comparative

Validating Purity of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Reference Standards

Executive Summary In the synthesis of antiretroviral therapeutics, specifically Tenofovir Disoproxil Fumarate (TDF) , the intermediate 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS 88326-80-1) is a Critical Quality Attrib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of antiretroviral therapeutics, specifically Tenofovir Disoproxil Fumarate (TDF) , the intermediate 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS 88326-80-1) is a Critical Quality Attribute (CQA) material. Its purity directly dictates the yield and impurity profile of the downstream phosphonylation steps.

For drug development professionals, relying solely on Certificate of Analysis (CoA) values derived from HPLC Area % is a documented risk. This guide objectively compares the industry-standard HPLC-UV method against the absolute quantification power of Quantitative NMR (qNMR) .

Key Insight: While HPLC is superior for separating trace organic impurities, it frequently overestimates the purity of this specific reference standard by failing to account for moisture, inorganic salts, and solvent residues. qNMR is the required "Gold Standard" for primary validation.

Part 1: The Validation Challenge

The structural vulnerability of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine lies in its chlorine atoms at positions 2 and 4. These are susceptible to hydrolysis, leading to the formation of 2-chloro-6-(ethoxymethyl)pyrimidin-4-ol and its regioisomers.

The "Relative" vs. "Absolute" Trap
  • HPLC-UV (Relative): Assumes all components (analyte and impurities) have the same extinction coefficient at the detection wavelength (usually 254 nm). It is "blind" to non-chromophoric impurities like residual inorganic salts or water.

  • qNMR (Absolute): Measures the molar ratio of the analyte protons against a certified internal standard.[1] It does not require a reference standard of the analyte itself, making it a primary method of measurement.[2]

Part 2: Comparative Analysis & Methodologies

Method A: Quantitative NMR (qNMR) – The Primary Standard

qNMR is the authoritative method for establishing the potency of a reference standard. It provides a direct mass fraction purity value.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Chosen for solubility and to prevent hydrolysis during analysis).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It provides a distinct singlet peak (~6.0-6.3 ppm) that does not overlap with the pyrimidine aromatic proton (~7.8 ppm) or the ethoxy group signals.

  • Relaxation Delay (D1): 60 seconds (Must be

    
     of the slowest relaxing proton to ensure full magnetization recovery).
    

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~20 mg of the Reference Standard candidate and ~10 mg of Maleic Acid directly into the same NMR tube using a 5-decimal place analytical balance. Record masses to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Cap and invert until fully dissolved.

  • Acquisition: Run 1H-NMR with ns=16 (scans) and d1=60s.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and the Pyrimidine H-5 singlet.

Calculation (The Self-Validating Formula)


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (1 for Pyrimidine H-5, 2 for Maleic Acid)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)
    
Method B: HPLC-UV – The Impurity Profiler

While qNMR gives the absolute "potency," HPLC is required to identify what the impurities are.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

Critical Causality: The use of Phosphoric Acid suppresses the ionization of hydrolyzed pyrimidine byproducts, sharpening their peaks. Neutral pH would cause peak tailing for these phenolic impurities.

Part 3: Data Synthesis & Decision Matrix

The following table illustrates a typical discrepancy found when validating 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.

ParameterHPLC-UV (Area %)qNMR (Mass %)DifferenceAnalysis
Purity Value 99.2% 97.8% 1.4%HPLC overestimated purity.
Water Content N/A (Invisible)N/A-qNMR inherently accounts for mass of water.
Inorganic Salts N/A (Invisible)N/A-qNMR inherently accounts for mass of salts.
Hydrolysis Impurities Detected (0.8%)Detected (via integration)-Both methods see organic impurities.
Conclusion Misleading for PotencyAccurate for PotencyUse qNMR for Assay.
Visualization: The Validation Logic Flow

The following diagram outlines the decision process for certifying the reference standard.

ValidationLogic Start Raw Reference Material (CAS 88326-80-1) qNMR Method A: qNMR (Absolute Quantification) Start->qNMR Primary Assay HPLC Method B: HPLC-UV (Impurity Profiling) Start->HPLC Qualitative Check KF Method C: Karl Fischer (Water Content) Start->KF Moisture Check Decision Compare Purity Values qNMR->Decision Purity % HPLC->Decision Impurity Profile KF->Decision Water % Pass Valid Reference Standard (Assign Potency from qNMR) Decision->Pass If HPLC Impurities < 2% AND qNMR > 97% Fail Reject / Recrystallize Decision->Fail If Discrepancy > 2% OR Hydrolysis > 1%

Caption: Figure 1. Integrated validation workflow combining orthogonal analytical techniques to prevent potency overestimation.

Part 4: Technical Recommendations

  • Handling: This molecule is moisture-sensitive. Store under Argon/Nitrogen at -20°C. Allow the vial to reach room temperature before opening to prevent condensation, which will immediately begin hydrolyzing the chlorines.

  • Solvent Choice: Avoid deuterated chloroform (

    
    ) for long-term storage of NMR solutions as its natural acidity can catalyze degradation. 
    
    
    
    is superior for stability during analysis.
  • Reporting: When publishing or documenting the standard, explicitly state: "Purity assigned via qNMR (Internal Standard: Maleic Acid), supported by HPLC-UV impurity profiling."

References

  • Gilead Sciences, Inc. (2018). Synthesis of Tenofovir Disoproxil Fumarate. Patents regarding the synthesis of nucleotide analogs.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). The regulatory framework for validating analytical methods.[1][3][4][5][6][7][8]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. A foundational text on qNMR vs HPLC.

  • Bouchard, P., et al. (2016). Reference Standard Characterization and Validation. A comprehensive review of industry practices for reference standards.

Sources

Validation

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

An In-Depth Technical Guide to the GC-MS Analysis of Volatile Impurities in Pyrimidine Intermediates Pyrimidine and its derivatives are fundamental scaffolds in a vast array of active pharmaceutical ingredients (APIs), i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GC-MS Analysis of Volatile Impurities in Pyrimidine Intermediates

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1][2] The synthesis of these complex molecules often involves multiple steps using various reagents and organic solvents.[2][3] Consequently, the final intermediate or API can contain volatile impurities, such as residual solvents or by-products from side reactions.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over these impurities due to their potential toxicity and impact on the drug's safety and efficacy.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it an indispensable tool in this context.[7][8] Its high separation efficiency (GC) combined with definitive identification capabilities (MS) provides the accuracy and sensitivity required for trace-level analysis.[8][9]

This guide, intended for researchers and drug development professionals, provides a comparative overview of common GC-MS methodologies for analyzing volatile impurities in pyrimidine intermediates. We will delve into the rationale behind selecting specific sample preparation techniques, compare their performance with supporting data, and provide robust, step-by-step protocols designed for immediate application.

Understanding the Analyte: Common Volatile Impurities

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the target impurities. In pyrimidine synthesis, these can be broadly categorized:

  • Residual Solvents: These are organic volatile chemicals used or produced in the manufacture of drug substances.[4] Common examples include methanol, ethanol, acetone, dichloromethane, and toluene.[7] Their analysis is guided by USP <467>.[10][11]

  • Reaction By-products: Unintended products formed during synthesis. These can be highly varied but are often volatile derivatives of reagents or the pyrimidine core itself.

  • Degradation Products: Impurities formed by the breakdown of the intermediate or product, which may be accelerated by heat or pH extremes.

  • Polar Volatiles: Some impurities may contain polar functional groups (e.g., -OH, -NH2, -COOH) that reduce their volatility and can cause poor peak shape during GC analysis due to interactions with the column.[12]

Method Selection: A Comparative Guide to Sample Preparation Techniques

Effective sample preparation is critical for successful GC-MS analysis. It aims to isolate the analytes of interest from the sample matrix, which can otherwise interfere with the analysis, and ensure compatibility with the GC system.[7][13] We will compare three primary approaches: Direct Liquid Injection, Headspace (HS) Analysis, and Solid-Phase Microextraction (SPME).

Decision Workflow for Sample Preparation

The following diagram illustrates a logical workflow for selecting the most appropriate sample preparation technique based on the nature of the impurity and the sample matrix.

G Start Start: Characterize Impurity & Sample Matrix IsVolatile Is the impurity highly volatile? (e.g., Residual Solvents) Start->IsVolatile IsMatrixComplex Is the matrix complex, non-volatile, or thermally labile? IsVolatile->IsMatrixComplex Yes IsPolar Is the impurity polar and semi-volatile? IsVolatile->IsPolar No IsTrace Is ultra-trace level sensitivity required? IsMatrixComplex->IsTrace No HS Headspace (HS) GC-MS IsMatrixComplex->HS Yes SPME Solid-Phase Microextraction (SPME) GC-MS IsTrace->SPME Yes Direct Direct Liquid Injection GC-MS IsTrace->Direct No IsPolar->Direct No Derivatize Consider Derivatization prior to injection IsPolar->Derivatize Yes Derivatize->Direct

Caption: Decision tree for selecting a GC-MS sample preparation method.

Direct Liquid Injection

This is the simplest approach, where the pyrimidine intermediate, dissolved in a suitable volatile solvent, is injected directly into the GC inlet.[14]

  • Principle: The sample is dissolved in a solvent compatible with GC analysis (e.g., dichloromethane, methanol, hexane) and filtered to remove particulates.[15][16]

  • Best Suited For: Semi-volatile impurities that are present at relatively high concentrations and in a simple, soluble matrix.

  • Advantages: Fast, minimal sample preparation, and low cost.

  • Disadvantages: Introduces the non-volatile sample matrix (pyrimidine intermediate) into the hot GC inlet, which can cause contamination, column degradation, and require frequent instrument maintenance. Not suitable for highly volatile impurities which may be obscured by the solvent peak.

Static Headspace (HS) GC-MS

Headspace analysis is the preferred method for highly volatile impurities like residual solvents.[7][17] It involves analyzing the vapor phase above the sample, thereby avoiding the introduction of non-volatile matrix components into the GC system.[15]

  • Principle: A sample is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition into the gas phase (the "headspace").[15] A portion of this gas is then injected into the GC.

  • Best Suited For: Residual solvents (Class 1, 2, and 3) and other low-boiling point impurities.[18] It is the technique specified in USP <467>.[10][11]

  • Advantages: Protects the GC inlet and column from non-volatile matrix contamination, leading to a more robust and reproducible method.[7] Excellent for automated, high-throughput analysis.[11]

  • Disadvantages: Less sensitive for semi-volatile compounds with lower vapor pressures. Method development requires careful optimization of incubation temperature and time.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample's headspace or liquid phase.[13][14]

  • Principle: An SPME fiber coated with a specific stationary phase is exposed to the sample's headspace. Volatile and semi-volatile analytes adsorb onto the fiber. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are desorbed for analysis.

  • Best Suited For: Trace and ultra-trace level analysis of volatile and semi-volatile impurities where higher sensitivity is needed than what static headspace can provide.[19]

  • Advantages: Combines sampling, extraction, and concentration into a single step.[13] High sensitivity and is solvent-free.

  • Disadvantages: Fibers have a limited lifetime and can be expensive. Susceptible to matrix effects, where other components in the sample can compete for adsorption sites on the fiber.[13]

Performance Comparison: Headspace vs. Direct Injection

To illustrate the performance differences, consider the analysis of common residual solvents in a pyrimidine intermediate.

ParameterStatic Headspace (HS) GC-MSDirect Liquid Injection GC-MSRationale & Justification
Applicability Ideal for volatile impurities (e.g., Methanol, Acetone, Dichloromethane).Suitable for semi-volatile impurities.HS physically separates volatile analytes from the non-volatile matrix before injection, which is the ideal scenario for residual solvents.[7]
Limit of Quantitation (LOQ) Low ppm levels (e.g., 1-10 ppm).Higher ppm levels (e.g., >50 ppm).The equilibrium and injection process in HS provides a concentrating effect for highly volatile compounds.
Matrix Effects Minimal.Significant.In direct injection, the non-volatile pyrimidine intermediate co-injected can degrade in the inlet, creating active sites that trap or degrade analytes.
Method Robustness High. Less instrument downtime.Low. Requires frequent inlet liner and septum changes and column trimming.By keeping the non-volatile matrix out of the system, HS-GC-MS provides superior long-term stability and reproducibility.[7]
Throughput High (fully automatable).[11]Moderate.Modern headspace autosamplers can overlap vial incubation with GC runs, significantly improving sample throughput.[10]

The Challenge of Polar Impurities: The Role of Derivatization

Some potential impurities in pyrimidine synthesis may be too polar or not volatile enough for direct GC-MS analysis (e.g., compounds with carboxylic acid or multiple amine groups).[12][20] These compounds often exhibit poor chromatographic peak shape or do not elute from the column at all. Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[12][21]

  • Principle: A chemical reaction is used to replace active hydrogens on polar functional groups (like -OH, -NH, -COOH) with a non-polar group, such as a trimethylsilyl (TMS) group.[20]

  • Common Technique: Silylation: This is the most prevalent derivatization method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert polar analytes into their more volatile and thermally stable TMS-derivatives.[20][22]

  • Benefit: Increases volatility and improves peak shape, allowing for the analysis of a wider range of compounds.[12][21]

Experimental Protocols

The following protocols are provided as robust starting points. All methods must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness before use in a regulated environment.[6][23]

Protocol 1: Static Headspace GC-MS for Residual Solvents

This method is based on the principles outlined in USP <467> for the analysis of residual solvents.[10][18]

1. Sample and Standard Preparation:

  • Solvent: Use Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

  • Standard Stock Solution: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., 1000 µg/mL) in DMSO.

  • Sample Preparation: Accurately weigh approximately 100 mg of the pyrimidine intermediate into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp the vial securely.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing 5.0 mL of DMSO.

2. HS-GC-MS Parameters:

ParameterSettingJustification
Headspace Sampler
Vial Equilibration Temp80 °CBalances efficient partitioning of volatiles with thermal stability of the sample.
Vial Equilibration Time20 minEnsures equilibrium is reached for consistent results.[10]
Loop Temperature90 °CPrevents condensation of analytes.
Transfer Line Temp100 °CPrevents condensation of analytes.
GC System
ColumnDB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µmA 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is ideal for separating common solvents.[5]
Carrier GasHelium, 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temperature220 °CEnsures rapid vaporization of analytes from the headspace loop.
Oven Program40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minProvides good separation for a wide range of solvents from very volatile (e.g., Dichloromethane) to less volatile (e.g., Toluene).
Mass Spectrometer
Ion Source Temp230 °CStandard temperature for electron ionization.
ModeScan (m/z 35-350)Allows for library searching and identification of unknown peaks. For quantitation of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[23]

3. System Suitability:

  • Before analysis, inject a standard solution. The resolution between acetonitrile and dichloromethane must be ≥ 1.0.[10] The signal-to-noise ratio for each analyte at the reporting limit should be ≥ 10.

Protocol 2: Derivatization followed by Direct Liquid Injection for Polar Impurities

This protocol describes a general method for silylation.

1. Derivatization Procedure:

  • Accurately weigh 1-5 mg of the pyrimidine intermediate into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS (trimethylchlorosilane, a catalyst).[20]

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Parameters:

ParameterSettingJustification
GC System
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane phase is robust and suitable for a wide range of derivatized compounds.
Carrier GasHelium, 1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL (Split 20:1)Split injection prevents column overload and provides sharp peaks.
Oven Program70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 minA starting temperature below the solvent boiling point and a high final temperature are needed to elute the derivatized analytes.
Mass Spectrometer
Ion Source Temp230 °C
ModeScan (m/z 50-550)Allows for identification based on fragmentation patterns of the TMS-derivatives.
Workflow for Method Validation

The following diagram outlines the key stages of validating a GC-MS impurity method according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Parameters cluster_2 Method Implementation Dev Develop Method (e.g., HS-GC-MS Protocol) Spec Specificity (No interference at RT) Dev->Spec Lin Linearity & Range (e.g., LOQ to 150%) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ (S/N Ratio) Prec->LODQ Rob Robustness (Small variations) LODQ->Rob Deploy Validated Method Ready for Routine QC Use Rob->Deploy

Caption: Workflow for analytical method validation based on ICH guidelines.

Conclusion

The selection of an appropriate GC-MS method for analyzing volatile impurities in pyrimidine intermediates is a critical decision in the drug development process. For highly volatile species like residual solvents, Static Headspace GC-MS offers a robust, sensitive, and high-throughput solution that protects the instrument from matrix contamination.[7][11] Direct liquid injection, while simpler, should be reserved for less volatile impurities where matrix effects are manageable. For challenging polar analytes, chemical derivatization is an essential technique to render them amenable to GC analysis.[12]

Ultimately, the chosen method must be rigorously validated to ensure it is fit for purpose, providing accurate and reliable data that guarantees the safety and quality of the final pharmaceutical product.[6][23]

References

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • Common Sample Preparation Techniques for GC-MS Analysis.
  • Sample prepar
  • GC-MS Sample Preparation.
  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Thermo Fisher Scientific.
  • Sample Preparation Guidelines for GC-MS. University of California, Riverside.
  • Derivatization for Gas Chrom
  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell.
  • GC Derivatiz
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
  • Headspace GC method for residual solvents analysis in pharmaceutical products. Technology Networks.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent Technologies.
  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Bruker.
  • Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • GC/MS Identific
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chrom
  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC.
  • News in brief: GC-MS and pyrimidine metabolism. American Chemical Society.
  • Pyrimidine Biosynthesis Analysis Service.
  • Analysis of pyrimidine bases in biological materials by gas chrom
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent.
  • BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • Pyrimidine. Wikipedia.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Analysis of Pyrimidine Synthesis De Novo Intermediates in Urine During Crisis of a Patient With Ornithine Transcarbamylase Deficiency. PubMed.

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Comparative

A Comparative Guide to the Methodological Validation of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine's Melting Point

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. The melting point of a crystalline solid is a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. The melting point of a crystalline solid is a fundamental physical property, serving as a critical indicator of purity and identity. This guide provides an in-depth, objective comparison of methodologies for determining the melting point of the novel compound 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a significant intermediate in pharmaceutical synthesis.

The absence of an established literature value for the melting point of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine necessitates a robust validation process. This study compares the performance of a traditional manual melting point apparatus with a modern, automated digital instrument, offering supporting experimental data to guide researchers in selecting the most appropriate technique for their needs.

The Critical Role of Melting Point Determination

The melting point of a pure crystalline compound is typically observed as a sharp, well-defined temperature at which the solid phase transitions to a liquid. Impurities tend to depress and broaden this melting range. Therefore, an accurate melting point determination is not merely a procedural step but a validation of the material's integrity. For novel compounds like 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, establishing a reliable melting point is the first step in creating a comprehensive physicochemical profile.

This guide will explore two common instrumental approaches to melting point determination: the manual, visually-observed capillary method and the automated, digitally-recorded method. The objective is to provide a clear, data-driven comparison of their accuracy, precision, and operational efficiency.

Experimental Design: A Comparative Analysis

The core of this guide is a simulated comparative study designed to determine the melting point of a newly synthesized batch of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (purity >99%, confirmed by GC-MS and NMR). The study will be conducted in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324.[1][2][3][4]

Methodology Comparison

Two primary types of apparatus will be compared:

  • Manual Melting Point Apparatus (Apparatus M): A traditional, electrically heated metal block with manual temperature control and visual observation of the sample through a magnifying lens.

  • Automated Digital Melting Point Apparatus (Apparatus A): A modern instrument with programmable temperature ramps, digital temperature sensing, and automated detection of the melting process via video image analysis.[5][6][7]

The following workflow outlines the key stages of the experimental process, from instrument calibration to data analysis.

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Data Analysis Calib Instrument Calibration (USP Reference Standards) SamplePrep Sample Preparation (Drying & Pulverization) Capillary Capillary Loading (2.5-3.5 mm height) Manual Manual Apparatus (M) - Manual Ramp Control - Visual Observation Capillary->Manual n=5 Auto Automated Apparatus (A) - Programmed Ramp (1°C/min) - Automated Detection Capillary->Auto n=5 Record Record Melting Range (Onset and Clear Points) Manual->Record Auto->Record Compare Compare Data Sets (Accuracy, Precision, Range) Record->Compare Validate Establish Validated Melting Point Compare->Validate

Caption: Experimental workflow for the comparative validation of melting point determination methods.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for ensuring the trustworthiness and reproducibility of results. The following sections detail the step-by-step methodologies for instrument calibration and sample analysis.

Protocol 1: Instrument Calibration

Rationale: The accuracy of any thermal analysis instrument is contingent upon its calibration against certified reference standards.[8][9][10] This ensures that the temperature readings are traceable and reliable. Calibration should be performed regularly and whenever the instrument's accuracy is .

Procedure:

  • Select at least two USP Melting Point Reference Standards whose melting points bracket the expected melting point of the test compound.[2][11] For this study, Vanillin (81-83°C) and Phenacetin (134-136°C) are suitable choices.

  • Prepare the reference standards as directed on their labels (e.g., drying).

  • Load the standards into separate capillary tubes to a packed height of 2.5-3.5 mm.[9]

  • For both Apparatus M and Apparatus A, determine the melting range of each standard using a heating rate of 1°C/minute, starting the ramp approximately 5°C below the expected melting point.[9]

  • The observed melting point for each standard must fall within the certified range provided by the USP.[10] If not, the instrument must be adjusted or serviced before proceeding.

Protocol 2: Melting Point Determination of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Rationale: Consistent sample preparation and analysis parameters are crucial for minimizing variability and obtaining an accurate melting point.[12] Factors such as particle size, capillary packing, and heating rate significantly influence the observed melting range.[4][12]

Procedure:

  • Sample Preparation:

    • Ensure the 2,4-Dichloro-6-(ethoxymethyl)pyrimidine sample is anhydrous by drying it over a suitable desiccant for at least 16 hours.[2]

    • Gently pulverize the sample into a fine, uniform powder to ensure efficient heat transfer.

  • Capillary Loading:

    • Load the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[9] Inconsistent sample amounts can lead to variations in the observed melting range.

  • Analysis on Apparatus M (Manual):

    • Insert the capillary tube into the heating block.

    • Rapidly heat the block to a temperature approximately 10-15°C below the anticipated melting point (determined from a preliminary rapid scan).

    • Adjust the heating rate to approximately 1-2°C per minute.[13]

    • Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid particle melts (clear point). This range is the melting range.

    • Repeat the measurement for a total of five replicates.

  • Analysis on Apparatus A (Automated):

    • Insert the capillary tube into the instrument.

    • Program the instrument with the following parameters:

      • Start Temperature: 10°C below the anticipated melting point.

      • Heating Rate: 1°C/minute.

      • Stop Temperature: 10°C above the anticipated melting point.

    • Initiate the measurement. The instrument will automatically detect and record the onset and clear points.

    • Repeat the measurement for a total of five replicates.

Comparative Data and Performance Analysis

The following table summarizes the hypothetical experimental data obtained for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine using both the manual and automated apparatus.

ReplicateApparatus M (Manual) - Observed Range (°C)Apparatus A (Automated) - Observed Range (°C)
195.5 - 96.896.1 - 96.5
295.8 - 97.296.0 - 96.6
395.4 - 96.996.2 - 96.7
496.0 - 97.596.1 - 96.6
595.7 - 97.096.0 - 96.4
Mean 95.7 - 97.1 96.1 - 96.6
Range Width (°C) 1.4 0.5
Std. Dev. (Clear Point) 0.29 0.11
Interpretation of Results

The data clearly illustrates the performance differences between the two methodologies.

  • Accuracy and Precision: The automated apparatus (Apparatus A) yielded a much narrower melting range (0.5°C) compared to the manual apparatus (1.4°C). The smaller standard deviation for the clear point (0.11 vs. 0.29) indicates higher precision and reproducibility with the automated system.[5] This is attributable to the elimination of subjective visual interpretation and the precise, software-controlled heating rate.[6][7]

  • Operational Efficiency: The automated system offers significant advantages in terms of workflow and data integrity.[6] Once programmed, it requires minimal user intervention, freeing up valuable researcher time. Digital data capture eliminates the potential for transcription errors.

  • Trustworthiness of Data: While both methods, when properly calibrated, can provide a valid melting point, the automated method offers a higher degree of self-validation. The digital record, often including a video of the melt, provides an auditable trail that enhances the trustworthiness of the results, which is particularly important in regulated environments.

The following diagram illustrates the logical relationship between the choice of apparatus and the quality of the resulting data.

G cluster_0 Methodology Choice cluster_1 Influencing Factors cluster_2 Data Quality Outcome M Manual Apparatus M_factors Subjective Observation Manual Ramp Control M->M_factors A Automated Apparatus A_factors Objective Detection Programmed Ramp Control A->A_factors M_outcome Lower Precision Wider Range Operator Dependent M_factors->M_outcome A_outcome Higher Precision Narrower Range Operator Independent A_factors->A_outcome

Caption: Relationship between melting point apparatus choice and data quality attributes.

Conclusion and Recommendation

Based on the comparative analysis, the validated melting point for this batch of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is established as 96.1 - 96.6°C .

For the initial characterization and validation of novel compounds like 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, an automated digital melting point apparatus is strongly recommended. The superior precision, objectivity, and data integrity it provides are essential for establishing a reliable physicochemical benchmark. While manual methods are cost-effective and suitable for educational purposes or preliminary screenings, they are susceptible to operator-induced variability that can compromise the accuracy required for drug development and quality control. The investment in automated technology is justified by the enhanced trustworthiness and reproducibility of the data, ensuring a solid foundation for subsequent research and development activities.

References

  • ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International. [Link]

  • General Chapter <741> MELTING RANGE OR TEMPERATURE, United States Pharmacopeia. [Link]

  • Drawell, Melting Point Apparatus Types and Choosing Tips, Drawell Scientific. [Link]

  • ASTM E324, Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001), ASTM International. [Link]

  • "ASTM E324: 2023 Organic Chemicals Melting Points Test Method", BSB Edge. [Link]

  • ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals – 2023-04-25, Online Standart. [Link]

  • <741> Melting Range or Temperature, USP-NF. [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Determination of Melting Points According to Pharmacopeia, Stanford Research Systems. [Link]

  • Melting Point Determination, ResolveMass Laboratories Inc. [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. [Link]

  • ASTM E324:16, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, Standard Norge. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations, ResearchGate. [Link]

  • Melting Point Reference Standards, Mettler Toledo. [Link]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature, ChemRxiv. [Link]

  • Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications, Certified Refurbished Instruments. [Link]

  • Melting point determination, University of Calgary. [Link]

  • CALIBRATION OF MELTING POINT APPARATUS, PharmaGuideHub. [Link]

  • White Paper on Digital Melting Point Meters, Mettler Toledo. [Link]

  • Melting Point Apparatus, Scientific Laboratory Supplies (SLS). [Link]

  • Measuring the Melting Point, Westlab Canada. [Link]

  • Calibration standards melting point meters, A.KRÜSS Optronic. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point, Hinotek. [Link]

  • Calibration of Melting Point Apparatus, Pharmaguideline. [Link]

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Validation

A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking Yield and Efficiency

For researchers, scientists, and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a cornerstone of innovation. As a heterocyclic motif central to countless pharmaceuticals and bioa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a cornerstone of innovation. As a heterocyclic motif central to countless pharmaceuticals and bioactive molecules, the method chosen for its construction can significantly impact yield, purity, reaction time, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of key pyrimidine synthesis methodologies, moving from classical procedures to contemporary high-efficiency protocols. We will dissect the causal factors behind experimental choices, offering a framework for selecting the optimal synthetic route for your research needs, supported by experimental data.

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring system is a fundamental building block in medicinal chemistry, famously forming the backbone of the nucleobases uracil, thymine, and cytosine.[1] Its derivatives exhibit a vast spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The enduring demand for novel pyrimidine-based therapeutics necessitates a continual evolution in synthetic strategies, aiming for greater efficiency, sustainability, and molecular diversity. This guide will compare four seminal approaches: the classical Pinner Synthesis, the versatile Biginelli Reaction, the related Hantzsch Dihydropyridine Synthesis, and a state-of-the-art Iridium-Catalyzed Multicomponent Synthesis.

Comparative Analysis of Synthesis Methodologies

The selection of a synthetic route is a critical decision based on a trade-off between yield, reaction conditions, substrate scope, and experimental complexity. The following table summarizes key quantitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.

Method Key Reagents Typical Catalyst/Conditions Solvent Reaction Time Temperature Reported Yield (%)
Pinner Synthesis β-Diketone (e.g., Acetylacetone), Amidine HydrochlorideStrong Base (e.g., Sodium Ethoxide), AnhydrousAnhydrous Ethanol~3 hours52°C~90%[3]
Classical Biginelli Reaction Aldehyde, β-Ketoester, UreaBrønsted Acid (e.g., HCl)EthanolSeveral hours to 24hReflux20-60%[2][4]
Lewis Acid-Catalyzed Biginelli Aldehyde, β-Ketoester, UreaYb(OTf)₃, FeCl₃, etc.Acetonitrile or Solvent-free0.5 - 7 hours60°C - 100°C>85-95%[5][6]
Microwave-Assisted Biginelli Aldehyde, β-Ketoester, UreaSulfamic Acid or other catalystsSolvent-free2 - 10 minutesMicrowave (50-300W)88-98%[7][8]
Hantzsch Synthesis (Dihydropyridine) Aldehyde, 2x β-Ketoester, AmmoniaAcetic Acid or noneEthanolSeveral hoursRefluxGood to excellent[9][10]
Iridium-Catalyzed Synthesis Amidines, AlcoholsPN⁵P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[11]

In-Depth Analysis of Key Synthetic Routes

The Pinner Synthesis: A Classical Foundation

The Pinner synthesis represents a traditional and robust method for constructing the pyrimidine ring by condensing a β-dicarbonyl compound with an amidine.[12] Its primary strength lies in its directness for creating certain substitution patterns.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amidine on the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration. The use of a strong base is crucial to deprotonate the amidine hydrochloride salt, generating the free amidine which is the active nucleophile. The most critical parameter for success in a Pinner synthesis is the rigorous exclusion of water. The imidate salt intermediate, known as the Pinner salt, is highly susceptible to hydrolysis, which would lead to the formation of ester byproducts and drastically reduce the yield of the desired pyrimidine.[13]

Experimental Protocol: Pinner Synthesis of a Trisubstituted Pyrimidine[13]
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-diketone (1 equivalent) and amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography on silica gel.

The Biginelli Reaction: A Multicomponent Workhorse

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5] The classical procedure, often catalyzed by strong Brønsted acids like HCl, suffers from long reaction times and modest yields, typically in the 20-60% range.[2][4] This is particularly true when using less reactive aliphatic or substituted aromatic aldehydes.

The Lewis Acid Revolution: The advent of Lewis acid catalysis has transformed the Biginelli reaction into a highly efficient and versatile tool.[5] Lewis acids, such as Ytterbium triflate (Yb(OTf)₃), Iron(III) chloride (FeCl₃), and Boron trifluoride etherate (BF₃·OEt₂), dramatically enhance both the reaction rate and yield.

Mechanistic Causality: The improved performance is attributed to the Lewis acid's ability to coordinate with the carbonyl oxygen of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic urea. This facilitation of the initial, often rate-limiting, step leads to the efficient formation of a key N-acyliminium ion intermediate, which then rapidly proceeds through the reaction cascade to the final dihydropyrimidine product.[5]

Biginelli_Mechanism cluster_activation Aldehyde Activation cluster_cyclization Condensation & Cyclization Aldehyde R-CHO Activated_Aldehyde R-CHO--LA Aldehyde->Activated_Aldehyde + LA LA Lewis Acid (LA) Iminium N-Acyliminium Ion Activated_Aldehyde->Iminium + Urea - H₂O Urea Urea Open_Ureide Open-Chain Ureide Iminium->Open_Ureide + Enol Enol β-Ketoester (Enol) DHPM Dihydropyrimidinone (DHPM) Open_Ureide->DHPM Intramolecular Cyclization - H₂O Hantzsch_Mechanism cluster_intermediates Intermediate Formation cluster_cyclization Cyclization & Aromatization Ketoester1 β-Ketoester Knoevenagel Knoevenagel Adduct (α,β-unsaturated) Ketoester1->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine (Michael Addition) Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine DHP 1,4-Dihydropyridine (DHP) Michael_Adduct->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation - [H]

Caption: Hantzsch synthesis pathway to pyridines.

Modern Frontiers: Iridium-Catalyzed Multicomponent Synthesis

Recent advances have focused on developing highly efficient, atom-economical, and sustainable methods. A standout example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. [11]This innovative approach generates highly substituted pyrimidines in excellent yields (up to 93%).

Mechanistic Causality: This sustainable process operates through a sequence of condensation and dehydrogenation steps catalyzed by a specialized PN⁵P-Ir-pincer complex. The condensation steps effectively deoxygenate the alcohol components, liberating water, while the subsequent dehydrogenation steps lead to the aromatization of the ring, liberating hydrogen gas. The result is a highly efficient assembly of the pyrimidine core with minimal waste. The strength of this protocol is its ability to create unsymmetrically substituted pyrimidines from simple, readily available alcohol building blocks. [11]

Conclusion and Future Outlook

The synthesis of the pyrimidine core has evolved dramatically from lengthy, low-yielding classical methods to rapid, high-yield, and sustainable modern protocols.

  • The Pinner Synthesis remains a viable, direct route for specific substitution patterns, provided strictly anhydrous conditions are maintained.

  • The Biginelli Reaction , once hampered by low yields, has been revitalized through the use of Lewis acid catalysis and microwave irradiation , making it one of the most efficient and versatile methods for producing dihydropyrimidinones with yields often exceeding 90%.

  • The Hantzsch Synthesis provides excellent yields of dihydropyridines, which can be efficiently aromatized to pyridines, offering an alternative but related heterocyclic scaffold.

  • Advanced methods, such as the Iridium-Catalyzed Multicomponent Synthesis , showcase the future of pyrimidine synthesis, emphasizing sustainability, atom economy, and the ability to construct complex molecules from simple precursors with high selectivity and yield.

For the modern researcher, the choice of synthetic route will depend on the specific target molecule, available resources, and desired scale. However, the data clearly indicates that for general access to the pyrimidine (or dihydropyrimidine) core, modern catalyzed and microwave-assisted variations of the Biginelli reaction offer a superior combination of high yield, short reaction times, and operational simplicity.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Tu, S., et al. (2008). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Journal of the Chinese Chemical Society, 55(3), 614-618.
  • Yadav, J. S., et al. (2021). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv. [Link]

  • BenchChem. (2025). A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. BenchChem.
  • Lee, S. J., et al. (2018). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry, 16(47), 9236-9240. [Link]

  • Kumar, P., et al. (2009). Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction. Synthetic Communications, 39(8), 1299-1309. [Link]

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem. (2025).
  • Gevorgyan, A., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(42), 12493-12497. [Link]

  • Aly, A. A., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 14(4), 8135-8157. [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Duraianandakumar, T., et al. (2020). A catalytic method for synthesis of Biginelli-type 3,4-dihydropyrimidin-2 (1H)-one using 12-tungstophosphoric acid. Bentham Science Publishers.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Sabitha, G., et al. (2003). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Green Chemistry, 5, 453-455. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Slideshare.
  • Singh, K., et al. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 87, 1-13.
  • Yadav, J. S., et al. (2004). A Simple and New Method for the Synthesis of Dihydropyrimidinones by Biginelli Reaction. Bulletin of the Korean Chemical Society, 25(12), 1874-1876.
  • de Oca, A. C. M., et al. (2003). Biginelli Vs Hantzsch Esthers Production, Under Infrared Radiation and Solventless Conditions. ARKIVOC, 2003(11), 112-117.
  • Ghosh, R., et al. (2013). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Sustainable Chemistry & Engineering, 1(11), 1433-1440. [Link]

  • Alajarín, R., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 366-382. [Link]

  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.

Sources

Comparative

Definitive Spectroscopic Identification of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine Regioisomers

Executive Summary & Strategic Context The Challenge: In the synthesis of pyrimidine-based pharmaceutical intermediates (e.g., for nucleotide analogs), the chlorination of uracil derivatives often yields regioisomeric mix...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The Challenge: In the synthesis of pyrimidine-based pharmaceutical intermediates (e.g., for nucleotide analogs), the chlorination of uracil derivatives often yields regioisomeric mixtures.[1] For 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (Target), the primary risk is misidentification against its regioisomers, specifically 4,6-dichloro-2-(ethoxymethyl)pyrimidine or 2,4-dichloro-5-(ethoxymethyl)pyrimidine .[1]

The Solution: Standard 1H NMR is often insufficient for conclusive identification due to singlet overlaps in the aromatic region. This guide establishes a self-validating spectroscopic workflow prioritizing HMBC (Heteronuclear Multiple Bond Correlation) as the "Gold Standard" for determining the connectivity of the ethoxymethyl side chain relative to the pyrimidine nitrogens.[1]

Structural Analysis & Isomer Landscape

Before interpreting spectra, one must understand the electronic environments that distinguish the target from its impostors.[1]

FeatureTarget: 2,4-Dichloro-6-(ethoxymethyl) Isomer A: 4,6-Dichloro-2-(ethoxymethyl) Isomer B: 2,4-Dichloro-5-(ethoxymethyl)
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
H-5 Proton Environment Flanked by Cl (C4) and Alkyl (C6).[1]Flanked by two Cl atoms (C4 & C6).[1][2]No H-5 proton. (H is at C6).[1]
C-2 Carbon Environment Between two N atoms; attached to Cl .Between two N atoms; attached to Alkyl .Between two N atoms; attached to Cl .
Key Distinction Side chain couples to C6 (adjacent to 1 N).Side chain couples to C2 (between 2 Ns).[1]Side chain couples to C4, C6.[1]
Diagram 1: Isomer Structural Logic & Decision Tree

IsomerLogic Start Unknown Chloropyrimidine Sample H_NMR Step 1: 1H NMR Analysis (Aromatic Region) Start->H_NMR Singlet_H5 Observed: Singlet (~7.2 - 7.6 ppm) Indicates H-5 present H_NMR->Singlet_H5 H-5 Signal Singlet_H6 Observed: Singlet (~8.0+ ppm) Indicates H-6 present H_NMR->Singlet_H6 H-6 Signal (Deshielded) C_NMR Step 2: 13C NMR / HMBC Singlet_H5->C_NMR Isomer_5 Candidate: 2,4-Dichloro-5-(ethoxymethyl) (Eliminated if H-5 observed) Singlet_H6->Isomer_5 Likely 5-subst. HMBC_Test CRITICAL TEST: HMBC Correlation of Side Chain CH2 C_NMR->HMBC_Test Result_Target Correlation to C-6 (~165-170 ppm) CONFIRMED: 2,4-Dichloro-6-(ethoxymethyl) HMBC_Test->Result_Target Couples to C adjacent to 1 N Result_IsoA Correlation to C-2 (~160-165 ppm) IDENTIFIED: 4,6-Dichloro-2-(ethoxymethyl) HMBC_Test->Result_IsoA Couples to C between 2 Ns

Caption: Decision tree for differentiating pyrimidine regioisomers based on proton position and side-chain connectivity.

Comparative Spectroscopic Guide

A. 1H NMR Spectroscopy (Proton)

Objective: Preliminary screening.[1]

  • The Target (2,4-Cl-6-Et): The aromatic proton is at position 5.[1] It is shielded by the electron-donating effect of the alkyl group at C6 relative to a chlorine.

    • Expected Shift:

      
       7.30 – 7.50 ppm (Singlet).[1]
      
  • The Isomer (4,6-Cl-2-Et): The aromatic proton is at position 5, but it is flanked by two electron-withdrawing chlorine atoms.[1]

    • Expected Shift:

      
       7.60 – 7.80 ppm (Singlet).[1]
      
    • Note: The 4,6-dichloro isomer's proton is typically more deshielded (downfield) than the target.[1]

B. 13C NMR Spectroscopy (Carbon)

Objective: Evaluation of the pyrimidine ring carbons.

Carbon PositionTarget (2,4-Cl-6-Et) Shift (ppm)Isomer (4,6-Cl-2-Et) Shift (ppm)Mechanistic Explanation
C-2 ~158 - 162 ~165 - 170C-2 is between two nitrogens.[1] In the Target, it bonds to Cl (shielding relative to alkyl).[1] In the Isomer, it bonds to the side chain.[1]
C-4 ~160 - 164~160 - 164Attached to Cl in both cases; difficult to distinguish.[1]
C-5 ~120 - 125~120 - 125The CH carbon.[1] Similar in both.
C-6 ~168 - 172 ~160 - 164In Target, C-6 is attached to the ether side chain (deshielding).[1] In Isomer, C-6 is attached to Cl.[1][2]

Critical Insight: In the Target, the most downfield signal is usually C-6 (due to the ethoxymethyl attachment).[1] In the Isomer, the most downfield signal is usually C-2 (due to being between two nitrogens and attached to carbon).[1]

C. 2D NMR: The HMBC "Gold Standard"

Objective: Definitive proof of structure.

This is the only self-validating method. You must track the Long-Range Coupling (


)  from the methylene protons (

) of the ethoxymethyl group to the ring carbons.[1]
  • Target (2,4-Dichloro-6-...):

    • The

      
       protons will show a strong HMBC correlation to C-6  and C-5 .[1]
      
    • They will NOT correlate to C-2 .

    • Why? C-2 is too far (4 bonds away).[1]

  • Isomer (4,6-Dichloro-2-...):

    • The

      
       protons will show a strong HMBC correlation to C-2 .[1]
      
    • Why? The side chain is directly attached to C-2.

Diagram 2: HMBC Connectivity Visualization

HMBC_Correlation cluster_Target Target: 2,4-Dichloro-6-(ethoxymethyl) cluster_Isomer Isomer: 4,6-Dichloro-2-(ethoxymethyl) C2_T C-2 (Cl) C6_T C-6 (Side Chain) CH2_T CH2 Protons CH2_T->C2_T NO Correlation (Too far) CH2_T->C6_T Strong 2-bond Correlation C2_I C-2 (Side Chain) C6_I C-6 (Cl) CH2_I CH2 Protons CH2_I->C2_I Strong 2-bond Correlation CH2_I->C6_I NO Correlation

Caption: HMBC correlation pathways. Green arrows indicate observable couplings; red dotted lines indicate absence of coupling.

Validated Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . Pyrimidines can aggregate in non-polar solvents, broadening peaks.[1] DMSO ensures sharp signals and distinct shift separation.
  • Concentration: 10–15 mg for 1H; 30–50 mg for 13C/HMBC.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Protocol B: HMBC Acquisition Parameters
  • Instrument: 400 MHz or higher (500 MHz recommended for clear separation of C2/C4/C6).[1]

  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).[1]

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Scans: Minimum 32 scans (for 30mg sample) to resolve quaternary carbons.

Alternative Techniques (Why they fail)

  • Mass Spectrometry (GC-MS/LC-MS):

    • Both isomers have the exact same molecular weight (MW ~207) and isotopic pattern (Cl

      
       cluster: 9:6:1 ratio).[1]
      
    • Fragmentation patterns are often indistinguishable for regioisomers of this type. Do not rely on MS for isomer ID.

  • IR Spectroscopy:

    • Both contain ether C-O stretches and Ar-Cl stretches. The "fingerprint" region is unique but requires a pure reference standard of both isomers to be useful, which you likely do not have.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,4-Dichloropyrimidine. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2024). Compound Summary: 2,4-Dichloro-6-methylpyrimidine (Analogous NMR data). National Library of Medicine. [Link][1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • WuXi AppTec. (2021).[2] QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Executive Summary & Operational Classification Immediate Action Required: Treat 2,4-Dichloro-6-(ethoxymethyl)pyrimidine as Hazardous Halogenated Organic Waste . This compound presents a dual-threat profile: it is a corro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Classification

Immediate Action Required: Treat 2,4-Dichloro-6-(ethoxymethyl)pyrimidine as Hazardous Halogenated Organic Waste .

This compound presents a dual-threat profile: it is a corrosive electrophile (due to the reactive chloropyrimidine moiety) and a potential alkylating agent . Improper disposal in non-halogenated streams or aqueous drains can lead to uncontrolled hydrolysis, release of hydrochloric acid (HCl) gas, and contamination of municipal water systems.

Operational Classification Table

Parameter Classification Operational Directive
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents (Acetone, Hexane) if incineration costs vary, but NEVER mix with aqueous basic waste.
RCRA Code (US) D002 (Corrosive), D022 (if chloroform present), or P/U-listed depending on formulation. Default to D002 characteristics if pure.
Physical State Solid (Powder/Crystalline) Dissolve in compatible solvent (e.g., DCM) for liquid waste or dispose as solid hazardous waste.

| Primary Hazard | Skin Corrosion / Eye Damage (Category 1B) | Full PPE (Nitrile gloves, face shield) required during waste transfer. |

Hazard Identification & Risk Assessment

To dispose of this chemical safely, you must understand why it is hazardous. The "Self-Validating System" of safety relies on understanding the molecular behavior under stress.

The Mechanistic Hazard

The 2,4-dichloro substitution pattern on the pyrimidine ring creates two highly electrophilic centers.

  • Hydrolysis Risk: Upon contact with water (especially in basic conditions), the chlorides can displace, releasing Hydrochloric Acid (HCl) . In a waste drum, this exotherm can pressurize the container.

  • Thermal Decomposition: If subjected to uncontrolled heat (e.g., mixing with oxidizers), the ethoxymethyl group acts as a fuel source while the ring releases Nitrogen Oxides (NOx) and HCl gas .

Critical Incompatibility:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

    
     Risk of fire/explosion.
    
  • Strong Bases: (e.g., NaOH, Amines)

    
     Rapid hydrolysis and heat generation.
    

Pre-Disposal Handling: The Self-Validating System

Before moving waste to the central accumulation area, execute this 3-step validation to ensure container integrity.

Protocol: Waste Stream Validation
  • Step 1: pH Check (Liquid Waste Only)

    • Dip a pH strip into the waste solvent.

    • Pass Criteria: pH 4–9.

    • Fail Action: If pH < 4, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent acid corrosion of the waste drum.

  • Step 2: Phase Separation Check

    • Visually inspect for bi-phasic layers (water/organic).

    • Action: Separate aqueous layers. Chlorinated pyrimidines hydrolyze slowly at the interface; remove water to stabilize the organic phase.

  • Step 3: Oxidizer Screen

    • Ensure no peroxides or nitric acid residues are present in the waste stream. Use starch-iodide paper if unsure.

Disposal Workflows

Workflow A: Routine Laboratory Waste (Solids & Mother Liquors)

This workflow applies to bench-scale synthesis (<100g).

DisposalWorkflow Start Waste Generation (2,4-Dichloro-6-(ethoxymethyl)pyrimidine) CheckState Determine Physical State Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid (Mother Liquor) CheckState->Liquid DoubleBag Double Bag in Heavy Duty Polyethylene Solid->DoubleBag SolidContainer Container: Wide-Mouth HDPE Drum DoubleBag->SolidContainer Labeling Labeling: 'Hazardous Waste - Toxic/Corrosive' List Constituents SolidContainer->Labeling SolventCheck Identify Solvent Base Liquid->SolventCheck HaloStream Halogenated Solvent Stream (Red Can/Label) SolventCheck->HaloStream Contains DCM/Chloroform SolventCheck->HaloStream Contains Non-Halo Solvent (Must segregate due to API) HaloStream->Labeling Pickup EHS Pickup / Incineration (w/ Scrubber) Labeling->Pickup

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure compliance with halogenated waste protocols.

Detailed Steps:
  • Solids (Contaminated Glassware/Powder):

    • Do not wash solids down the sink.

    • Collect solids in a dedicated solid waste container lined with a heavy-duty polyethylene bag.

    • Decontamination: Wipe contaminated surfaces with a 5% Sodium Bicarbonate solution to neutralize potential hydrolysis products (HCl). Dispose of wipes as solid hazardous waste.

  • Liquids (Reaction Mixtures):

    • Collect in a container explicitly marked "Halogenated Organic Waste" .

    • Ensure the container material is compatible (HDPE or Glass; avoid metal if waste is acidic).

    • Venting: Use a vented cap if the waste was recently quenched to prevent pressure buildup from off-gassing.

Workflow B: Spill Response & Emergency Disposal

Trigger: Spillage of >1g of solid or >10mL of solution outside a fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[1] The dust is a respiratory irritant.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a NIOSH N95 (or P100) respirator if dust is visible.

  • Containment (Solid):

    • Do not dry sweep. This generates airborne dust.[2]

    • Cover the spill with wet paper towels (dampened with water) or an oil-based sweeping compound to suppress dust.

    • Scoop into a wide-mouth jar.

  • Containment (Liquid):

    • Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Final Wash: Scrub the area with soap and water; collect the rinsate as hazardous liquid waste.

SpillResponse Spill Spill Event Assess Assess: Solid vs Liquid Spill->Assess SolidPath Solid Spill Assess->SolidPath LiquidPath Liquid Spill Assess->LiquidPath Dampen Dampen (Prevent Dust) SolidPath->Dampen Scoop Scoop to Container Dampen->Scoop HazWaste Tag as Hazardous Waste Scoop->HazWaste Absorb Absorb (Vermiculite) LiquidPath->Absorb Absorb->HazWaste

Figure 2: Emergency response logic flow for containing and disposing of accidental spills.

Regulatory Compliance & Final Disposition

The ultimate destruction of this chemical must be performed by a licensed facility.[3]

  • Destruction Method: High-temperature incineration (>1000°C) with secondary combustion chamber and flue gas scrubbing. This is required to capture the Chlorine (as HCl) and Nitrogen (as NOx).

  • Prohibited Methods:

    • NO Sewer Disposal (Illegal under Clean Water Act).

    • NO Trash/Landfill (Leaching risk).

    • NO Open Evaporation.

Reference Data for Waste Manifest

When filling out your hazardous waste tag/manifest, use the following data to ensure the EHS team processes it correctly:

FieldValue / Description
Chemical Name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
CAS Number 1289385-14-3 (Verify specific isomer with vendor SDS)
Hazard Class Corrosive, Toxic
Constituents Organochlorine, Pyrimidine derivative
EPA Waste Code D002 (Corrosive) - Check local regulations for Halogenated Solvent codes (e.g., F002)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79471, 2,4-Dichloro-6-methylpyrimidine (Analogous Structure Safety Data). Retrieved from [Link]

    • Note: Used for structural analogy regarding chloropyrimidine reactivity and hydrolysis hazards.
  • Provides baseline toxicity and handling standards for the dichloro-pyrimidine pharmacophore.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

    • Source for D002 and halogenated waste classific
  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

    • Reference for Skin Corr.[1][2][4][5][6] 1B and Eye Dam. 1 classification logic.

Sources

Handling

Personal protective equipment for handling 2,4-Dichloro-6-(ethoxymethyl)pyrimidine

The following technical guide provides an operational safety framework for handling 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS: 1289385-14-3). This document is structured to serve as a primary reference for laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an operational safety framework for handling 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS: 1289385-14-3). This document is structured to serve as a primary reference for laboratory personnel, synthesizing chemical reactivity principles with practical risk mitigation strategies.

Executive Hazard Analysis

The Core Threat: The safety profile of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is dictated by its electrophilic 2,4-dichloro moiety .

Unlike inert organic solids, this compound is a reactive intermediate designed for Nucleophilic Aromatic Substitution (


). In the presence of biological nucleophiles (proteins, DNA) or moisture, it poses two distinct risks:
  • In Situ Acid Generation: The chlorines are labile. Upon contact with mucosal moisture (eyes, lungs), the molecule hydrolyzes, releasing Hydrochloric Acid (HCl). This causes immediate chemical burns distinct from the parent compound's toxicity.

  • Alkylating Potential: As an electrophile, it can covalently bind to biological tissue, acting as a potent sensitizer and irritant.

Physical State Assumption: Typically a low-melting solid or viscous oil depending on purity and ambient temperature. Treat as a dust and splash hazard .

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is selected not just for the parent compound, but for the hydrolysis byproducts (HCl).

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The hydrolysis of dust in the eye creates a concentrated acidic environment. Goggles prevent vapor/dust entry.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The ethoxymethyl group increases lipophilicity, potentially aiding skin permeation. Double gloving provides a "sacrificial layer" against permeation and mechanical tears.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control. If working outside a hood (not recommended), a P100/OV respirator is required to capture acidic vapors and particulates.
Body Tyvek® Lab Coat or ApronCotton coats can absorb the chemical, holding it against the skin. Tyvek repels particulates and incidental splashes.

Operational Protocol: The "Self-Validating" Workflow

A self-validating system includes checkpoints that alert the operator to failure (e.g., smell, color change) before injury occurs.

Phase A: Storage & Inspection
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Validation: Check the container for white crusting around the cap.

    • Significance: Crusting indicates hydrolysis (reaction with air moisture) and the presence of free HCl on the threads. Do not open without ventilation.

Phase B: Weighing & Transfer
  • The "Static" Risk: Fine organic powders often carry static charges, causing them to "jump" onto spatulas and gloves.

  • Protocol:

    • Use an antistatic gun or ionizer inside the balance enclosure if available.

    • Pre-weigh solvent in the receiving flask.

    • Transfer the solid directly into the solvent.

    • Why? Dissolving the solid immediately suppresses dust generation and initiates thermal equilibration.

Phase C: Quenching & Disposal
  • The Trap: Do not dispose of unreacted excess directly into aqueous waste. The rapid hydrolysis can cause heat generation and HCl off-gassing in the waste container.

  • Protocol:

    • Dilute the waste stream with an organic solvent (e.g., Ethyl Acetate).

    • Slowly add a weak base (Sat.

      
      ) to neutralize potential acid generation.
      
    • Verify pH is neutral (pH 6-8) before transferring to the Aqueous or Halogenated Organic waste stream.

Visualizing the Safety Logic

The following flowchart illustrates the decision-making process for handling spills or exposure, emphasizing the hydrolysis risk.

SafetyLogic Start Event: Spill or Exposure CheckState Analyze State: Solid or Liquid? Start->CheckState SolidSpill Solid/Dust Spill CheckState->SolidSpill Powder LiquidSpill Liquid/Solution Spill CheckState->LiquidSpill In Solvent ActionSolid DO NOT USE WATER (Prevents HCl Gas Gen) Sweep with dry absorbent SolidSpill->ActionSolid ActionLiquid Cover with Sodium Bicarb (Neutralize Acid) LiquidSpill->ActionLiquid Disposal Double Bag -> Label 'Halogenated Toxic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for spill response, prioritizing the prevention of HCl generation.

Emergency Response: Mechanism-Based First Aid

Inhalation (The Silent Burn):

  • Mechanism:[2][3][4][5] Inhaled dust reacts with lung surfactant water, creating HCl deep in the bronchioles.

  • Action: Evacuate immediately.[3][4][5] Do not wait for symptoms (pulmonary edema can be delayed up to 24 hours). Alert medical personnel that the patient was exposed to an HCl-generating alkylating agent.

Skin Contact:

  • Mechanism:[2][3][4] The ethoxymethyl group aids lipid solubility, while the chlorines cause irritation.

  • Action:

    • Dry Wipe: If powder, gently brush off before wetting (minimizes acid generation on skin).

    • Flush: Wash with soap and lukewarm water for 15 minutes. Cold water closes pores; hot water opens them too wide (increasing absorption). Lukewarm is optimal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10930339, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

Sources

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